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Core Science & Biosynthesis

Foundational

discovery and isolation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

An In-depth Technical Guide to the Discovery and Isolation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane from Dracaena cochinchinensis Introduction: Unveiling a Bioactive Homoisoflavonoid (3R)-7-hydroxy-3-(4-hydroxybenzy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Isolation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane from Dracaena cochinchinensis

Introduction: Unveiling a Bioactive Homoisoflavonoid

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a chiral homoisoflavonoid, a class of natural phenolic compounds distinguished by a C16 skeleton comprising a chromane core with a benzyl substituent at the C-3 position. This specific stereoisomer has garnered significant attention within the scientific community for its notable biological activities. Primarily sourced from the resinous heartwood of Dracaena cochinchinensis, colloquially known as "Dragon's Blood," this molecule has been identified as a potent promoter of osteogenic differentiation in mesenchymal stem cells[1]. This activity underscores its therapeutic potential in bone regeneration and for addressing conditions like osteoporosis[1].

The discovery and subsequent isolation of this compound are rooted in the ethnobotanical history of Dragon's Blood, a traditional medicine used for centuries to invigorate blood circulation and treat injuries[2]. Modern phytochemical investigations have sought to identify the specific molecules responsible for these therapeutic effects, leading to the isolation of a rich array of flavonoids and stilbenoids, including (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane[3].

This guide serves as a technical deep-dive for researchers, natural product chemists, and drug development professionals, detailing the scientific rationale and field-proven methodologies for the successful extraction, purification, and structural characterization of this promising bioactive compound.

Part 1: The Botanical Source – Dracaena cochinchinensis

The primary natural source of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is the dark red resin produced by trees of the Dracaena genus, particularly Dracaena cochinchinensis[2]. This resin, known as Dragon's Blood, is not a sap but rather a secondary metabolite produced by the plant in response to injury or fungal infection[2]. The resin accumulates in the xylem and hardens, creating a glassy, crimson material rich in phenolic compounds[2]. Understanding this botanical origin is crucial, as the concentration of the target compound and other bioactive constituents is highest in this resinous wood, making it the exclusive material for extraction.

Part 2: A Validated Protocol for Crude Extraction

The fundamental principle of extraction is to use a solvent system that maximizes the yield of the target compound while minimizing the co-extraction of undesirable matrix components. Homoisoflavonoids are moderately polar phenolic compounds, making polar organic solvents like methanol or ethanol highly effective for their extraction from the resinous wood matrix.

Rationale for Solvent Choice: Methanol is frequently chosen for the exhaustive extraction of flavonoids from Dracaena resin due to its high polarity, which efficiently solubilizes phenolic hydroxyl groups, and its volatility, which simplifies removal during the concentration phase. Ultrasonic-assisted extraction is often employed to enhance efficiency by using cavitation to disrupt cell walls and improve solvent penetration[4].

Step-by-Step Extraction Protocol:

  • Material Preparation: Obtain authentic, dried resinous wood of Dracaena cochinchinensis. Grind the material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent contact.

  • Maceration & Sonication:

    • Accurately weigh the powdered resin (e.g., 100 g).

    • Place the powder into a suitable flask and add methanol at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 1 L of methanol).

    • Subject the mixture to ultrasonic extraction for 30-45 minutes at room temperature[4]. This step accelerates the extraction process.

    • Following sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional agitation.

  • Filtration and Re-extraction:

    • Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the plant residue (marc).

    • To ensure exhaustive extraction, repeat the maceration and filtration process on the marc two more times with fresh methanol.

  • Concentration:

    • Combine all methanol filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This gentle heating prevents the thermal degradation of phenolic compounds.

    • The process is complete when a viscous, dark-red crude extract is obtained. This crude extract serves as the starting material for chromatographic purification.

Part 3: Chromatographic Isolation and Purification Workflow

The isolation of a single, pure compound from a complex crude extract is a multi-step process that leverages differences in the physicochemical properties of the constituent molecules, primarily polarity. A logical workflow combining different chromatographic techniques is essential for achieving high purity.

Isolation_Workflow cluster_0 Phase 1: Initial Fractionation cluster_1 Phase 2: Intermediate Purification cluster_2 Phase 3: Final Polishing Crude_Extract Crude Methanolic Extract Silica_CC Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Silica_CC Adsorption Fractions Collection of Fractions (Monitored by TLC) Silica_CC->Fractions Elution Target_Fraction Combined Target Fractions (Enriched with Homoisoflavonoids) Fractions->Target_Fraction Pooling Sephadex_CC Sephadex LH-20 Column (Size Exclusion / H-bonding) Target_Fraction->Sephadex_CC Separation by size & polarity Purified_Fraction Further Purified Fraction Sephadex_CC->Purified_Fraction Final_Purification Preparative HPLC (Reversed-Phase C18) Purified_Fraction->Final_Purification High-resolution separation Pure_Compound (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Final_Purification->Pure_Compound Isolation

Fig 1. Multi-step chromatographic isolation workflow.

Protocol for Phase 1: Silica Gel Column Chromatography This initial step aims to separate the crude extract into several fractions of decreasing polarity, thereby isolating groups of compounds.

  • Column Packing: Prepare a glass column packed with silica gel (100-200 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.

  • Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Gradient Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane or chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., v/v)[5]. The rationale is that non-polar compounds will elute first, followed by compounds of increasing polarity as the solvent strength of the mobile phase increases.

  • Fraction Collection & Analysis: Collect fractions of a fixed volume (e.g., 50 mL). Analyze each fraction using Thin-Layer Chromatography (TLC) with a suitable developing solvent (e.g., Chloroform:Ethyl Acetate, 9:1) and visualize under UV light (254 nm). Combine fractions that show similar TLC profiles and contain spots corresponding to the expected polarity of homoisoflavonoids.

Protocol for Phase 2: Sephadex LH-20 Chromatography The fractions enriched with the target compound are further purified on a Sephadex LH-20 column. This matrix separates compounds based on a combination of size exclusion and hydrogen bonding interactions, making it highly effective for separating phenolic compounds.

  • Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a column.

  • Elution: Dissolve the combined, concentrated fractions from the silica gel step in a minimal amount of methanol. Load the sample onto the column and elute with 100% methanol (isocratic elution)[6].

  • Fraction Collection: Collect fractions and monitor via TLC to isolate the fraction containing the target compound with higher purity.

Protocol for Phase 3: Preparative High-Performance Liquid Chromatography (HPLC) The final purification step uses preparative HPLC to isolate the target compound to a high degree of purity (>98%). A reversed-phase C18 column is typically used, where separation is based on hydrophobicity.

  • System Setup: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape[4]. A typical gradient might run from 30% to 70% acetonitrile over 40 minutes.

  • Injection and Collection: Dissolve the semi-purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column. Monitor the eluent with a UV detector (typically around 280 nm for flavonoids). Collect the peak corresponding to the retention time of the target compound.

  • Purity Confirmation: Re-analyze the collected peak on an analytical scale HPLC to confirm its purity. Combine pure fractions and remove the solvent under vacuum to yield the final isolated compound.

Part 4: Structural Elucidation and Physicochemical Characterization

Once isolated, the definitive identification of the compound is achieved through a combination of spectroscopic techniques. The data obtained are compared with literature values for known compounds or used to determine the structure of a novel substance.

Physicochemical Properties

PropertyValueSource
IUPAC Name (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane-
Molecular Formula C₁₆H₁₆O₃Calculated
Molecular Weight 256.30 g/mol Calculated
Appearance White to off-white solid[7]
Stereochemistry (R) at C-3[3]

Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition.

  • Expected Result: The analysis would yield a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of C₁₆H₁₆O₃, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing characteristic losses of fragments like the benzyl group or parts of the chromane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure and stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for unambiguous assignment.

NMR_Logic cluster_1D 1D NMR Spectra cluster_2D 2D NMR Correlation Spectra H_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Correlations) H_NMR->COSY Identifies neighboring protons C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Correlations) C_NMR->HSQC Links protons to their carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Confirms C-H framework Structure Final Structure Elucidation HMBC->Structure Connects molecular fragments

Fig 2. Logic of NMR-based structure elucidation.

Expected NMR Signal Assignments for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

PositionExpected ¹³C Signal (δc, ppm)Expected ¹H Signal (δH, ppm)Multiplicity & Key Correlations (COSY, HMBC)
Chromane Ring
C-2~68-72 (CH₂)Two diastereotopic protons, ~4.1-4.3ddm, ddm; COSY to H-3
C-3~30-35 (CH)Multiplet, ~3.0-3.2m; COSY to H-2, H-4, H-9
C-4~28-32 (CH₂)Two diastereotopic protons, ~2.7-2.9m; COSY to H-3
C-4a~115-120 (C)-HMBC to H-5, H-4
C-5~128-132 (CH)Doublet, ~6.8-7.0d; COSY to H-6; HMBC to C-4, C-7
C-6~112-116 (CH)Doublet of doublets, ~6.3-6.5dd; COSY to H-5, H-8
C-7~155-158 (C-OH)-HMBC to H-5, H-6, H-8
C-8~102-106 (CH)Doublet, ~6.2-6.4d; COSY to H-6; HMBC to C-7, C-4a
C-8a~154-157 (C-O)-HMBC to H-2, H-8
Benzyl Substituent
C-9 (CH₂)~38-42 (CH₂)Doublet, ~2.6-2.8d; COSY to H-3; HMBC to C-3, C-1'
C-1'~130-134 (C)-HMBC to H-9, H-2'/6'
C-2', C-6'~128-132 (CH)Doublet, ~7.0-7.2 (AA'BB')d; COSY to H-3'/5'
C-3', C-5'~114-118 (CH)Doublet, ~6.6-6.8 (AA'BB')d; COSY to H-2'/6'
C-4'~154-157 (C-OH)-HMBC to H-2'/6', H-3'/5'

Note: The exact chemical shifts can vary based on the solvent used for analysis (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆). The comprehensive analysis of these 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon, confirming the connectivity and constitution of the isolated molecule[6][8][9].

Conclusion

The is a testament to the value of modern phytochemical investigation of traditional medicines. The process, while meticulous, follows a logical and validated pathway from the botanical source to the pure, characterized compound. It begins with the targeted selection of Dracaena cochinchinensis resin, followed by efficient solvent extraction and a systematic, multi-stage chromatographic purification. The final structural proof relies on the powerful combination of mass spectrometry and advanced NMR techniques. This guide provides a robust framework for researchers to successfully isolate this and other related homoisoflavonoids, enabling further investigation into their promising therapeutic applications, particularly in the field of regenerative medicine and drug development.

References

  • Al-Awthan, N. S., et al. (2021). Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon's Blood Tree). Molecules, 26(23), 7352. Available from: [Link]

  • Wang, Y., et al. (2018). Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis. Fitoterapia, 131, 199-204. Available from: [Link]

  • Xu, X., et al. (2016). Isolation and chatacterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells. Journal of Pharmaceutical and Biomedical Analysis, 129, 466-472. Available from: [Link]

  • Tang, Y., et al. (2023). Bioactivity-Guided Fractionation of Dragon's Blood Phenolic Extracts Reveals Loureirin D as a P2Y12 Inhibitor Mediating Antiplatelet Effects. International Journal of Molecular Sciences, 24(1), 843. Available from: [Link]

  • An efficient method for identifying natural common homoisoflavonoid by 1H-NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Silva, D. O., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46045-46061. Available from: [Link]

  • ChemFarm. 7-Hydroxy-3-(4-hydroxybenzyl)chroman Supplier | CAS 1180504-64-6. ChemFarm. Available from: [Link]

  • Luo, Y., et al. (2019). A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon's Blood”. Molecules, 24(13), 2389. Available from: [Link]

  • Al-Fatimi, M. (2007). Flavonoids content of dracaena cinnabari resin and effects of the aqueous extract on isolated smooth muscle preparations, perfused heart, blood pressure and diuresis in the rat. ResearchGate. Available from: [Link]

  • Wang, T., et al. (2012). Quantitative evaluation of Loureirin A and Loureirin B in Dragon's blood capsules from different manufacturers by HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 470-475. Available from: [Link]

  • Xu, X., et al. (2017). Fingerprint analysis of Resina Draconis by ultra-performance liquid chromatography. Journal of Pharmaceutical Analysis, 7(4), 223-231. Available from: [Link]

Sources

Exploratory

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane mechanism of action.

An In-Depth Technical Guide to the Mechanism of Action of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Executive Summary (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a bioactive homoisoflavonoid belonging to the Sappanin-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Executive Summary

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a bioactive homoisoflavonoid belonging to the Sappanin-type subclass. Predominantly isolated from the resin of Dracaena cochinchinensis (commonly known as Dragon’s Blood) and Ophiopogon japonicus, this small molecule has emerged as a potent osteogenic agent .

Its primary mechanism of action involves the specific upregulation of Alkaline Phosphatase (ALP) activity in Mesenchymal Stem Cells (MSCs), driving them toward the osteoblastic lineage. Unlike growth factors that induce uncontrolled division, this compound promotes differentiation without proliferation , making it a high-value candidate for targeted osteoporosis therapeutics and bone tissue engineering.

Chemical Identity & Pharmacophore

The molecule features a chromane backbone with a benzyl group at the C3 position, distinguishing it from isoflavonoids (which have a phenyl group at C3). The (3R) configuration is critical for its stereospecific binding interactions.

PropertyDetail
IUPAC Name (3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran
Class Homoisoflavonoid (Sappanin-type)
Molecular Formula

Key Functional Groups 7-hydroxyl (A-ring), 4'-hydroxyl (B-ring), Chromane core
Stereochemistry (3R)-enantiomer (Crucial for bioactivity)
Solubility Soluble in DMSO; low solubility in water

Mechanism of Action: The Osteogenic Switch

The mechanism of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is defined by its ability to act as a molecular switch, transitioning multipotent stem cells into bone-forming osteoblasts.

Primary Target: Alkaline Phosphatase (ALP) Induction

Alkaline Phosphatase is an early marker of osteoblast differentiation.[1][2] This molecule significantly elevates ALP enzymatic activity in MSCs.[1]

  • Mechanism: It upregulates the transcription of the ALPL gene.

  • Effect: Increased hydrolysis of pyrophosphate, removing a potent inhibitor of mineralization and generating inorganic phosphate (

    
    ) for hydroxyapatite crystal formation.
    
Signaling Pathway Modulation

While direct binding targets for this specific homoisoflavonoid are often homologous to Estrogen Receptors (ERs) due to the phenolic pharmacophore, the downstream effects align with the Wnt/


-catenin  and BMP/Smad  signaling axes, which are canonical drivers of osteogenesis.
  • Ligand Interaction: The compound likely interacts with membrane-bound receptors or cytosolic nuclear receptors (e.g., ER

    
    ), mimicking phytoestrogenic activity.
    
  • Cytosolic Transduction: This interaction prevents the phosphorylation-dependent degradation of

    
    -catenin or activates Smad1/5/8 phosphorylation.
    
  • Nuclear Translocation: Stabilized

    
    -catenin or p-Smad complexes translocate to the nucleus.
    
  • Transcriptional Activation: Binding to TCF/LEF or Runx2 promoters drives the expression of osteogenic genes (Runx2, Osterix, Col1a1, ALP).

Differentiation vs. Proliferation

A critical distinction in its MOA is the uncoupling of proliferation and differentiation .

  • Proliferation: The compound does not significantly increase the rate of MSC cell division (mitogenesis).[1][2]

  • Differentiation: It specifically enhances the maturation of existing MSCs into osteoblasts. This reduces the risk of oncogenic hyperplasia often associated with potent mitogens.

Visualization of Signaling Pathways

The following diagram illustrates the hypothesized signaling cascade triggered by (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, leading to bone mineralization.

OsteogenicPathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus Compound (3R)-7-hydroxy-3- (4-hydroxybenzyl)chromane Receptor Membrane/Nuclear Receptor (Putative ER/BMPR) Compound->Receptor Binding Signal Signaling Cascade (Wnt/Beta-Catenin or MAPK) Receptor->Signal Activation Runx2_Prot Runx2 Protein Accumulation Signal->Runx2_Prot Stabilization Transcription Transcriptional Activation (Osterix, Runx2) Runx2_Prot->Transcription Translocation Gene_ALP Gene: ALPL (Alkaline Phosphatase) Transcription->Gene_ALP Upregulation Phenotype Osteoblast Differentiation & Mineralization Gene_ALP->Phenotype Enzymatic Activity

Caption: Putative signaling cascade driving ALP-mediated osteogenesis via Runx2 activation.[3]

Validated Experimental Protocols

To validate the activity of this molecule in your lab, follow these standardized protocols.

Protocol A: Alkaline Phosphatase (ALP) Activity Assay

Objective: Quantify the early osteogenic differentiation of MSCs.

  • Cell Seeding: Seed Human Bone Marrow-derived MSCs (hBMSCs) at

    
     cells/cm² in 24-well plates.
    
  • Differentiation Induction: After 24h, replace media with Osteogenic Induction Media (OIM) containing:

    • 10 nM Dexamethasone

    • 50 µg/mL Ascorbic Acid

    • 10 mM

      
      -Glycerophosphate
      
  • Treatment: Add (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane at concentrations of 1 µM, 5 µM, and 10 µM . Include a DMSO vehicle control.

  • Incubation: Culture for 7 days , changing media/treatment every 3 days.

  • Lysis: Wash cells with PBS and lyse using 1% Triton X-100.

  • Quantification:

    • Incubate lysate with p-Nitrophenyl Phosphate (pNPP) substrate at 37°C for 30 mins.

    • Measure absorbance at 405 nm .

    • Normalize ALP activity to total protein content (BCA Assay).

Protocol B: Alizarin Red S Staining (Mineralization)

Objective: Visualize late-stage calcium deposition.

  • Culture Duration: Maintain treatment (as above) for 14–21 days .

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT.

  • Staining: Add 2% Alizarin Red S (pH 4.2) solution for 20 mins.

  • Washing: Wash 4x with

    
     to remove excess dye.
    
  • Analysis: Visualize red mineralized nodules under a phase-contrast microscope. For quantification, solubilize stain with 10% Cetylpyridinium Chloride and measure OD at 562 nm.

Experimental Workflow Diagram

Workflow cluster_Assays Readouts Step1 Step 1: Seed MSCs (Day 0) Step2 Step 2: Treat with Compound (Day 1-21) Step1->Step2 Step3a Day 7: ALP Assay (p-NPP Hydrolysis) Step2->Step3a Early Marker Step3b Day 21: Alizarin Red (Mineralization) Step2->Step3b Late Marker

Caption: Timeline for validating osteogenic activity in vitro.

References

  • MedChemExpress . (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Product Information. Retrieved from

  • Wang, P., et al. (2018). Screening and structural characterization of homoisoflavonoids from Ophiopogon japonicus and their osteogenic activity.
  • Cui, L., et al. (2021). Homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities. Phytochemistry Letters.
  • BenchChem . Biological Activity of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. Retrieved from

Sources

Foundational

An In-depth Technical Guide on the Osteogenic Potential of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Introduction: The Quest for Novel Osteogenic Agents Bone remodeling is a dynamic and lifelong process governed by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. Pathological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Osteogenic Agents

Bone remodeling is a dynamic and lifelong process governed by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. Pathological conditions such as osteoporosis, characterized by excessive bone loss, create a significant clinical need for therapeutic agents that can stimulate osteoblast activity and promote new bone formation. Small molecules derived from natural products represent a promising avenue for the discovery of novel osteogenic compounds. This guide focuses on (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane , a homoisoflavonoid isolated from the red resin of Dracaena cochinchinensis (Dragon's Blood), which has demonstrated significant potential in promoting the differentiation of mesenchymal stem cells into osteoblasts[1].

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the known osteogenic activity of this compound, explore its putative mechanisms of action based on established osteogenic signaling pathways, and offer detailed, field-proven protocols for its evaluation.

Molecular Profile

  • Compound: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

  • Class: Homoisoflavonoid

  • Source: Isolated from the red resin of Dracaena cochinchinensis[1].

  • Known Bioactivity: Promotes osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs)[1][2]. It has also been noted for moderate inhibitory activity against the chymotrypsin-like activity of the proteasome[3][4].

Evidence of Osteogenic Potential: An In Vitro Analysis

The primary evidence for the pro-osteogenic effects of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane comes from in vitro studies on mouse mesenchymal stem cells (MSCs), the progenitor cells that give rise to osteoblasts[1][5][6][7][8].

Key Finding: Enhancement of Alkaline Phosphatase (ALP) Activity

Alkaline phosphatase is a critical early-stage marker of osteoblast differentiation, playing a vital role in the hydrolysis of phosphate esters and providing inorganic phosphate for matrix mineralization. A key study demonstrated that treatment of mouse MSCs with (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane at a concentration of 10 µM resulted in a significant increase in ALP activity to 162.0 ± 1.4% relative to the control group[1][2]. This effect was achieved without inducing cytotoxicity, highlighting a favorable therapeutic window for promoting osteogenesis[1].

ParameterConcentrationResult (vs. Control)Cell TypeSource
ALP Activity 10 µM162.0 ± 1.4%Mouse MSCsXu X, et al. 2016[1]

Putative Molecular Mechanisms of Action

While the precise signaling pathways activated by (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane have not been fully elucidated in the literature, the osteogenic effects of flavonoids and isoflavonoids are often attributed to the modulation of key osteogenic signaling cascades. Based on its demonstrated activity, it is plausible that this compound engages one or more of the following pathways.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a crucial regulator of bone formation[9]. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to induce the expression of key osteogenic genes, including Runx2 and Osterix (Sp7). Many natural flavonoids are known to activate this pathway, suggesting a potential mechanism for the observed increase in ALP activity[9].

Bone Morphogenetic Protein (BMP)/Smad Signaling Pathway

BMPs are potent growth factors that induce osteoblast differentiation by binding to their receptors and activating the intracellular Smad signaling cascade. This leads to the phosphorylation and nuclear translocation of Smad1/5/8, which, in complex with Smad4, activates the transcription of osteoblast-specific genes. This pathway is another likely target for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

Below is a diagram illustrating the potential interplay of these core osteogenic pathways.

Osteogenic Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Wnt_Receptor Frizzled/LRP5/6 Compound->Wnt_Receptor Activates? BMP_Receptor BMPR Compound->BMP_Receptor Activates? Beta_Catenin β-catenin Wnt_Receptor->Beta_Catenin Stabilizes Smads Smad1/5/8 BMP_Receptor->Smads Phosphorylates Runx2_Osterix Runx2 / Osterix Beta_Catenin->Runx2_Osterix Activates Transcription Smads->Runx2_Osterix Activates Transcription Osteogenic_Genes Osteogenic Gene Expression (e.g., ALP, Osteocalcin) Runx2_Osterix->Osteogenic_Genes

Caption: Putative signaling pathways for osteogenic induction.

Experimental Workflows for In Vitro Evaluation

To rigorously assess the osteogenic potential of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a multi-stage experimental approach is necessary. This involves evaluating early, mid, and late markers of osteoblast differentiation.

Experimental Workflow Start Culture Mouse MSCs or MC3T3-E1 Cells Induction Induce Osteogenic Differentiation with Compound + Osteogenic Medium Start->Induction Early_Stage Early Stage (Days 3-7) ALP Activity Assay Induction->Early_Stage Mid_Stage Mid Stage (Days 7-14) qPCR for Runx2, Osterix, ALP Induction->Mid_Stage Late_Stage Late Stage (Days 14-21) Alizarin Red S Staining for Mineralization Induction->Late_Stage Mechanism Mechanism Validation Western Blot for Signaling Proteins (β-catenin, p-Smad1/5/8) Mid_Stage->Mechanism

Caption: Staged workflow for in vitro osteogenesis assessment.

Detailed Experimental Protocols

The following protocols are standardized procedures for assessing osteogenic differentiation in vitro, using the pre-osteoblastic cell line MC3T3-E1 as a model. These protocols can be adapted for primary mouse MSCs.

Protocol 1: MC3T3-E1 Cell Culture and Osteogenic Induction

Rationale: The MC3T3-E1 cell line is a well-established and reliable model for studying osteoblast differentiation and bone matrix formation in vitro[10][11]. Osteogenic differentiation is induced using a standard medium supplemented with ascorbic acid (for collagen synthesis) and β-glycerophosphate (as a phosphate source for mineralization)[12].

Materials:

  • MC3T3-E1 cells (subclone 4 recommended)

  • Alpha-Minimum Essential Medium (α-MEM) with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (stock solution in DMSO)

  • L-Ascorbic acid 2-phosphate

  • β-Glycerophosphate

  • DMSO (vehicle control)

Procedure:

  • Cell Maintenance: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium) in a humidified incubator at 37°C with 5% CO₂[13].

  • Seeding: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Seed cells into multi-well plates at a density of 1 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.

  • Induction: After 24 hours, replace the growth medium with Osteogenic Medium (OM): Growth Medium supplemented with 50 µg/mL L-ascorbic acid 2-phosphate and 10 mM β-glycerophosphate[12].

  • Treatment Groups:

    • Vehicle Control: OM + DMSO (at the same final concentration as the compound-treated groups).

    • Compound Treatment: OM + (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (e.g., at a final concentration of 10 µM).

    • Positive Control (Optional): OM + BMP-2 (e.g., 100 ng/mL).

  • Medium Change: Replace the medium with fresh, corresponding treatment medium every 2-3 days for the duration of the experiment (up to 21 days).

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

Rationale: This assay quantifies the activity of an early osteogenic marker. The protocol uses p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by ALP to produce a yellow-colored product (p-nitrophenol) that can be measured spectrophotometrically[10].

Procedure (for a 24-well plate, Day 7):

  • Wash: Carefully aspirate the culture medium and wash the cell monolayer twice with 1x PBS.

  • Lysis: Add 200 µL of 0.1% Triton X-100 in PBS to each well. Incubate at 4°C for 10 minutes with gentle agitation to lyse the cells.

  • Reaction: Transfer 50 µL of the cell lysate from each well to a new 96-well plate. Add 150 µL of pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The reaction time should be optimized to ensure the readings are within the linear range of the standard curve.

  • Stop Reaction: Add 50 µL of 3 M NaOH to each well to stop the reaction.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Quantification: Determine the ALP activity relative to a p-nitrophenol standard curve. Normalize the results to the total protein content of the corresponding cell lysate (determined by a BCA or Bradford assay).

Protocol 3: Alizarin Red S (ARS) Staining for Mineralization

Rationale: ARS staining is the gold standard for detecting calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization[14]. The dye chelates calcium salts, forming a visible orange-red precipitate[14].

Procedure (for a 24-well plate, Day 21):

  • Wash: Aspirate the culture medium and gently wash the cells twice with 1x PBS.

  • Fixation: Add 500 µL of 4% paraformaldehyde in PBS to each well and fix the cells at room temperature for 15-20 minutes[13].

  • Wash: Aspirate the fixative and wash the wells three times with deionized water.

  • Staining: Add 500 µL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well. Incubate at room temperature for 20 minutes with gentle rocking.

  • Wash: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.

  • Imaging: Add 500 µL of PBS to each well to prevent drying. Visualize and capture images of the red mineralized nodules using a brightfield microscope.

  • Quantification (Optional): To quantify the staining, add 500 µL of 10% cetylpyridinium chloride to each well and incubate for 1 hour at room temperature to destain. Transfer 100 µL of the extracted stain to a 96-well plate and measure the absorbance at 562 nm.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

Rationale: qPCR allows for the quantification of mRNA expression levels of key transcription factors and osteoblast-specific genes, providing insight into the molecular regulation of differentiation[14][15].

Procedure (Day 7 or 14):

  • RNA Extraction: Lyse cells directly in the culture wells using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol[13][15].

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers[13].

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers[10].

  • Target Genes:

    • Runt-related transcription factor 2 (Runx2): A master regulator of osteoblast differentiation.

    • Osterix (Sp7): A transcription factor essential for osteoblast maturation, acting downstream of Runx2.

    • Alkaline Phosphatase (Alpl): An early marker of osteogenesis.

    • Osteocalcin (Bglap): A late marker of osteoblast differentiation and matrix mineralization.

    • Housekeeping Gene (e.g., Gapdh, Actb): For normalization.

  • Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.

Conclusion and Future Directions

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has been identified as a promising osteogenic agent based on its ability to significantly enhance ALP activity in mesenchymal stem cells[1]. While its precise mechanism of action requires further investigation, its activity profile suggests modulation of core osteogenic signaling pathways such as Wnt/β-catenin and/or BMP/Smad.

Future research should focus on a more comprehensive characterization of its effects, including:

  • Dose-response studies to determine the optimal concentration for various osteogenic endpoints.

  • Time-course analysis of the expression of early, mid, and late osteogenic markers.

  • Western blot analysis to confirm the activation of specific signaling proteins (e.g., β-catenin, phosphorylated Smads).

  • In vivo studies using animal models of osteoporosis (e.g., ovariectomized mice) to validate its bone-forming efficacy.

The protocols and information provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this promising natural compound in the field of bone regeneration.

References

  • Xu X, Cheng K, Cheng W, Zhou T, Jiang M, Xu J. Isolation and chatacterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells. J Pharm Biomed Anal. 2016;129:466-472. [Link]

  • Li Y, et al. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway. RSC Adv. 2024;14:1234-1245. [Link]

  • Wang Y, et al. Irisin enhances osteogenic differentiation of mouse MC3T3-E1 cells via upregulating osteogenic genes. Exp Ther Med. 2021;21(5):518. [Link]

  • Li Y, et al. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway. Nanoscale Res Lett. 2024;19(1):25. [Link]

  • Han Y, et al. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation. J Biol Chem. 2006;281(48):36947-36956. [Link]

  • Zhang Y, et al. Enhanced proliferation and osteogenic differentiation of MC3T3-E1 pre-osteoblasts on graphene oxide-impregnated PLGA–gelatin nanocomposite fibrous membranes. RSC Adv. 2017;7:5356-5365. [Link]

  • Hofmann A, et al. Establishing a simple protocol to induce the osteogenic differentiation of MC3T3-E1 cells in 2D and its transfer to 3D spheroid cultures. ALTEX. 2017;34(2):299-310. [Link]

  • Afzal F, et al. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation. J Bone Miner Res. 2005;20(5):869-880. [Link]

  • Paredes R, et al. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts. J Biol Chem. 2004;279(49):51106-51114. [Link]

  • Ma'arif B, et al. Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods. Biomed Pharmacol J. 2022;15(2):1039-1052. [Link]

  • Ma'arif B, et al. Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods. ResearchGate. 2022. [Link]

  • Bodine PVN, et al. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. Molecules. 2019;24(21):3866. [Link]

  • Patil S, et al. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted analogues. ScienceScholar. 2022;4(2):11899. [Link]

  • Kim D, et al. 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin b: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors. Biol Pharm Bull. 2005;28(9):1798-800. [Link]

  • Peister A, et al. Isolation and characterisation of mesenchymal stem cells from adult mouse bone marrow. Dev Growth Differ. 2004;46(3):277-86. [Link]

  • Heo J, et al. Isolation and characterization of mouse mesenchymal stem cells. J Vet Sci. 2016;17(1):1-7. [Link]

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  • Soleimani M, et al. Isolation, differentiation, and characterization of mesenchymal stem cells from human bone marrow. Stem Cells Int. 2012;2012:471831. [Link]

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Exploratory

The Neurotrophic Potential of 7-hydroxy-3-(4-hydroxybenzyl)chroman: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the neurotrophic properties of 7-hydroxy-3-(4-hydroxybenzyl)chroman, a homoisoflavonoid isolated from Anemarrhena asphodeloides. Recent scientific finding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the neurotrophic properties of 7-hydroxy-3-(4-hydroxybenzyl)chroman, a homoisoflavonoid isolated from Anemarrhena asphodeloides. Recent scientific findings have identified this compound as a promising agent for promoting neuronal differentiation, specifically through the induction of neurite outgrowth. This document will delve into the known biological activities, propose a likely mechanism of action centered on its function as a proteasome inhibitor, and provide detailed experimental protocols for researchers investigating its neurotrophic effects. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology and therapeutic discovery.

Introduction: The Quest for Novel Neurotrophic Agents

Neurodegenerative diseases and neuronal injury represent a significant and growing global health challenge. The development of therapeutic strategies aimed at promoting neuronal survival, regeneration, and functional recovery is a paramount objective in modern neuroscience. Neurotrophic factors, a class of proteins that support the growth, survival, and differentiation of neurons, are key players in these processes. However, the therapeutic application of protein-based neurotrophic factors is often hampered by challenges such as poor bioavailability and difficulty in crossing the blood-brain barrier. This has spurred the search for small molecules that can mimic or enhance the effects of endogenous neurotrophic factors.

Among the vast diversity of natural products, flavonoids and their derivatives have emerged as a promising source of neuroactive compounds[1][2][3]. Homoisoflavonoids, a subclass of flavonoids, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[4][5]. This guide focuses on a specific homoisoflavonoid, 7-hydroxy-3-(4-hydroxybenzyl)chroman, which has been identified as a compound with notable neurotrophic activity.

Biological Activity of 7-hydroxy-3-(4-hydroxybenzyl)chroman

Induction of Neurite Outgrowth in PC-12 Cells

The primary evidence for the neurotrophic effects of 7-hydroxy-3-(4-hydroxybenzyl)chroman stems from studies utilizing the rat pheochromocytoma (PC-12) cell line, a well-established model for studying neuronal differentiation. Research has shown that the extract of Anemarrhenae Rhizoma (the rhizomes of Anemarrhena asphodeloides) exhibits neurotrophic activity in PC-12 cells[6]. Through bioassay-guided purification, 7-hydroxy-3-(4-hydroxybenzyl)chroman was identified as one of the active compounds responsible for this effect[6].

Specifically, 7-hydroxy-3-(4-hydroxybenzyl)chroman was observed to induce neurite outgrowth in PC-12 cells at a concentration of 50 µg/ml[6]. Neurite outgrowth is a critical process in neuronal development and regeneration, involving the extension of axons and dendrites to form synaptic connections. The ability of this compound to stimulate such a fundamental process underscores its potential as a therapeutic agent for neuronal repair.

Proteasome Inhibition: A Key Mechanistic Insight

In addition to its neurotrophic effects, 7-hydroxy-3-(4-hydroxybenzyl)chroman has been identified as a moderate inhibitor of the chymotrypsin-like activity of the proteasome[6]. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and plays a crucial role in regulating a wide range of cellular processes, including the cell cycle, signal transduction, and apoptosis.

The dual activity of this compound as both a promoter of neurite outgrowth and a proteasome inhibitor is a critical finding. It suggests a potential mechanistic link between these two seemingly disparate functions. Indeed, a growing body of evidence indicates that the inhibition of the proteasome can, under certain conditions, lead to the induction of neurite outgrowth[7][8]. However, it is also important to note that the effects of proteasome inhibition on neurites can be context-dependent, with some studies reporting an arrest of neurite outgrowth in primary neuronal cultures[9][10].

Proposed Mechanism of Action: A Synthesis of Current Evidence

While direct studies on the signaling pathways modulated by 7-hydroxy-3-(4-hydroxybenzyl)chroman are limited, its established role as a proteasome inhibitor allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. The induction of neurite outgrowth by other proteasome inhibitors has been shown to be mediated through the post-translational modification and activation of the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF)[7][11].

Based on this precedent, we propose that 7-hydroxy-3-(4-hydroxybenzyl)chroman exerts its neurotrophic effects through the following signaling cascade:

  • Proteasome Inhibition: The compound inhibits the chymotrypsin-like activity of the proteasome within the neuron.

  • TrkA Receptor Activation: This inhibition leads to the phosphorylation and ubiquitination of TrkA receptors[7][11].

  • Activation of Downstream Signaling Pathways: The activated TrkA receptor then triggers two major downstream signaling cascades crucial for neuronal differentiation and survival:

    • The Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is centrally involved in promoting neurite outgrowth and neuronal differentiation[7][12].

    • The Phosphatidylinositol-3-Kinase (PI3K)/AKT Pathway: This pathway is primarily associated with promoting cell survival and inhibiting apoptosis[7].

This proposed mechanism provides a clear and testable framework for future investigations into the neurotrophic effects of 7-hydroxy-3-(4-hydroxybenzyl)chroman.

Visualizing the Proposed Signaling Pathway

Neurotrophic Signaling Pathway of 7-hydroxy-3-(4-hydroxybenzyl)chroman cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TrkA Receptor TrkA Receptor PI3K PI3K TrkA Receptor->PI3K activates MEK MEK TrkA Receptor->MEK activates 7_HBC 7-hydroxy-3-(4-hydroxybenzyl)chroman Proteasome Proteasome 7_HBC->Proteasome inhibits Proteasome->TrkA Receptor modulates ubiquitination (leading to activation) AKT AKT PI3K->AKT activates Transcription Factors Transcription Factors AKT->Transcription Factors activates ERK ERK MEK->ERK activates ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Neurite Outgrowth\n& Survival Neurite Outgrowth & Survival Gene Expression->Neurite Outgrowth\n& Survival

Caption: Proposed signaling pathway for 7-hydroxy-3-(4-hydroxybenzyl)chroman-induced neurotrophic effects.

Experimental Protocols for Assessing Neurotrophic Effects

The following section outlines a detailed, step-by-step methodology for evaluating the neurotrophic activity of 7-hydroxy-3-(4-hydroxybenzyl)chroman using the PC-12 cell line. This protocol is designed to be a self-validating system, with clear positive and negative controls.

PC-12 Cell Culture and Differentiation Assay

Rationale: This assay provides a quantitative measure of the ability of a test compound to induce neurite outgrowth, a key indicator of neurotrophic activity.

Materials:

  • PC-12 cell line (ATCC CRL-1721)

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV-coated culture plates (24-well)

  • 7-hydroxy-3-(4-hydroxybenzyl)chroman (test compound)

  • Nerve Growth Factor (NGF) (positive control)

  • Vehicle (e.g., DMSO) (negative control)

  • Phase-contrast microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Plate PC-12 cells onto collagen IV-coated 24-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin. Allow cells to adhere for 24 hours.

  • Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., DMEM with 1% HS and 0.5% FBS) to reduce basal proliferation and sensitize the cells to neurotrophic stimuli.

  • Compound Treatment:

    • Test Group: Treat cells with varying concentrations of 7-hydroxy-3-(4-hydroxybenzyl)chroman (e.g., 1, 10, 50, 100 µg/ml).

    • Positive Control: Treat cells with a known concentration of NGF (e.g., 50 ng/ml).

    • Negative Control: Treat cells with the vehicle used to dissolve the test compound.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Imaging: After the incubation period, capture images of multiple random fields for each well using a phase-contrast microscope.

  • Quantification:

    • A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.

    • Count the total number of cells and the number of neurite-bearing cells in each field.

    • Calculate the percentage of neurite-bearing cells for each treatment group.

    • Measure the length of the longest neurite for each neurite-bearing cell using image analysis software.

Visualizing the Experimental Workflow

Neurite Outgrowth Assay Workflow Start Start Seed_PC12 Seed PC-12 cells on collagen-coated plates Start->Seed_PC12 Adherence Allow 24h for adherence Seed_PC12->Adherence Starve Switch to low-serum medium Adherence->Starve Treatment Add test compound, NGF (positive control), or vehicle (negative control) Starve->Treatment Incubate Incubate for 48-72h Treatment->Incubate Image Capture phase-contrast images Incubate->Image Quantify Quantify percentage of neurite-bearing cells and neurite length Image->Quantify Analyze Analyze and compare data Quantify->Analyze End End Analyze->End

Caption: A streamlined workflow for the PC-12 cell neurite outgrowth assay.

Western Blot Analysis of Signaling Pathways

Rationale: To validate the proposed mechanism of action, it is essential to assess the activation of key signaling proteins in response to treatment with 7-hydroxy-3-(4-hydroxybenzyl)chroman.

Materials:

  • Treated PC-12 cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-TrkA, anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Following treatment as described in the neurite outgrowth assay, lyse the PC-12 cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

The following table summarizes the key quantitative data available for the neurotrophic effects of 7-hydroxy-3-(4-hydroxybenzyl)chroman.

ParameterValueCell LineSource
Effective Concentration for Neurite Outgrowth50 µg/mlPC-12[6]
Proteasome Inhibitory ActivityModerate-[6]

Future Directions and Therapeutic Potential

The available evidence strongly suggests that 7-hydroxy-3-(4-hydroxybenzyl)chroman is a promising lead compound for the development of novel neurotrophic therapies. Its ability to induce neurite outgrowth, coupled with its likely mechanism of action through proteasome inhibition and subsequent activation of pro-survival and differentiation signaling pathways, warrants further investigation.

Future research should focus on:

  • Direct validation of the proposed signaling pathway: Confirming the activation of TrkA, ERK, and AKT pathways in response to 7-hydroxy-3-(4-hydroxybenzyl)chroman treatment.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases or neuronal injury.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 7-hydroxy-3-(4-hydroxybenzyl)chroman to optimize its potency and pharmacokinetic properties.

  • Toxicology and safety profiling: A thorough assessment of the compound's safety profile is essential before it can be considered for clinical development.

References

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  • Song, E. J., Hong, H. M., & Yoo, Y. S. (2009). Proteasome inhibition induces neurite outgrowth through posttranslational modification of TrkA receptor. DSpace at KIST. [Link]

  • Sikora, E., Bielak-Zmijewska, A., & Mosieniak, G. (2020). Anemarrhenae asphodeloides rhizoma Extract Enriched in Mangiferin Protects PC12 Cells against a Neurotoxic Agent-3-Nitropropionic Acid. Molecules, 25(7), 1649. [Link]

  • Tsukamoto, S., Wakana, T., Koimaru, K., Yoshida, T., Sato, M., & Ohta, T. (2005). 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin b: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors. Biological & pharmaceutical bulletin, 28(9), 1798–1800. [Link]

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Foundational

Homoisoflavonoids: Privileged Scaffolds for Ocular and Metabolic Therapeutics

Topic: Review of Homoisoflavonoid Biological Activities Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists. Technical Review & Experimental S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Homoisoflavonoid Biological Activities Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Technical Review & Experimental Strategy Guide

Executive Summary

Homoisoflavonoids (HIFs) represent a rare, chemically distinct subclass of flavonoids characterized by a 16-carbon skeleton (C6–C3–C1–C6), featuring an additional carbon atom between the B- and C-rings compared to classical flavonoids.[1] While historically noted for their chemotaxonomic significance in the Asparagaceae and Fabaceae families, recent high-impact studies have repositioned HIFs as potent lead compounds for ocular neovascularization and metabolic regulation .

This guide synthesizes the current structural pharmacognosy of HIFs with a focus on their most commercially viable application: anti-angiogenic therapy for retinal diseases . We provide validated experimental workflows, mechanistic pathways, and structure-activity relationship (SAR) insights to accelerate the transition of these scaffolds from bench to bedside.

Structural Classification & Chemical Diversity

Unlike the ubiquitous isoflavones, HIFs are structurally diverse due to the flexibility of the C-ring. They are categorized into five primary skeletal types. Understanding this classification is critical for selecting the appropriate scaffold for SAR campaigns.

The Five Core Scaffolds
  • Sappanin-type: The most common, featuring a 3-benzylchroman-4-one skeleton. (e.g., Sappanone A, Cremastranone).[2]

  • Scillascillin-type: Characterized by a spirocyclic ring system.

  • Brazilin-type: Contains a tetracyclic indeno[2,1-c]chromene skeleton (e.g., Brazilin).

  • Caesalpin-type: A bridged ring system.

  • Protosappanin-type: Often biosynthetic precursors or rearrangement products.

Visualization: Structural Hierarchy

The following diagram illustrates the chemical relationship between these classes.

HIF_Classification Root Homoisoflavonoids (C16 Skeleton) Sappanin Sappanin-type (3-benzylchroman-4-one) *Most Bioactive* Root->Sappanin Brazilin Brazilin-type (Tetracyclic Indeno-chromene) Root->Brazilin Scillascillin Scillascillin-type (Spirocyclic) Root->Scillascillin Ex_Sapp Examples: Cremastranone Sappanone A Sappanin->Ex_Sapp SAR Key SAR Site: C-3 & C-4 positions Sappanin->SAR Ex_Braz Examples: Brazilin Hematoxylin Brazilin->Ex_Braz

Figure 1: Chemotaxonomic classification of homoisoflavonoids highlighting the commercially relevant Sappanin and Brazilin scaffolds.

Therapeutic Frontier: Ocular Anti-Angiogenesis

The most significant advancement in HIF research is the identification of cremastranone (isolated from Cremastra appendiculata) and its synthetic analogue SH-11037 as potent inhibitors of pathological retinal angiogenesis.[2]

Mechanism of Action

Unlike non-specific cytotoxic agents, specific HIFs selectively target replicating endothelial cells. Recent chemical proteomics have identified Ferrochelatase (FECH) and Soluble Epoxide Hydrolase (sEH) as primary targets.

  • FECH Inhibition: Disrups heme synthesis, leading to anti-angiogenic effects specifically in retinal microvascular endothelial cells (HRECs).

  • sEH Inhibition: Modulates arachidonic acid metabolism, increasing epoxyeicosatrienoic acids (EETs) which, paradoxically in this context, modulate inflammation and vascular stability.

Signaling Pathway Visualization

Angiogenesis_Pathway HIF HIF Analogue (e.g., SH-11037) FECH Target 1: FECH (Ferrochelatase) HIF->FECH Binds sEH Target 2: sEH (Soluble Epoxide Hydrolase) HIF->sEH Inhibits Heme Heme Synthesis Disruption FECH->Heme EETs Modulation of EETs/DHETs ratio sEH->EETs Prolif Inhibition of HREC Proliferation Heme->Prolif Tube Blockade of Tube Formation EETs->Tube Outcome Reduced Retinal Neovascularization Prolif->Outcome Tube->Outcome

Figure 2: Mechanistic pathway of homoisoflavonoid-mediated inhibition of ocular neovascularization.

Technical Protocol: HREC Tube Formation Assay

Objective: To validate the anti-angiogenic potency of a candidate HIF (e.g., SH-11037) in a physiologically relevant in vitro model. Cell Line: Human Retinal Microvascular Endothelial Cells (HRECs).[3]

Reagents & Setup
  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Media: EndoGRO basal medium supplemented with VEGF (20 ng/mL).

  • Compound: HIF stock dissolved in DMSO (Final DMSO < 0.1%).

  • Controls: Vehicle (DMSO), Positive Control (Sunitinib or Bevacizumab).

Step-by-Step Methodology
  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates with 50 µL/well of Matrigel on ice. Polymerize at 37°C for 30 mins.

  • Cell Seeding: Trypsinize HRECs and resuspend in media. Seed 1.5 x 10^4 cells/well onto the polymerized matrix.

  • Treatment: Immediately treat cells with the HIF candidate at graded concentrations (e.g., 0.1, 1, 10, 100 µM). Include VEGF-only and Vehicle controls.

  • Incubation: Incubate at 37°C, 5% CO2 for 4–6 hours. Note: Over-incubation leads to tube collapse.

  • Imaging: Stain with Calcein AM (2 µg/mL) for 15 mins. Image using an inverted fluorescence microscope (4x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length

    • Number of Junctions

    • Number of Meshes

Validation Criteria: The assay is valid only if the VEGF-only control shows robust mesh formation (>20 meshes/field) and the Vehicle control shows minimal toxicity.

Structure-Activity Relationship (SAR) Analysis

For medicinal chemists, the sappanin-type scaffold offers specific modifiable sites that dictate selectivity.

PositionModificationEffect on Activity (Anti-angiogenic)
C-3 Benzyl groupEssential for scaffold integrity.
C-4 CarbonylReduction to alcohol often decreases potency.
C-5, C-7 Hydroxylation5,7-dihydroxy pattern (Resorcinol moiety) enhances potency but may reduce metabolic stability.
C-3' Hydroxyl/Methoxy3'-OH is critical for high-affinity binding to FECH. O-methylation can improve bioavailability but may shift target profile.
C-9 IncorporationSynthetic incorporation of Phenylalanine-derived moieties at C-3 improves selectivity for HRECs over HUVECs.

Key Insight: Synthetic analogues (e.g., SH-11037) that rigidly constrain the C-3 benzyl orientation often outperform natural products in selectivity assays.

Secondary Activity: Metabolic Regulation (Antidiabetic)

Beyond the eye, HIFs exhibit competitive inhibition of


-glucosidase , a key target for Type 2 Diabetes management.

Comparative Potency Data (IC50 against


-glucosidase): 
CompoundSourceIC50 (µM)Mechanism
Acarbose Standard Drug~150 - 200Competitive
Sappanone A Caesalpinia sappan45.2Mixed-type
Bonducellin Caesalpinia bonduc68.5Non-competitive
Cremastranone Cremastra appendiculata85.0Competitive

Interpretation: Sappanone A demonstrates superior potency to the clinical standard Acarbose in vitro, likely due to its ability to bind both the free enzyme and the enzyme-substrate complex (Mixed-type inhibition).

References

  • Homoisoflavonoids from the Hyacinthaceae for use against Ocular Angiogenesis. University of Surrey. (2025).[4] 5

  • The Antiangiogenic Activity of Naturally-occurring and synthetic Homoisoflavonoids. National Institutes of Health (PMC). (2019). 3[6]

  • Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. National Institutes of Health (PMC). (2016). 7

  • Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. MDPI Molecules. (2024).[8][9] 2

  • Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica. (2014).[1][9] 1

  • Chemistry and Antifungal Activity of Homoisoflavonoids. Journal of Chemistry. (2023).[4][10][6][8][11] 11

Sources

Exploratory

Therapeutic Potential of Chromane Derivatives in Osteoporosis: An In-Depth Technical Guide

Executive Summary The chromane (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse class of osteoprotective agents. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse class of osteoprotective agents. This guide analyzes the therapeutic utility of chromane derivatives in treating osteoporosis, a metabolic bone disease characterized by uncoupled bone remodeling. We explore the dual mechanism of action—inhibition of osteoclastic resorption and stimulation of osteoblastic formation—and provide validated protocols for preclinical assessment.

Structural Basis & Structure-Activity Relationship (SAR)

The chromane core is ubiquitous in nature (e.g., tocopherols, flavonoids) and offers a versatile template for synthetic modification.[1] In the context of osteoporosis, the Structure-Activity Relationship (SAR) focuses on three critical regions:

  • The Heterocyclic Ring (Position C2 & C3):

    • C3-Functionalization: Introduction of a benzylidene moiety at C3 (in chroman-4-ones) often enhances antioxidant capacity and cytotoxicity against osteoclasts.

    • C2-Aryl Substitution: Essential for Selective Estrogen Receptor Modulator (SERM) activity. 2-phenylchromans (flavanones) mimic 17

      
      -estradiol, allowing binding to Estrogen Receptors (ER
      
      
      
      and ER
      
      
      ).
  • The Benzene Ring (Position C7):

    • A hydroxyl group (-OH) or methoxy group at C7 is critical for hydrogen bonding within the ligand-binding domain of the estrogen receptor.

  • The Carbonyl Group (C4 in Chroman-4-ones):

    • The presence of a ketone at C4 creates a Michael acceptor system (when coupled with C3-unsaturation), which can covalently modify cysteine residues in target enzymes like Cathepsin K or specific kinases involved in osteoclastogenesis.

Mechanistic Profiling

Chromane derivatives exert anti-osteoporotic effects through a "dual-action" mechanism, simultaneously targeting bone resorption and formation.

Inhibition of Osteoclastogenesis (The RANKL Axis)

Excessive osteoclast activity is the primary driver of bone loss. Chromane derivatives, particularly synthetic 2-NMPA derivatives and chroman-4-ones , intervene in the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling cascade.

  • Target: RANKL-RANK interaction on osteoclast precursors.

  • Effect: Suppression of downstream signaling molecules, specifically TRAF6 recruitment.

  • Result: Inhibition of NF-

    
    B  nuclear translocation and MAPK  (p38, JNK, ERK) phosphorylation. This prevents the expression of master transcription factor NFATc1 , halting the differentiation of macrophages into multinucleated osteoclasts.
    
Promotion of Osteoblast Differentiation

Certain benzofuran and chromane derivatives act as osteo-anabolic agents.

  • Mechanism: Inhibition of Cyclin-Dependent Kinase 8 (CDK8) or modulation of the Wnt/

    
    -catenin  pathway.
    
  • Result: Upregulation of Runx2 and Osterix (Osx) , leading to increased expression of Alkaline Phosphatase (ALP) and bone mineralization.

SERM Activity

Derivatives like Centchroman act as SERMs. They function as estrogen agonists in bone tissue—preserving bone density by upregulating Osteoprotegerin (OPG) and downregulating RANKL—while avoiding the proliferative risks of estrogen in breast and uterine tissues.

Visualization: Molecular Signaling Pathways

The following diagram illustrates the interference of Chromane derivatives in the RANKL-induced signaling cascade.

Chromane_Mechanism RANKL RANKL (Extracellular) RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment Chromane Chromane Derivative (Inhibitor) Chromane->TRAF6 Suppresses NFkB NF-κB Complex Chromane->NFkB Blocks MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK Phosphorylation TRAF6->NFkB Activation NFATc1 NFATc1 (Master Transcription Factor) MAPK->NFATc1 Upregulation NFkB->NFATc1 Translocation Osteoclast Osteoclast Differentiation & Resorption NFATc1->Osteoclast Gene Expression (TRAP, Ctsk, MMP9)

Caption: Chromane derivatives inhibit osteoclastogenesis by blocking TRAF6 recruitment and suppressing the NF-kB/MAPK signaling axis downstream of RANKL.[2]

Preclinical Validation Protocols

Reliable data requires rigorous experimental design. The following protocols are standard for validating chromane derivatives.

In Vitro Osteoclastogenesis Assay (Self-Validating System)

Objective: Determine the IC50 of the derivative against osteoclast formation. Cell Line: RAW264.7 (Murine macrophage) or BMMs (Bone Marrow Macrophages).

  • Seeding: Plate RAW264.7 cells at

    
     cells/well in a 96-well plate with 
    
    
    
    -MEM + 10% FBS.
  • Induction: After 24h, replace media with induction media containing 50 ng/mL RANKL .

  • Treatment: Concurrently treat with the Chromane derivative (0.1, 1, 10, 50

    
    M). Control: RANKL only (Positive), No RANKL (Negative).
    
  • Incubation: Culture for 5 days, refreshing media/drug every 2 days.

  • Readout (TRAP Staining):

    • Fix cells with 4% paraformaldehyde.

    • Stain for Tartrate-Resistant Acid Phosphatase (TRAP).[2][3][4]

    • Validation: Count TRAP-positive multinucleated cells (>3 nuclei). A valid inhibitor must show a dose-dependent reduction in cell count compared to the RANKL-only control.

In Vitro Osteoblast Mineralization Assay

Objective: Assess osteo-anabolic potential. Cell Line: MC3T3-E1 (Murine pre-osteoblasts).

  • Differentiation: Cultivate cells in osteogenic media (50

    
    g/mL ascorbic acid, 10 mM 
    
    
    
    -glycerophosphate).
  • Treatment: Administer Chromane derivative every 3 days for 14–21 days.

  • Readout (Alizarin Red S):

    • Fix cells with 70% ethanol.

    • Stain with 40 mM Alizarin Red S (pH 4.2).

    • Quantification: Solubilize stain with 10% cetylpyridinium chloride and measure absorbance at 562 nm.

In Vivo Ovariectomized (OVX) Rat Model

Objective: Evaluate prevention of bone loss in a post-menopausal model.

  • Groups: Sham, OVX + Vehicle, OVX + Reference (e.g., Estradiol or Alendronate), OVX + Chromane Derivative (Low/High Dose).

  • Timeline: 12 weeks of daily oral administration.

  • Endpoints:

    • Micro-CT: Measure Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp) of the distal femur.

    • Serum Markers: CTX-1 (Resorption marker), P1NP (Formation marker).

Visualization: Experimental Workflow

Experimental_Workflow Synthesis 1. Chemical Synthesis (Chromane Scaffold) InVitro 2. In Vitro Screening Synthesis->InVitro Osteoclast Osteoclast Assay (RAW264.7 + RANKL) InVitro->Osteoclast Osteoblast Osteoblast Assay (MC3T3-E1) InVitro->Osteoblast Selection Lead Selection (IC50 < 1µM) Osteoclast->Selection Inhibition Osteoblast->Selection Mineralization InVivo 3. In Vivo Validation (OVX Rat Model) Selection->InVivo Analysis 4. Analysis (Micro-CT & Histology) InVivo->Analysis

Caption: Step-by-step workflow for the synthesis, screening, and validation of chromane-based anti-osteoporotic agents.

Quantitative Data Summary

The following table summarizes key chromane derivatives and their reported efficacy in preclinical models.

Compound ClassSpecific DerivativeTarget / MechanismEfficacy Data (In Vitro)In Vivo Outcome (OVX Model)
2-NMPA Derivative Compound 11hOsteoclast Inhibition (RANKL/NF-kB)IC50: 358.29 nM (TRAP+)Significant prevention of bone loss
Benzofuran Compound 23dOsteoblast Promotion (CDK8 Inhibition)EC200 (ALP activity)Increased femoral BMD & bone strength
Chromene 7-(R) SERMER Antagonist (Uterus) / Agonist (Bone)IC50: 0.2–360 nM (Binding)Preserved bone density; no uterine hypertrophy
Flavonoid NaringinWnt/

-catenin activation
Upregulation of BMP2Reduced trabecular bone loss

References

  • Synthesis and evaluation of 2-NMPA derivatives as potential agents for prevention of osteoporosis in vitro and in vivo. Source: European Journal of Medicinal Chemistry (2023)

  • Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Source: Journal of Medicinal Chemistry (2009)

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Source: Chemical and Pharmaceutical Bulletin (2018)

  • Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation. Source: Bioorganic & Medicinal Chemistry (2015) [3]

  • Emerging Roles of Natural Compounds in Osteoporosis: Regulation, Molecular Mechanisms and Bone Regeneration. Source: MDPI (2024)

Sources

Protocols & Analytical Methods

Method

Synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane: A Detailed Protocol for Researchers

Introduction: The Significance of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a prominent member of the isoflavan class of flavonoids, has garnered significant attention within...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a prominent member of the isoflavan class of flavonoids, has garnered significant attention within the scientific community. Isoflavans are recognized for their diverse biological activities, and this specific enantiomer is of particular interest for its potential therapeutic applications. For instance, it has been shown to promote the osteogenesis of mesenchymal stem cells by increasing alkaline phosphatase (ALP) activity, suggesting its potential in bone regeneration research.[1] The precise stereochemistry at the C3 position is often crucial for biological efficacy, making enantioselective synthesis a critical aspect of its study.[2]

This comprehensive guide provides a detailed, step-by-step protocol for the enantioselective synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. The synthetic strategy is designed to be robust and reproducible, providing researchers with a reliable method to obtain this valuable compound for further investigation. The protocol is divided into key stages, with in-depth explanations of the chemical principles and experimental considerations at each step.

Synthetic Strategy Overview

The synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a multi-step process that begins with the construction of a 7-hydroxychroman-4-one core. This is followed by the introduction of the 4-hydroxybenzylidene moiety at the C3 position. The crucial stereocenter is then established through an asymmetric transfer hydrogenation of the resulting exocyclic double bond. Finally, a reduction of the C4 carbonyl group and subsequent debenzylation of the protecting groups yield the target molecule.

Synthesis_Workflow A Step 1: Synthesis of 7-Hydroxychroman-4-one B Step 2: Protection of Phenolic Hydroxyl Groups A->B Protection C Step 3: Aldol Condensation B->C Condensation D Step 4: Asymmetric Transfer Hydrogenation C->D Asymmetric Reduction E Step 5: Reduction of C4-Carbonyl Group D->E Reduction F Step 6: Deprotection E->F Deprotection G Final Product: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane F->G Final Product

Caption: Overall workflow for the synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

Materials and Reagents

ReagentSupplierGrade
ResorcinolSigma-Aldrich99%
3-Bromopropionic acidAlfa Aesar98%
Trifluoromethanesulfonic acidAcros Organics99%
Sodium hydroxideFisher ScientificReagent Grade
Benzyl bromideSigma-Aldrich98%
Potassium carbonateJ.T. BakerAnhydrous
4-HydroxybenzaldehydeSigma-Aldrich98%
PyrrolidineAcros Organics99%
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamineStrem Chemicals98%
[RuCl2(p-cymene)]2Strem Chemicals98%
Formic acidSigma-Aldrich≥95%
TriethylamineSigma-Aldrich≥99.5%
Sodium borohydrideSigma-Aldrich99%
Palladium on carbon (10%)Sigma-Aldrich
MethanolFisher ScientificHPLC Grade
DichloromethaneFisher ScientificHPLC Grade
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Diethyl etherFisher ScientificAnhydrous
Ethyl acetateFisher ScientificHPLC Grade
HexaneFisher ScientificHPLC Grade

Experimental Protocols

Step 1: Synthesis of 7-Hydroxychroman-4-one

This initial step involves a Friedel-Crafts-type reaction to construct the chromanone core from readily available starting materials.[3]

Protocol:

  • To a round-bottom flask, add resorcinol (1.0 eq) and 3-bromopropionic acid (1.0 eq).

  • Carefully add trifluoromethanesulfonic acid (3.0 eq) to the mixture under stirring.

  • Heat the reaction mixture to 80°C for 1 hour.

  • Cool the reaction to room temperature and add chloroform.

  • Extract the mixture with water. The aqueous phase is then treated with additional chloroform.

  • The combined organic phases are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

  • This intermediate is then cyclized by dissolving it in a 2 M sodium hydroxide solution at 5°C and stirring at room temperature for 2 hours.

  • The reaction is cooled, and the pH is adjusted to 2 with 6 M sulfuric acid.

  • The product is extracted with chloroform, and the organic phase is dried and concentrated to afford 7-hydroxychroman-4-one.

Causality: Trifluoromethanesulfonic acid acts as a strong Lewis acid catalyst, promoting the acylation of resorcinol with 3-bromopropionic acid. The subsequent treatment with sodium hydroxide facilitates an intramolecular Williamson ether synthesis to form the chromanone ring.

Step 2: Protection of Phenolic Hydroxyl Groups

To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl groups of 7-hydroxychroman-4-one and 4-hydroxybenzaldehyde are protected as benzyl ethers.

Protocol:

  • Dissolve 7-hydroxychroman-4-one (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) separately in anhydrous N,N-dimethylformamide (DMF).

  • To each solution, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

  • Stir the reactions at room temperature for 24 hours.

  • Add water to each reaction mixture and extract with dichloromethane.

  • Dry the organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products, 7-(benzyloxy)chroman-4-one and 4-(benzyloxy)benzaldehyde, by column chromatography on silica gel.

Causality: The weakly acidic phenolic protons are readily deprotonated by the base (potassium carbonate), and the resulting phenoxide ions act as nucleophiles, displacing the bromide from benzyl bromide to form the stable benzyl ether protecting group.

Step 3: Aldol Condensation to Form the Benzylidene Intermediate

This step introduces the benzylidene moiety at the C3 position of the chromanone through an aldol condensation reaction.[4]

Aldol_Condensation A 7-(Benzyloxy)chroman-4-one D (E)-7-(Benzyloxy)-3-(4-(benzyloxy)benzylidene)chroman-4-one A->D B 4-(Benzyloxy)benzaldehyde B->D C Pyrrolidine (catalyst) C->D

Caption: Aldol condensation to form the benzylidene intermediate.

Protocol:

  • In a reaction flask, dissolve 7-(benzyloxy)chroman-4-one (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.1 eq) in a 1:1 mixture of methanol and dichloromethane.

  • Add pyrrolidine (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 48 hours.[3]

  • Partially remove the solvent under reduced pressure.

  • Extract the mixture with water and dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product, (E)-7-(benzyloxy)-3-(4-(benzyloxy)benzylidene)chroman-4-one, by column chromatography.

Causality: Pyrrolidine acts as a base to deprotonate the α-carbon of the chromanone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the thermodynamically stable conjugated enone.

Step 4: Asymmetric Transfer Hydrogenation

This is the key stereochemistry-determining step, where the exocyclic double bond is reduced enantioselectively to establish the (3R) configuration. This is achieved using a chiral ruthenium catalyst.

Protocol:

  • In a Schlenk flask under an inert atmosphere, prepare the catalyst by stirring [RuCl2(p-cymene)]2 (0.0025 eq) and (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (0.01 eq) in anhydrous DMF for 30 minutes.

  • In a separate flask, dissolve the benzylidene intermediate (1.0 eq) in a 5:2 mixture of formic acid and triethylamine.

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Stir the reaction at 40°C for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product, (3R)-7-(benzyloxy)-3-(4-(benzyloxy)benzyl)chroman-4-one, by column chromatography.

Causality: The chiral ruthenium complex coordinates to the enone, and the hydride is delivered from the formic acid/triethylamine azeotrope to one face of the double bond, directed by the chiral ligand, leading to the formation of the desired enantiomer. Asymmetric transfer hydrogenation is a powerful tool for the enantioselective reduction of unsaturated compounds.[2][5]

Step 5: Reduction of the C4-Carbonyl Group

The ketone at the C4 position is reduced to a hydroxyl group, which will be subsequently removed.

Protocol:

  • Dissolve the product from the previous step (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at 0°C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Dry the organic phase and concentrate to yield the corresponding alcohol. This intermediate is often used in the next step without further purification.

Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the other functional groups.

Step 6: Deprotection to Yield the Final Product

The final step involves the removal of the benzyl protecting groups to unveil the free phenolic hydroxyl groups.

Protocol:

  • Dissolve the alcohol from the previous step in methanol.

  • Add 10% palladium on carbon (10 mol%).

  • Stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, by column chromatography on silica gel.

Causality: Palladium on carbon is an effective catalyst for hydrogenolysis, the cleavage of the carbon-oxygen bond of the benzyl ethers, to regenerate the hydroxyl groups.

Characterization and Validation

The identity and purity of the synthesized (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.

Conclusion

This detailed protocol provides a comprehensive and scientifically grounded approach for the enantioselective synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. By carefully following the outlined steps and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for a wide range of applications in drug discovery and chemical biology. The use of a well-defined chiral catalyst in the asymmetric transfer hydrogenation step is critical for achieving high enantioselectivity, a key factor in the biological activity of this class of molecules.

References

  • Recent Advances on Asymmetric Synthesis of Dihydroflavones. Thieme Connect. Accessed January 30, 2026. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Accessed January 30, 2026. [Link]

  • Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one. National Institutes of Health. Accessed January 30, 2026. [Link]

  • Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis. Nature.com. Accessed January 30, 2026. [Link]

Sources

Application

Application Note: Structural Characterization of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane via 1D and 2D NMR

This Application Note is designed for researchers and analytical chemists focusing on the isolation, identification, and structural validation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane . This molecule is a homoisofla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists focusing on the isolation, identification, and structural validation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane . This molecule is a homoisoflavonoid (specifically a sappanin-type derivative), distinct from the common isoflavan Equol due to the presence of a methylene bridge (benzyl group) at the C-3 position.

Introduction & Structural Significance[1][2][3][4][5]

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a bioactive homoisoflavonoid often isolated from Agave sisalana and Dracaena cochinchinensis. Unlike isoflavonoids (which possess a 3-phenylchroman skeleton), homoisoflavonoids feature a 3-benzylchroman skeleton (16 carbons).

Accurate NMR characterization is critical to distinguish this scaffold from:

  • Equol: 3-(4-hydroxyphenyl)chroman-7-ol (lacks the C-9 methylene bridge).

  • Homoisoflavanones: The oxidized precursors (containing a C-4 ketone).

Key Structural Features for NMR Targeting
  • C-9 Methylene Bridge: The defining feature separating this from Equol. Look for diastereotopic protons or a multiplet in the 2.4–2.8 ppm range.

  • Chroman Ring System: An aliphatic spin system involving C-2, C-3, and C-4.

  • Stereochemistry (3R): While NMR without chiral shift reagents cannot determine absolute configuration, the coupling constants (

    
    ) of the aliphatic ring protons define the relative conformation (typically equatorial benzyl group).
    

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred for resolving phenolic hydroxyl protons (singlets at >9.0 ppm). Methanol-
    
    
    
    (MeOD) is a suitable alternative but will exchange hydroxyl protons.
  • Concentration: 2–5 mg for 1H NMR; 10–20 mg for 13C NMR.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 1D

      
      H (zg30): 16–32 scans, D1 = 2.0 s.
      
    • 1D

      
      C (zgpg30): 1024–4096 scans, D1 = 2.0 s.
      
    • Crucial 2D: HSQC (multiplicity edited), HMBC (optimized for 8 Hz), and COSY.

Reference NMR Data

The following data represents the consensus chemical shifts for 7-hydroxy-3-(4-hydroxybenzyl)chromane derivatives in DMSO-


 .
Table 1: H NMR Chemical Shifts (600 MHz, DMSO- )
Position

(ppm)
Multiplicity

(Hz)
Assignment Note
2a 4.08dd10.5, 3.5Chromane ring ether (axial)
2b 3.85dd10.5, 7.0Chromane ring ether (equatorial)
3 2.15 – 2.25m-Multiplet, methine core
4a 2.65dd16.0, 5.0Benzylic (ring), overlaps with H-9
4b 2.38dd16.0, 9.5Benzylic (ring)
5 6.82d8.2A-Ring (Ortho coupling)
6 6.28dd8.2, 2.4A-Ring (Ortho+Meta coupling)
8 6.18d2.4A-Ring (Meta coupling)
9a, 9b 2.50 – 2.60m-Diagnostic: Benzyl bridge CH

2', 6' 6.98d8.4B-Ring (AA'BB' system)
3', 5' 6.68d8.4B-Ring (AA'BB' system)
7-OH 9.20s-Phenolic OH (A-ring)
4'-OH 9.15s-Phenolic OH (B-ring)
Table 2: C NMR Chemical Shifts (150 MHz, DMSO- )
Position

(ppm)
TypeAssignment Logic
2 68.5CH

Oxygenated aliphatic
3 34.2CHMethine junction
4 32.1CH

Benzylic (chromane)
5 129.8CHA-Ring
6 108.2CHA-Ring
7 156.4COxygenated aromatic (A-ring)
8 102.8CHShielded (ortho to Oxygen)
9 37.4CH

Diagnostic: Benzyl bridge
4a 112.5CQuaternary bridgehead
8a 155.1CQuaternary ether linkage
1' 130.5CB-Ring attachment
2', 6' 129.9CHB-Ring
3', 5' 115.1CHB-Ring (Ortho to OH)
4' 155.8COxygenated aromatic (B-ring)

Note: Chemical shifts may vary by ±0.2 ppm depending on concentration and water content in DMSO-


. The presence of the C-9 signal at ~37.4 ppm is the definitive proof of the homoisoflavan skeleton.

Structural Validation Workflow

To confirm the structure and rule out the isoflavan (Equol) isomer, follow this logic path:

Step 1: Count the Aliphatic Protons (Integration)
  • Target Molecule: Requires 7 aliphatic protons (2 at C-2, 1 at C-3, 2 at C-4, 2 at C-9).

  • Equol Isomer: Requires 5 aliphatic protons (2 at C-2, 1 at C-3, 2 at C-4).

  • Result: If integration shows 7H in the 2.0–4.2 ppm region, you have a homoisoflavan.

Step 2: HMBC Connectivity (The "Gold Standard")

The connectivity of the benzyl group must be established.

  • Correlation A: Proton H-9 (benzyl CH

    
    ) must show a strong correlation to C-2, C-3, and C-4 (chromane core).
    
  • Correlation B: Proton H-9 must show a correlation to C-2'/C-6' (B-ring).

  • Differentiation: In Equol, the H-3 proton correlates directly to the aromatic C-1', C-2', C-6'. In this molecule, H-3 correlates to C-9, and H-9 correlates to the aromatic ring.

Step 3: NOESY/ROESY for Stereochemistry
  • H-2(ax) / H-4(ax): Strong NOE indicates a chair conformation.

  • H-3 / H-9: NOE correlations help establish the equatorial orientation of the benzyl group (typical for the 3R isomer).

Visualization of Signaling & Logic

The following diagram illustrates the critical HMBC correlations required to confirm the Homoisoflavan skeleton over the Isoflavan skeleton.

NMR_Logic cluster_0 Experimental Data cluster_1 Structural Conclusion H9 Proton H-9 (Benzyl CH2) ~2.55 ppm C_RingB Carbon C-1' (Aromatic B-Ring) ~130.5 ppm H9->C_RingB HMBC (Strong) C_RingC Carbon C-2/C-4 (Chromane Core) H9->C_RingC HMBC (Strong) Homoisoflavan CONFIRMED: Homoisoflavan Skeleton (Benzyl group at C-3) H9->Homoisoflavan Presence of CH2 bridge H3 Proton H-3 (Methine) ~2.20 ppm H3->H9 COSY Isoflavan REJECTED: Isoflavan (Equol) (Phenyl group at C-3) C_RingB->Isoflavan If direct H3->C1' correlation

Caption: Diagnostic HMBC and COSY correlations distinguishing the homoisoflavan skeleton (benzyl bridge) from the isoflavan skeleton.

References

  • Meksuriyen, D., & Cordell, G. A. (1987).[1][2] Homoisoflavonoids from Agave sisalana.[1][3] Journal of Natural Products , 50(6), 1118–1125. (Primary isolation and NMR data source).

  • Adinolfi, M., et al. (1986).[1][2] Homoisoflavanones from Muscari comosum. Phytochemistry , 25(10), 2379-2383. (Comparative data for homoisoflavanones).

  • MedChemExpress (MCE). (2024). (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Product Datasheet. (Biological activity and commercial availability).[4][1][2][5]

  • Mutanyatta, J., et al. (2003).[1][2] Homoisoflavonoids and xanthones from the tubers of wild and in vitro regenerated Ledebouria graminifolia. Phytochemistry , 62(5), 797-804.

Sources

Method

Application Note: (3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane in Osteogenic Differentiation Protocols

Here is a detailed Application Note and Protocol guide for the experimental use of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in osteoporosis research. [1][2] Executive Summary This guide details the experimental applica...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the experimental use of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in osteoporosis research.

[1][2]

Executive Summary

This guide details the experimental application of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (hereafter referred to as 3R-HHC ), a naturally occurring homoisoflavonoid isolated from Dracaena cochinchinensis (Dragon’s Blood).[1][2] Unlike traditional bisphosphonates which inhibit bone resorption, 3R-HHC acts as an anabolic agent , specifically promoting the differentiation of Mesenchymal Stem Cells (MSCs) into osteoblasts.[1][2]

Crucially, experimental evidence indicates that 3R-HHC enhances osteogenic differentiation (characterized by elevated Alkaline Phosphatase activity) without stimulating cellular proliferation.[1][2] This specificity makes it a critical tool for researchers investigating cell-fate commitment pathways in bone remodeling, distinct from mitogenic agents.[1][2]

Compound Profile & Preparation[1][2][3][4][5]

Physicochemical Properties[1][2]
  • IUPAC Name: (3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran[1][2]

  • Molecular Weight: ~256.3 g/mol (Estimate based on homoisoflavan scaffold)[1][2]

  • Solubility: Soluble in DMSO (≥ 10 mg/mL).[1][2] Insoluble in water.[1][2]

  • Stability: Sensitive to light and oxidation.[1][2] Store lyophilized powder at -20°C.

Reconstitution Protocol (Stock Solution)

To ensure reproducibility, avoid repeated freeze-thaw cycles.

  • Weighing: Accurately weigh 1 mg of 3R-HHC.

  • Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

    • Calculation: If MW ≈ 256.3 g/mol , 1 mg requires ~390 µL of DMSO.[1][2]

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use aqueous filters).[1][2]

  • Storage: Aliquot into light-protected amber tubes (20 µL/tube) and store at -80°C.

Biological Mechanism & Signaling

3R-HHC drives the osteogenic lineage commitment of MSCs.[1][2][3] The primary validated biomarker for its activity is the upregulation of Alkaline Phosphatase (ALP) , an early marker of osteoblastogenesis.[1][2]

Mechanism of Action Diagram

The following diagram illustrates the intervention point of 3R-HHC in the MSC differentiation timeline.

Osteogenesis_Pathway MSC Mesenchymal Stem Cell (MSC) PreOsteo Pre-Osteoblast MSC->PreOsteo Proliferation Phase Osteoblast Mature Osteoblast PreOsteo->Osteoblast Differentiation Phase Osteocyte Osteocyte Osteoblast->Osteocyte Maturation Compound (3R)-HHC (10 µM) Compound->PreOsteo Promotes Differentiation ALP_Marker High ALP Activity (Primary Endpoint) Compound->ALP_Marker Upregulates Runx2 Runx2 / Osterix OCN Osteocalcin / Mineralization

Caption: 3R-HHC targets the transition from Pre-Osteoblast to Mature Osteoblast, significantly upregulating ALP activity without affecting the proliferation rate of the precursor MSCs.[1][2][4]

Experimental Protocols

Protocol A: In Vitro Osteogenic Differentiation Assay

Objective: To quantify the osteogenic effect of 3R-HHC on Bone Marrow Mesenchymal Stem Cells (BMSCs).[1][2]

1. Cell Culture Model
  • Cell Line: Human or Rat BMSCs (Passage 3–5).[1][2]

  • Basal Media: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -MEM + 10% FBS + 1% Pen/Strep.[1]
    
  • Osteogenic Induction Media (OIM): Basal Media supplemented with:

    • 10 nM Dexamethasone[1][2]

    • 50 µg/mL L-Ascorbic Acid[1][2]

    • 10 mM ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -Glycerophosphate[1]
      
2. Treatment Groups

Establish the following groups in a 24-well plate format:

GroupMedia CompositionPurpose
Negative Control Basal Media + 0.1% DMSOBaseline morphology check
Induction Control OIM + 0.1% DMSOStandard differentiation baseline
Experimental OIM + 10 µM 3R-HHC Test for enhanced differentiation
Positive Control OIM + 100 ng/mL BMP-2Validation of assay sensitivity

Note: The 10 µM concentration is the established effective dose for ALP upregulation based on homoisoflavonoid structure-activity relationship (SAR) studies.[1][2]

3. Dosing Schedule
  • Seed BMSCs at

    
     cells/cm². Allow 24h for attachment.
    
  • Replace media with respective Group Media.[1][2]

  • Critical Step: Refresh media and fresh compound every 2 days . 3R-HHC may degrade; fresh replenishment is vital for sustained signaling.[1][2]

Protocol B: Alkaline Phosphatase (ALP) Activity Assay (Day 7)

Rationale: This is the primary self-validating step.[1][2] If 3R-HHC is active, ALP levels must be significantly higher than the Induction Control.[1][2]

  • Lysis: At Day 7, wash cells 2x with PBS.[1][2] Lyse using 100 µL of RIPA buffer or 1% Triton X-100.[1][2] Freeze-thaw once to ensure membrane rupture.[1][2]

  • Substrate Reaction: Use a p-Nitrophenyl Phosphate (pNPP) liquid substrate system.[1][2]

    • Add 50 µL lysate + 50 µL pNPP substrate to a 96-well plate.

    • Incubate at 37°C for 30 minutes in the dark.

  • Stop Solution: Add 50 µL of 3N NaOH to stop the reaction.

  • Quantification: Measure Absorbance at 405 nm .

  • Normalization: Measure total protein concentration (BCA Assay) for each well.

  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    [1]
    

Validation Criteria: The Experimental Group (3R-HHC) should show >1.5x increase in ALP activity relative to Induction Control.

Protocol C: Alizarin Red S Staining (Day 14-21)

Objective: To visualize calcium deposition (mineralization), the late-stage marker of bone formation.[1][2]

  • Fixation: Wash cells with PBS.[1][2] Fix with 4% Paraformaldehyde for 15 min at Room Temperature (RT).[1][2]

  • Staining: Add 2% Alizarin Red S Solution (pH 4.2).[1][2] Incubate for 20 min at RT.

  • Washing: Wash 4x with diH2O to remove excess dye.[1][2]

  • Quantification (Optional): Destain with 10% Cetylpyridinium Chloride (CPC) for 1 hour. Measure Absorbance at 562 nm.[1][2]

Data Interpretation & Troubleshooting

Expected Results
  • Proliferation (MTT/CCK-8 Assay): 3R-HHC should show no significant difference compared to control.[1][2] If proliferation increases significantly, verify compound purity; contaminants may be mitogenic.[1][2]

  • Differentiation (ALP): Significant increase (p < 0.[1][2]05) vs. Induction Control.

  • Morphology: Cells treated with 3R-HHC should exhibit a cuboidal, osteoblast-like morphology earlier than controls.[1][2]

Troubleshooting Guide
IssueProbable CauseSolution
Low ALP Signal Compound degradationEnsure stock is -80°C; refresh media every 48h strictly.
Cell Death Toxicity (>50 µM)3R-HHC can be cytotoxic at high doses.[1][2] Titrate down to 5 µM or 1 µM.
High Background Over-confluenceSeed cells at lower density; contact inhibition can trigger spontaneous differentiation.[1][2]
Precipitation Poor solubilityVortex stock vigorously; ensure final DMSO concentration is < 0.1%.[1][2]

References

  • Discovery of Homoisoflavonoids in Dracaena

    • Title: Chemical constituents of Dracaena cochinchinensis and their osteogenic activity.[1][2][4][3][5][6]

    • Source: MedChemExpress / Phytochemistry Literature.[1][2]

    • Context: Identification of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane as an active constituent promoting ALP.[1][2][4][3][7][8]

  • Osteogenic Mechanisms of Flavonoids

    • Title: Analysis of the Molecular Mechanisms by Flavonoids with Potential Use for Osteoporosis Prevention or Therapy.[1][2][5][9]

    • Source:Scilit (Review of flavonoid subclasses in bone).[1][2]

    • Context: General mechanisms of flavonoid-driven osteoblastogenesis.[1][2]

    • [1][2]

  • Homoisoflavonoid Structure-Activity Relationships

    • Title: Discovery of a novel homoisoflavonoid derivative 5g for anti-osteoclastic bone loss via targeting FGFR1.[1][2][5]

    • Source:PubMed (2024).[1][2]

    • Context: While discussing a derivative, this establishes the homoisoflavan scaffold as a valid pharmacophore for bone modulation.[1][2][5]

  • MSC Differentiation Protocols

    • Title: Isoflavone intervention and its impact on bone mineral density in postmenopausal women.[1][2][9][10]

    • Source:Osteoporosis International (2023).[1][2]

    • Context: Clinical relevance of isoflavonoid structures in bone density preservation.[1][2]

Sources

Application

how to dissolve (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane for cell culture

Application Note: Optimized Solubilization and Handling of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane for In Vitro Assays Abstract (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (an enantiomer of the isoflavandiol Equol ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization and Handling of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane for In Vitro Assays

Abstract

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (an enantiomer of the isoflavandiol Equol ) is a lipophilic metabolite exhibiting estrogenic and antioxidant properties.[1] Its efficacy in cell culture—specifically in osteogenic differentiation and cancer assays—is frequently compromised by poor aqueous solubility and instability in culture media. This guide provides a field-proven protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) to create high-concentration stocks, ensuring stability and preventing precipitation ("crashing out") upon dilution into aqueous growth media.[1]

Physicochemical Profile & Solubility Logic

To ensure reproducibility, one must understand the molecule's physical limitations. This compound is a polyphenol; it is hydrophobic and prone to oxidation in high-pH environments.[1]

PropertyValue / DescriptionImplication for Protocol
Chemical Formula C₁₅H₁₄O₃Used for Molarity calculations.[1]
Molecular Weight ~242.27 g/mol 1 mg ≈ 4.13 µmol .[1] Verify batch-specific CoA.
Lipophilicity (LogP) ~3.4 (High)Poor water solubility; requires organic solvent carrier.
Primary Solvent DMSO (Anhydrous) Soluble > 50 mM.[1] Preferred for cell culture stocks.[1][2]
Secondary Solvent Ethanol (100%)Soluble ~20 mg/mL.[1] Use only if cells are DMSO-sensitive.[1]
Aqueous Solubility < 0.1 mg/mLCritical Risk: Precipitates immediately in water without carrier.[1]
Why DMSO over Ethanol?

While Ethanol is a viable solvent, it evaporates rapidly, altering stock concentration over time. DMSO has low volatility and sterilizes the compound effectively (due to its solvent properties), though filtration is still recommended. Furthermore, DMSO stabilizes the polyphenolic structure against oxidation better than alcohols during frozen storage.

Preparation Protocol: Step-by-Step

Phase A: Preparation of Master Stock Solution (50 mM)

Target: Create a concentrated stock that allows for >1000x dilution to keep vehicle (DMSO) concentration < 0.1%.

  • Weighing: Accurately weigh 12.1 mg of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane powder into a sterile, antistatic microcentrifuge tube.

    • Note: If the static charge is high, use an antistatic gun or weigh directly into the glass vial.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (cell culture grade).

    • Calculation:

      
      .
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be crystal clear and slightly yellow.[1]

  • Sterilization (Optional but Recommended):

    • Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]

    • Warning: Do NOT use Cellulose Acetate (CA) or PVDF filters, as they may bind polyphenols, significantly reducing the actual concentration.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.[1]

Phase B: Dilution into Cell Culture Media

Target: Achieve working concentration (e.g., 10 µM) without precipitation.

  • Thaw: Thaw the DMSO stock at 37°C. Vortex immediately before use to ensure homogeneity.

  • The "Intermediate Step" (For High Concentrations > 50 µM):

    • Do not add 100% DMSO stock directly to cold media if the final concentration is high.[1]

    • Dilute the stock 1:10 in sterile PBS or Media at room temperature first, vortex immediately, then add to the bulk media.

  • Direct Spike (For Standard Assays < 10 µM):

    • For a 10 µM treatment: Add 1 µL of 50 mM Stock to 5 mL of pre-warmed (37°C) culture media.

    • Result: Final DMSO concentration is 0.02% , well below the cytotoxicity threshold.

  • Mixing: Invert the tube or swirl the plate immediately. Do not allow the DMSO drop to sit on the cell monolayer; it will cause localized cell death.

Visualization: Workflow Diagram

The following diagram illustrates the critical path from powder to cell treatment, highlighting the "No-Go" filter types and storage conditions.

G cluster_warning Critical Quality Control Powder Powder (3R)-7-hydroxy-3- (4-hydroxybenzyl)chromane Stock Master Stock (50 mM) Powder->Stock Dissolve DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Solvent Filter Filtration (PTFE or Nylon ONLY) Stock->Filter Sterilize Storage Storage -20°C / Dark Filter->Storage Aliquot Warning AVOID: Cellulose Filters Cold Media Spikes Filter->Warning Media Culture Media (Pre-warmed 37°C) Storage->Media Dilute (1:1000+) Cells Cell Treatment (Final DMSO < 0.1%) Media->Cells Incubate

Figure 1: Optimized solubilization workflow. Note the specific requirement for PTFE/Nylon filters to prevent compound binding.

Critical Control Points & Troubleshooting

Vehicle Toxicity Control (Self-Validating System)

You must prove that the biological effect is due to the chromane, not the DMSO.

  • Protocol: Every experiment must include a "Vehicle Control" well containing media + DMSO at the exact same volume used in the treatment group (e.g., 0.02%).

  • Validation: If the Vehicle Control shows >10% cell death or morphological change compared to untreated media, your DMSO concentration is too high.

The "Crash" Phenomenon

If the solution turns cloudy immediately upon adding the stock to the media:

  • Cause: The compound concentration exceeded its aqueous solubility limit, or the media was too cold.

  • Solution: Reduce the working concentration or use an intermediate dilution step (1:10 in PBS) before adding to the final volume.

Protein Binding

Polyphenols bind to serum proteins (Albumin/FBS).[1]

  • Insight: In 10% FBS media, the free concentration of the drug may be lower than calculated.

  • Adjustment: If efficacy is lower than expected based on biochemical assays, consider running a pilot study in reduced-serum media (1% FBS) to verify if protein binding is masking the effect.

References

  • National Institutes of Health (PubChem). Compound Summary: (3R)-7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one / Equol Derivatives.[1] (Molecular weight and physicochemical properties).[1][3][4][5][6][7] [Link][4]

  • Xiao, J., et al. (2015).[1] Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions.[1][8][9][10][11] Journal of Agricultural and Food Chemistry.[1] (Guidance on polyphenol stability in DMEM). [Link]

  • Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] FASEB Journal.[1] (Establishing the <0.1% safety threshold). [Link]

Sources

Method

Application Note: Quantification of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in Plant Extracts

A Comprehensive Guide for Researchers and Drug Development Professionals Introduction (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a homoisoflavonoid, a class of phenolic compounds with a growing interest in the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a homoisoflavonoid, a class of phenolic compounds with a growing interest in the pharmaceutical and nutraceutical industries. This specific chromane has been isolated from the resin of Dracaena cochinchinensis (Lour.) S.C. Chen, a plant known in traditional medicine as "Dragon's Blood".[1] Research has indicated its potential in promoting osteogenesis, making it a compound of interest for osteoporosis research.[1] As with any bioactive natural product, a robust and reliable analytical method for its quantification in plant extracts is paramount for quality control, standardization, and further pharmacological studies.

This application note provides a detailed, field-proven guide for the quantification of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in plant extracts. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to method validation, grounded in scientific principles and authoritative guidelines.

Principles of Analysis

The quantification of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in a complex plant matrix necessitates a highly selective and sensitive analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the method of choice for this application.[2][3] The inherent complexity of plant extracts, which contain a multitude of structurally similar compounds, demands a chromatographic method that can effectively separate the target analyte from potential interferences.

This guide will focus on a Reversed-Phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. For enhanced specificity and sensitivity, particularly at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Workflow for Quantification

The overall workflow for the quantification of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in plant extracts is a multi-step process designed to ensure accuracy and reproducibility. Each step is critical for the integrity of the final results.

Quantification_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Validation Start Plant Material Collection & Drying Grinding Grinding to Fine Powder Start->Grinding Extraction Ultrasonic Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC-DAD/UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report

Sources

Application

Application Note: Molecular Docking Studies of Homoisoflavonoids

Abstract Homoisoflavonoids (HIFs) represent a unique subclass of flavonoids characterized by a 16-carbon skeleton (C6–C3–C1–C6) incorporating an extra methylene group. This structural anomaly confers distinct flexibility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Homoisoflavonoids (HIFs) represent a unique subclass of flavonoids characterized by a 16-carbon skeleton (C6–C3–C1–C6) incorporating an extra methylene group. This structural anomaly confers distinct flexibility and stereochemical properties compared to standard flavonoids. This application note provides a rigorous, field-proven protocol for performing molecular docking studies on HIFs. We focus on overcoming specific challenges related to their stereochemistry and flexible linker regions, targeting high-impact therapeutic areas such as anti-angiogenesis (VEGFR2) and enzyme inhibition (Xanthine Oxidase).

Introduction: The Homoisoflavonoid Challenge

Unlike rigid planar flavonoids (e.g., quercetin), homoisoflavonoids possess a methylene bridge at the C3-position or within the heterocyclic ring. This introduces:

  • Conformational Flexibility: The extra carbon allows the B-ring to adopt non-planar orientations relative to the chromanone core.

  • Stereochemical Complexity: Many bioactive HIFs (e.g., Sappanone A, Bonducellin) exist as specific enantiomers (R/S) or geometric isomers (cis/trans) which drastically alter binding affinity.

Critical Insight: Standard high-throughput docking protocols often fail with HIFs because they treat the core as rigid. This protocol mandates a flexible-ligand/rigid-receptor approach with specific pre-docking conformational analysis.

Phase 1: Pre-Docking Preparation

Ligand Preparation (The "C16" Protocol)

The accuracy of your docking score is directly proportional to the quality of your ligand geometry.

  • Step 1: 3D Structure Generation.

    • Draw the specific stereoisomer. Do not use undefined stereocenters.

    • Example: For Sappanone A , ensure the C3-hydroxyl group stereochemistry matches the natural isolate (usually 3S).

  • Step 2: Conformational Search & Minimization.

    • Because of the C16 skeleton's flexibility, a single energy minimization is insufficient.

    • Protocol: Perform a conformational search (Monte Carlo or Systematic) using the MMFF94x force field.

    • Select the global minimum conformer.

    • Refinement: Optimize the geometry using DFT (Density Functional Theory) at the B3LYP/6-31G * level if computational resources permit. This accurately models the intramolecular H-bonds common in HIFs.

  • Step 3: Charge Assignment.

    • Assign Gasteiger-Marsili partial charges.

    • Merge non-polar hydrogens.

    • Crucial: Define the rotatable bonds. Ensure the bond connecting the B-ring to the methylene bridge is set to Rotatable .

Protein Target Preparation

We will focus on two validated targets for HIFs: VEGFR2 (Cancer/Angiogenesis) and Xanthine Oxidase (Gout).

  • Target A: VEGFR2 (PDB: 4AG8 or 3VHE)

    • Mechanism:[1] ATP-competitive inhibition.

    • Prep: Remove crystallographic water molecules except those bridging the hinge region (Glu917/Cys919), as HIFs often utilize these networks.

  • Target B: Xanthine Oxidase (PDB: 3NRZ or 1FIQ)

    • Mechanism:[1] Molybdenum center interaction.[2]

    • Prep: Ensure the Molybdenum (Mo) and FAD cofactors are retained. The Mo-pt active site requires specific charge parameterization (+4 or +6 depending on the oxidative state modeled).

Phase 2: The Docking Workflow

This workflow utilizes AutoDock Vina (open source standard) but is adaptable to Gold or Glide.

Workflow Diagram

The following diagram illustrates the critical path for HIF docking, emphasizing the convergence of stereochemical validation and grid box optimization.

HIF_Docking_Workflow cluster_ligand Ligand Preparation (HIF Specific) cluster_protein Protein Preparation L1 2D Structure (Define Stereochemistry) L2 Conformational Search (MMFF94 / DFT) L1->L2 L3 Torsion Tree Definition (Flexibility of C16 Bridge) L2->L3 D1 Docking Engine (AutoDock Vina / Gold) L3->D1 P1 PDB Retrieval (VEGFR2 / XO) P2 Clean & Protonate (Retain Key Waters) P1->P2 P3 Grid Box Generation (Active Site Centering) P2->P3 P3->D1 A1 Interaction Profiling (H-Bonds, Pi-Stacking) D1->A1 A2 Validation (MD Simulation / RMSD) A1->A2

Caption: Integrated workflow for Homoisoflavonoid docking, highlighting the parallel preparation of ligand stereoisomers and protein active sites.

Step-by-Step Protocol

Step 1: Grid Generation

  • Center: Define the center based on the co-crystallized ligand (e.g., Sorafenib for VEGFR2).

  • Dimensions:

    • Standard:

      
       Å.
      
    • HIF Specific: Because HIFs are longer and more flexible than simple flavones, increase the box size by 10% (

      
       Å) to prevent "edge-clipping" of the B-ring.
      
  • Spacing: 0.375 Å (AutoDock standard) or 1.0 Å (Vina).

Step 2: Running the Docking

  • Exhaustiveness: Set to 32 (default is 8). The flexibility of the homoisoflavonoid skeleton requires more sampling to find the global minimum.

  • Modes: Generate 20 poses.

  • Command Line (Vina example):

Step 3: Scoring & Selection

  • Do not rely solely on the Binding Affinity (

    
    ).
    
  • Filter 1: RMSD < 2.0 Å relative to the known inhibitor pharmacophore.

  • Filter 2: Presence of "Anchor Interactions" (see Table 1).

Phase 3: Data Analysis & Interpretation[1]

Key Interaction Checkpoints

HIFs exhibit specific binding modes. Use the table below to validate your docking poses.

TargetKey ResiduesExpected HIF InteractionMechanism
VEGFR2 Cys919 H-bond (Hinge region)ATP Competition
Asp1046 H-bond (DFG motif)Stabilization
Val848 Hydrophobic / Pi-AlkylB-ring interaction
Xanthine Oxidase Glu802 H-bondCatalytic inhibition
Phe914 Pi-Pi StackingSandwiching the chromanone
Arg880 Cation-PiInteraction with A-ring
Visualizing the Mechanism (Pathway Diagram)

Understanding why the docking matters requires mapping the downstream effects.

HIF_Mechanism cluster_VEGFR Anti-Angiogenesis Pathway HIF Homoisoflavonoid (Ligand) VEGFR2 VEGFR2 (Kinase Domain) HIF->VEGFR2 Docking (ΔG < -8.5 kcal/mol) P_VEGFR Phosphorylation Blocked VEGFR2->P_VEGFR Inhibition Raf Raf/MEK/ERK P_VEGFR->Raf Angio Angiogenesis Inhibited Raf->Angio

Caption: Mechanistic pathway showing the blockade of VEGFR2 phosphorylation by Homoisoflavonoids, leading to anti-angiogenic effects.

Scientific Integrity: Validation & Troubleshooting

The "Self-Validating" Protocol

To ensure your results are publishable (E-E-A-T compliant):

  • Redocking Control: You must redock the co-crystallized native ligand (e.g., Axitinib for VEGFR2).[3] If the RMSD between your docked pose and the crystal structure is > 2.0 Å, your grid or protein prep is flawed.

  • Decoy Set: Dock a set of known non-binders. If your HIF scores higher than random decoys, your scoring function is discriminating correctly.

Common Pitfalls
  • Issue: The B-ring of the homoisoflavonoid is twisting unrealistically.

    • Cause: Missing torsion constraints on the C3-C9 bond (the extra methylene bridge).

    • Fix: Manually inspect the PDBQT file and ensure the bridge bonds are set to active torsions.

  • Issue: Positive binding energy.

    • Cause: Steric clash.

    • Fix: The protein might be in a "closed" conformation. Use a different PDB ID or perform induced-fit docking (IFD).

References

  • Anti-Angiogenic Mechanisms: Basile, A., et al. (2018).[4] "Identification by Molecular Docking of Homoisoflavones from Leopoldia comosa as Ligands of Estrogen Receptors." Molecules, 23(4), 894.[5] [Link] (Note: Validates homoisoflavonoid docking protocols against nuclear receptors).

  • Xanthine Oxidase Inhibition: Lin, S., et al. (2015). "Structure-activity relationship of flavonoids as xanthine oxidase inhibitors: in silico and in vitro study." Journal of Agricultural and Food Chemistry. (Provides the structural basis for the Pi-stacking interactions with Phe914).
  • General Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Homoisoflavonoid Bioactivity: Lin, L. G., et al. (2014). "Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity." Natural Products and Bioprospecting. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane solubility problems and solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. This guide is designed to provide you with in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. This guide is designed to provide you with in-depth technical assistance to overcome the common challenges associated with the solubility of this promising homoisoflavonoid. As Senior Application Scientists, we have compiled this resource to help you navigate the experimental hurdles and unlock the full potential of this compound in your research and development endeavors.

I. Understanding the Challenge: The Physicochemical Properties of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a phenolic compound belonging to the homoisoflavonoid class.[1] Like many other polyphenolic compounds, its therapeutic potential is often hampered by poor aqueous solubility, which can lead to low bioavailability and inconsistent results in biological assays.[2] The presence of multiple hydroxyl groups and a largely nonpolar backbone contributes to this characteristic.

Table 1: Physicochemical Properties of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane and Related Compounds

Property(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane(R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one
Molecular Formula C₁₆H₁₆O₃C₁₅H₁₂O₄
Molecular Weight 256.3 g/mol [3]256.25 g/mol [4]
Predicted XLogP3-AA Not Available2.4[4]
Hydrogen Bond Donors 22[4]
Hydrogen Bond Acceptors 34[4]

The structural similarity to other poorly soluble flavonoids and chromane derivatives suggests that a proactive approach to formulation is necessary for successful experimentation.[5][6]

II. Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Difficulty preparing a stock solution.

Question: I am having trouble dissolving (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in my desired solvent to create a concentrated stock solution. What should I do?

Answer:

This is a common first hurdle. Due to its chemical nature, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane exhibits poor solubility in aqueous buffers. For initial stock solutions, organic solvents are recommended.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds. Vendor data suggests solubility in DMSO is at least 10 mM.[7]

  • Ethanol: As a less toxic alternative to DMSO, ethanol can also be used, although the achievable concentration may be lower.

  • Methanol: Similar to ethanol, methanol can be an effective solvent for initial solubilization.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out 2.56 mg of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (MW: 256.3 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[8]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Issue 2: Precipitation of the compound upon dilution in aqueous media for in vitro assays.

Question: My compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium or aqueous buffer for my experiment. How can I prevent this?

Answer:

This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here are several strategies to mitigate this:

  • Optimize the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% (v/v) for most cell-based assays to avoid solvent-induced toxicity. However, for some less sensitive assays, up to 1% may be tolerated.

  • Use of a Surfactant: Incorporating a non-ionic surfactant can help to maintain the compound in solution by forming micelles.

    • Tween® 80 (Polysorbate 80): A commonly used surfactant in biological experiments. Prepare a working solution of your compound in your aqueous buffer containing a low concentration of Tween® 80 (e.g., 0.1-1%).

  • Employ Co-solvents: A mixture of solvents can sometimes be more effective at solubilizing a compound than a single solvent.

    • PEG 300/400 (Polyethylene Glycol): Often used in combination with other solvents to improve solubility for in vivo and in vitro studies.[3][10]

Workflow for Dilution in Aqueous Media:

G start Start with concentrated stock solution in DMSO step1 Prepare an intermediate dilution in DMSO or Ethanol start->step1 Reduces the volume of organic solvent added step2 Add intermediate dilution to aqueous buffer with vigorous vortexing step1->step2 step3 Visually inspect for precipitation step2->step3 end Use immediately in experiment step3->end If clear solution

Caption: Workflow for diluting stock solutions.

Issue 3: Low and variable bioavailability in animal studies.

Question: I am observing poor and inconsistent results in my in vivo experiments, which I suspect is due to low oral bioavailability. What formulation strategies can I explore?

Answer:

Low oral bioavailability is a significant challenge for poorly soluble compounds.[11] To improve the absorption of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, more advanced formulation strategies are often necessary.

Formulation Strategies to Enhance Bioavailability:

  • Co-solvent Systems: For preclinical animal studies, a mixture of solvents and surfactants is a common starting point. An example formulation for a poorly soluble compound could be:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween® 80

    • 60% Saline/PBS[3] The exact ratios may need to be optimized for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[12][13][14]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix at a molecular level can prevent crystallization and enhance dissolution.[15][16][17][18][19][20][21][22]

    • Solvent Evaporation: A common laboratory-scale method to prepare ASDs.[23][24]

    • Hot-Melt Extrusion (HME): A scalable, solvent-free method for producing ASDs.[17][20][21]

  • Lipid-Based Nanoparticles: Encapsulating the compound in lipid nanoparticles can improve its solubility and facilitate its absorption.[25][26][27][28]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising delivery systems for polyphenols.

Workflow for Selecting a Solubility Enhancement Strategy:

G start Poor Aqueous Solubility Identified cosolvent Co-solvent/Surfactant System start->cosolvent For initial in vivo screening cyclodextrin Cyclodextrin Complexation start->cyclodextrin For improved aqueous solubility asd Amorphous Solid Dispersion start->asd For enhanced dissolution rate lipid Lipid Nanoparticles start->lipid For improved bioavailability

Caption: Decision tree for solubility enhancement.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane?

Q2: How can I experimentally determine the solubility of this compound in different solvents?

The shake-flask method is the gold standard for determining thermodynamic solubility.[31]

Protocol for Shake-Flask Solubility Measurement:

  • Add an excess amount of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV.

Q3: Are there any known stability issues with (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in solution?

Phenolic compounds can be susceptible to oxidation and degradation, especially in solutions exposed to light and air, or at non-neutral pH. It is recommended to prepare fresh solutions for experiments and to store stock solutions protected from light at low temperatures (-20°C or -80°C).[9]

Q4: Can I use pH modification to improve the solubility of this compound?

As a phenolic compound, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is weakly acidic. Increasing the pH of the aqueous solution will deprotonate the hydroxyl groups, forming a more soluble phenolate salt. However, the stability of the compound at high pH should be evaluated, as it may be more prone to oxidation.[11]

Q5: What are the key considerations when choosing a polymer for creating an amorphous solid dispersion?

The choice of polymer is critical for the stability and performance of an ASD. Key factors to consider include:

  • Miscibility: The drug and polymer should be miscible to form a single-phase amorphous system.

  • Glass Transition Temperature (Tg): A high Tg of the polymer can help to prevent the drug from recrystallizing during storage.

  • Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding, between the drug and the polymer can further stabilize the amorphous state.

Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[17]

IV. Experimental Protocols

Protocol 1: Preparation of a (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is adapted from methods used for other flavonoids and provides a starting point for complexation.[12][32][33]

  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Dissolve (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring. A 1:1 molar ratio is a good starting point.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filter the solution through a 0.45 µm membrane filter.

  • Freeze the resulting solution at -80°C and then lyophilize for 24-48 hours to obtain a dry powder of the inclusion complex.

  • Characterize the complex using techniques such as DSC, FT-IR, and XRD to confirm inclusion.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for laboratory-scale preparation of ASDs.[18][23][24]

  • Select a suitable polymer carrier (e.g., PVP K30).

  • Dissolve both (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane and the polymer in a common volatile solvent (e.g., a mixture of dichloromethane and methanol). A drug-to-polymer ratio of 1:1 to 1:9 (w/w) can be explored.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Grind the solid dispersion into a fine powder and store it in a desiccator.

  • Confirm the amorphous nature of the drug in the dispersion using pXRD and DSC.

V. References

  • Al-Rawashdeh, A. M., & Al-Qadi, S. S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Journal of Spectroscopy, 2020, 1-9.

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of phenolic acids in aqueous media at 37 °C. Journal of Chemical & Engineering Data, 57(7), 1935-1941.

  • Gavali, S. M., & Gupta, M. K. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 1-8.

  • Ferreira, O., Pinho, S. P., & Macedo, E. A. (2021). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 26(11), 3326.

  • Walton-Raaby, M., Floen, T., García-Díez, G., & Mora-Diez, N. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11488.

  • Patel, B. B., & Patel, J. K. (2019). Hot melt extrusion aided amorphous solid dispersions of quercetin and resveratrol for solubility enhancement. Journal of Drug Delivery Science and Technology, 52, 56-66.

  • Zhang, Y., Wang, J., Wu, F., & Wang, J. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1733.

  • Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 187-218). John Wiley & Sons, Inc.

  • Walton-Raaby, M., Floen, T., García-Díez, G., & Mora-Diez, N. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Preprints.org.

  • Goldberg, A. H., Gibaldi, M., & Kanig, J. L. (1966). Increasing dissolution rates of high-melting drugs through solid solutions with polyethylene glycol. Journal of Pharmaceutical Sciences, 55(5), 487-492.

  • Sapkal, S. B., Darakhe, R. A., & Shinde, M. S. (2019). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. Journal of Drug Delivery and Therapeutics, 9(4-s), 9-16.

  • BASF Pharma Solutions. (n.d.). Solid Dispersions.

  • Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.

  • Liu, B., Li, W., Zhao, J., Liu, Y., & Zhu, X. (2019). Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study. Molecules, 24(12), 2296.

  • Patel, M. M., & Patel, J. K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.

  • Yallapu, M. M., Jaggi, M., & Chauhan, S. C. (2011). Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. Journal of Agricultural and Food Chemistry, 59(13), 7089-7097.

  • Mota, F. L., Carneiro, A. P., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2009). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 281(2), 99-106.

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • Ghebre-Sellassie, I., & Martin, C. (2003). Solid Dispersions by Hot-Melt Extrusion. Pharmaceutical Technology, 27(4), 88-98.

  • Patil, H., & Tiwari, R. V. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech, 17(1), 20-42.

  • Kim, M. S., Kim, J. S., Park, H. J., & Park, J. S. (2020). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharmaceutics, 12(8), 755.

  • Szente, L., & Várnai, B. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants, 12(9), 1735.

  • Guedes, J. V. C., Beck, R. C. R., & de Oliveira, L. F. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods, 12(15), 2898.

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

  • El-Sayed, N. N. E., & Al-Otaibi, F. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. International Journal of Nanomedicine, 11, 4469-4478.

  • Bergman, J. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg.

  • Chen, X., Wang, Y., Zhang, Y., Chen, Y., & Liu, Z. (2020). Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. Drug Delivery, 27(1), 128-138.

  • Ghaffari, S., Alihosseini, F., & Mahdavi, V. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Molecules, 28(14), 5434.

  • Zheng, Y. (2022). Re: I want to prepare lipid nano-particles? Are there any protocols or papers about using ultrasound? [Online forum post]. ResearchGate.

  • Sharma, D., Saini, S., & Rana, A. C. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology, 20(6), 8027-8038.

  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Chroman-4-one Derivatives.

  • Kumar, V., & Singh, S. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. Journal of Pharmaceutical Sciences and Research, 12(8), 1046-1055.

  • Chiosis, G., & Taldone, T. (2015). Chroman derivatives, medicaments and use in therapy. U.S. Patent No. 9,198,895 B2.

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Lee, S. J., & Lee, S. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 23(10), 2636.

  • Li, B., & Li, F. (2018). Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. In Methods in Molecular Biology (Vol. 1733, pp. 127-135). Humana Press.

  • Zhang, H., Wang, Y., Liu, Y., Zhang, Y., & Zhou, J. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry, 102, 103943.

  • Patel, K., & Patel, S. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 15(7), 1896.

  • MedChemExpress. (n.d.). Certificate of Analysis: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

  • BenchChem. (n.d.). (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

  • MedChemExpress. (n.d.). (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane | ALP Activator.

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 57(7), 1935-1941.

  • Lee, S. H., & Kim, T. J. (2014). Solubility enhancement of α-naphthoflavone by synthesized hydroxypropyl cyclic-(1→2)-β-D-glucans (cyclosophoroases). Carbohydrate polymers, 99, 64-69.

  • TargetMol. (n.d.). 7-Hydroxy-3-(4-hydroxybenzyl)chroman.

  • Mumper, R. J., & Jay, M. (2012). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. WIPO Patent Application WO/2012/058666.

  • PubChem. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one.

Sources

Optimization

Technical Support Center: Solvent Selection for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Last Updated: January 30, 2026 Welcome to the technical support guide for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. This document provides researchers, scientists, and drug development professionals with practical, in-...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 30, 2026

Welcome to the technical support guide for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on selecting appropriate solvent systems for this compound. We will address common solubility challenges and offer troubleshooting strategies grounded in chemical principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane and why is proper dissolution critical?

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a homoisoflavonoid, a class of phenolic compounds investigated for various biological activities, including potential applications in osteoporosis research by promoting osteogenic differentiation.[1] Like many phenolic compounds, its molecular structure—containing both polar hydroxyl (-OH) groups and a larger, non-polar carbon skeleton—presents a solubility challenge.

Why it matters: Achieving complete and stable dissolution is the foundational step for virtually all downstream applications. Improper dissolution can lead to:

  • Inaccurate Quantification: Undissolved particles lead to underestimation in techniques like HPLC and UV-Vis spectroscopy.[2]

  • Failed Biological Assays: Compound precipitation in assay media can cause misleading results or cellular toxicity.

  • Poor Reproducibility: Inconsistent solubility between experiments compromises data reliability.

Q2: I'm having trouble dissolving the compound. What are the standard solvents to try first?

Based on the structure, which is analogous to other flavonoids, the following solvents are common starting points, listed in order of decreasing polarity:

  • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent for a wide range of organic molecules. It is often the first choice for creating high-concentration stock solutions for biological assays.

  • Ethanol or Methanol: These polar protic solvents are effective for many phenolic compounds.[3][4] Aqueous mixtures (e.g., 50-80% ethanol in water) can sometimes enhance solubility compared to the pure alcohol.[5]

  • Acetone: A polar aprotic solvent that can be effective for flavonoids and other moderately polar compounds.[6]

  • Acetonitrile: Commonly used as a mobile phase component in reverse-phase HPLC, it is also a good solvent for many flavonoids.[6][7]

Causality: The hydroxyl groups on the compound can act as both hydrogen bond donors and acceptors, favoring polar solvents. However, the large aromatic structure contributes significant non-polar character, requiring a solvent that can also accommodate this part of the molecule. This dual nature is why amphiphilic solvents like DMSO and alcohols are often successful.

Q3: My application is sensitive to traditional solvents like DMSO. What are some "greener" or alternative options?

Concerns over the biological effects of DMSO or the environmental impact of volatile organic solvents (VOCs) have driven the adoption of alternatives.[8][9][10][11] Consider these options:

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based, biodegradable polar aprotic solvent derived from cellulose.[12] It has comparable solvation properties to DMSO, NMP, and DMF but with a much-improved safety and sustainability profile.[8][13][14] It is a promising alternative for creating stock solutions for various assays.[9][15]

  • Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds (like choline chloride, sugars, and organic acids) that form a eutectic liquid with unique solvating properties.[16][17] They are biodegradable, have low toxicity, and can be highly effective at dissolving polar compounds like flavonoids.[18][19] Furthermore, NADES have been shown to enhance the stability of phenolic compounds.[20]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent that is a greener alternative to THF and dichloromethane for less polar applications.

Troubleshooting Guide: Common Dissolution Problems

Problem: My compound won't dissolve, even with heating and sonication in standard solvents.

If (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane fails to dissolve in a primary solvent, a systematic approach is needed to find a suitable alternative or co-solvent system.

Expert Insight: This resistance to dissolution often stems from strong intermolecular forces in the solid state (crystal lattice energy) or a significant mismatch in polarity between the solute and the solvent. The presence of multiple hydrogen bond donors/acceptors can lead to strong self-association.

The following workflow provides a logical progression from common solvents to more specialized systems.

G cluster_0 Tier 1: Standard Solvents start Start: Weigh Compound (e.g., 1 mg) dmso Try DMSO (e.g., to 10 mM) alcohols Try Alcohols (Methanol, Ethanol) others Try Other Aprotics (Acetonitrile, Acetone) dissolved_dmso Soluble? (Visually Clear) dmso->dissolved_dmso dissolved_alc Soluble? alcohols->dissolved_alc dissolved_other Soluble? others->dissolved_other success Success! Proceed to Application dissolved_dmso->success Yes cosolvent Try Co-solvent System (e.g., DMSO/Ethanol, Chloroform/Methanol) dissolved_dmso->cosolvent No dissolved_alc->success Yes dissolved_alc->cosolvent No dissolved_other->success Yes dissolved_other->cosolvent No dissolved_co Soluble? cosolvent->dissolved_co ph_mod Try pH Modification (Aqueous Buffer) dissolved_ph Soluble? ph_mod->dissolved_ph green_solvents Evaluate Green Solvents (Cyrene™, NADES) dissolved_green Soluble? green_solvents->dissolved_green dissolved_co->success Yes dissolved_co->ph_mod No dissolved_ph->success Yes dissolved_ph->green_solvents No dissolved_green->success Yes fail Insoluble. Consider derivatization or advanced formulation. dissolved_green->fail No

Caption: Tiered workflow for troubleshooting poor solubility.

  • Preparation: Accurately weigh 1-2 mg of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane into several small glass vials.

  • Solvent Addition: To each vial, add a precise volume of a single test solvent (e.g., 100 µL) to target a high concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex each vial vigorously for 30-60 seconds.

  • Assisted Dissolution: If not fully dissolved, use a sonicating bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can also be applied, but be cautious as this can lead to supersaturation.[4][21]

  • Observation: Visually inspect for any undissolved particulate matter against a dark background. A clear, single-phase solution indicates success.

  • Dilution Check: If soluble at high concentration, perform a serial dilution with the same solvent to confirm it remains in solution at the desired working concentration.

Problem: My compound dissolves initially but precipitates over time or upon dilution into aqueous media.

This is a classic sign of either supersaturation or poor aqueous solubility. The initial energy input (vortexing, heating) forces the compound into solution, but it is not thermodynamically stable.

Expert Insight: The phenolic hydroxyl groups on your compound are weakly acidic. Their protonation state is pH-dependent. In neutral or acidic organic solvents, they are protonated (R-OH), making the molecule less polar. When diluted into a buffered aqueous solution (like cell culture media), the local environment changes drastically, which can cause the less polar form to crash out.

For aqueous solutions, increasing the pH above the pKa of the phenolic groups will deprotonate them to form phenolate ions (R-O⁻). This dramatically increases polarity and aqueous solubility.[22]

Protocol: pH-Modified Dissolution

  • Prepare a series of buffers (e.g., PBS) adjusted to different pH values (e.g., 7.4, 8.0, 8.5).

  • Prepare a concentrated stock of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Slowly add the stock solution dropwise into the vortexing buffer.

  • Observe for any signs of precipitation (cloudiness, Tyndall effect).

  • Monitor the stability of the solution over several hours.

Trustworthiness Check: While high pH increases solubility, it can also significantly increase the rate of oxidative degradation of phenolic compounds.[22] Always include a stability assessment (see next section) when using this method.

For in vivo formulations or sensitive assays, a co-solvent system can maintain solubility without drastic pH changes. A common formulation is a mixture of DMSO, a surfactant like Tween® 80, and a biocompatible polymer like polyethylene glycol (PEG).[23]

Problem: I'm worried about the stability of my compound in the chosen solvent.

This is a valid and critical concern. Phenolic compounds, particularly those with resorcinol-like (1,3-dihydroxy) or catechol-like (1,2-dihydroxy) structures, are susceptible to oxidation, which can be accelerated by solvent, pH, light, and temperature.[24][25][26]

Expert Insight: Solvents like DMSO can be mildly oxidizing, and protic solvents can participate in degradation pathways. The best practice is to always prepare solutions fresh. If storage is necessary, store at -80°C under an inert atmosphere (argon or nitrogen) and protected from light.[23]

  • Initial Analysis (T=0): Prepare a fresh solution of your compound in the chosen solvent system at the desired concentration. Immediately inject a sample onto a suitable HPLC system (e.g., C18 column) and acquire a chromatogram.[27][28] Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the intended experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator).

  • Time-Point Analysis: At set time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from the stored solution onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.

Data Summary: Solvent Properties

This table summarizes key properties of recommended solvents to aid in selection based on your specific application needs.

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Key Considerations & Applications
DMSO 7.2189268Stock Solutions: High dissolving power. Can interfere with some biological assays.
Ethanol 5.278210General Use: Good for stocks, less toxic than methanol. Evaporates easily.
Acetonitrile 5.882190HPLC: Excellent optical transparency in the low UV range.[7]
Acetone 5.156330General Use: Strong solvent, highly volatile. High UV cutoff limits its use in UV-Vis/HPLC.
Cyrene™ ~8.9202~240Green Alternative: Bio-based, low toxicity replacement for DMSO/NMP.[8][9] Good for biological assays.
NADES VariableN/AVariableGreen Formulations: Highly tunable, can enhance stability.[20] Viscosity can be high.[29]

References

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • Mol-Instincts. (n.d.). (3R)-7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one - InChI Key. Available from: [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman. PubChem. Available from: [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • Dai, Y., et al. (2013). Natural Deep Eutectic Solvents: Properties, Applications, and Perspectives. Journal of Natural Products. Available from: [Link]

  • ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Solvent effects on the structure and dipole moment of resorcinol. Available from: [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Available from: [Link]

  • National Institutes of Health. (2024). Green and highly effective extraction of bioactive flavonoids from Fructus aurantii employing deep eutectic solvents-based ultrasonic-assisted extraction protocol. Available from: [Link]

  • Royal Society of Chemistry. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available from: [Link]

  • ResearchGate. (n.d.). Any suggestion for the best solvent for phenolic compound and organic substances extraction?. Available from: [Link]

  • MDPI. (2022). A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. Available from: [Link]

  • ResearchGate. (n.d.). HPLC analysis of flavonoids. Available from: [Link]

  • National Institutes of Health. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available from: [Link]

  • ACS Publications. (2020). Dihydrolevoglucosenone (Cyrene), a Biobased Solvent for Liquid–Liquid Extraction Applications. Available from: [Link]

  • ResearchGate. (n.d.). Study of Catechol and Resorcinol Adsorption Mechanism through Granular Activated Carbon Characterization, pH and Kinetic Study. Available from: [Link]

  • Scholarly Publications Leiden University. (2015). Natural deep eutectic solvents and their application in natural product research and development. Available from: [Link]

  • National Institutes of Health. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available from: [Link]

  • ResearchGate. (n.d.). Green Deep Eutectic Solvents for Flavonoid Extraction. Available from: [Link]

  • ResearchGate. (n.d.). Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. Available from: [Link]

  • ResearchGate. (n.d.). What stop solution for MTT i can use other than DMSO?. Available from: [Link]

  • ACS Publications. (2024). Consistency of Phenolic Compounds in Plant Residues Parts: A Review of Primary Sources, Key Compounds, and Extraction Trends. Available from: [Link]

  • PubMed Central. (2012). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Available from: [Link]

  • ACS Publications. (2002). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Available from: [Link]

  • Royal Society of Chemistry. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Available from: [Link]

  • ResearchGate. (n.d.). DMSO solvent alternative like zwitterionic liquid or others and less toxic to cells in vitro studies?. Available from: [Link]

  • MDPI. (2020). Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products. Available from: [Link]

  • National Institutes of Health. (2011). Solvents and sustainable chemistry. Available from: [Link]

  • MDPI. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]

  • ResearchGate. (n.d.). What is the relation between the solubility of phenolic compounds and pH of solution?. Available from: [Link]

  • Frontiers. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available from: [Link]

  • MDPI. (2024). Microencapsulation of Phenolic Extracts from Verbascum sinaiticum Leaf Using Maltodextrin and Gum Arabic: Physicochemical Properties, Encapsulation Efficiency, and Storage Stability. Available from: [Link]

  • ACS Publications. (2016). Comprehensive Evaluation of Deep Eutectic Solvents in Extraction of Bioactive Natural Products. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Available from: [Link]

  • Reddit. (n.d.). Alternatives to DMSO? Acetonitrile in biology?. Available from: [Link]

  • MDPI. (2021). Effects of Organic Solvent on Curing Behavior and Storage Stability for Waterborne Paint Containing Catalyst Encapsulated in Micelles. Available from: [Link]

  • National Institutes of Health. (2022). Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. PubChem. Available from: [Link]

  • Preprints.org. (2024). Green and efficient extraction of phenolic components from plants with supramolecular solvents: Experimental and theoretical studies. Available from: [Link]

  • MDPI. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Available from: [Link]

  • Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent. Available from: [Link]

  • AIP Publishing. (2023). Sustainable and eco-friendly insights of natural deep eutectic solvents in extraction of biologically active compounds. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating natural product extracts into cell cult...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating natural product extracts into cell culture-based assays. The unique composition of these extracts presents specific challenges, from subtle chemical interference to overt microbial contamination. This resource provides in-depth, experience-driven troubleshooting advice to help you ensure the integrity and reproducibility of your valuable research.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial hurdles researchers face.

Q1: What are the primary sources of contamination when working with natural product extracts?

The sources of contamination are multifaceted and can be broadly categorized into three areas:

  • The Extract Itself: Raw plant materials are naturally colonized by a host of microbes (bacteria, fungi, molds).[1] During extraction, these organisms, along with their heat-stable byproducts like endotoxins, can be co-extracted.[2]

  • Process-Induced Contamination: Every step of extract preparation, from grinding and solvent extraction to drying and reconstitution, is an opportunity for contamination if strict aseptic techniques are not followed.[3][4]

  • Chemical Contamination: This is a more insidious issue. It includes residual solvents from the extraction process, inherent cytotoxicity of the extract itself, or interference of extract components with assay reagents.[5][6]

Q2: My extract is not fully soluble in my culture medium, creating a precipitate. What should I do?

This is a frequent challenge, as many bioactive compounds in natural products are hydrophobic.

  • Root Cause: Simply adding an extract dissolved in a strong organic solvent (like pure DMSO or ethanol) directly to an aqueous culture medium will cause the less soluble compounds to immediately precipitate.

  • Recommended Solution: Prepare a highly concentrated stock solution of your extract in a biocompatible solvent like DMSO or ethanol.[7] Then, perform a serial dilution of this stock directly into the complete culture medium. This gradual reduction in solvent concentration helps keep the compounds in solution.

  • Critical Consideration: Always include a "vehicle control" in your experiments. This consists of treating cells with the highest concentration of the solvent used to deliver the extract, but without the extract itself. This is essential to confirm that any observed cellular effects are due to your extract and not the solvent.[7][8] The final concentration of solvents like DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5][9]

Q3: How can I sterilize my natural product extract without destroying the active compounds?

The complex and often heat-sensitive nature of natural products makes sterilization a critical, non-trivial step.[10] Autoclaving is generally not recommended as it can degrade bioactive compounds.[11]

  • The Gold Standard: Sterile Filtration. Filtration through a 0.22 µm syringe filter is the most widely accepted method. It effectively removes bacteria and fungal spores while preserving the chemical integrity of heat-labile compounds.[11][12]

  • Troubleshooting Filtration: If your extract is too viscous or clogs the filter, consider pre-filtering through a larger pore size (e.g., 0.45 µm) first, or diluting the extract in a sterile, compatible solvent before the final 0.22 µm filtration.

  • Alternative Methods: While less common, methods like gamma irradiation have been used but require specialized equipment and validation to ensure they do not alter the extract's bioactivity.[12]

Q4: What initial quality control (QC) checks should I perform on my extract before adding it to my main cell culture experiment?

Proactive QC is the cornerstone of reproducible results. Before committing your precious cells and reagents to a large-scale experiment, perform these pilot studies:

  • Sterility Test: After sterile filtration, add a small aliquot (e.g., 100 µL) of the final extract dilution to a small volume of sterile culture medium (without cells) and incubate for 24-48 hours. Any turbidity or color change indicates a failure in the sterilization process.[13]

  • Pilot Cytotoxicity Assay: Perform a dose-response experiment on a small batch of cells. Treat them with a wide range of extract concentrations to determine the Maximum Tolerated Concentration (MTC) and the IC50 (the concentration that inhibits 50% of cell viability). This prevents wasting time on concentrations that are either completely toxic or inactive.[5]

  • Vehicle Control Test: As mentioned in Q2, test the highest concentration of your solvent on your cells to rule out solvent toxicity.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific experimental problems.

Guide 1: Issue - Sudden Cell Death or Drastic Morphological Changes After Adding Extract

This is the most alarming and common issue. A systematic approach is required to pinpoint the cause.

  • Symptoms: Within hours to a day, the culture medium becomes turbid (cloudy), and the pH indicator (phenol red) often turns yellow, indicating rapid bacterial growth and acidic byproducts.[1] Under the microscope, you will see small, motile bacteria, budding yeast, or filamentous mold.[14]

  • Causality: This points to a gross failure in the aseptic technique during extract preparation or a contaminated workspace.[4] The rapid proliferation of microbes depletes nutrients and releases toxins, quickly killing the cultured cells.

  • Immediate Actions:

    • Discard Everything: Immediately discard the contaminated culture flask, all related media, and the extract stock solution. Do not attempt to save the culture with antibiotics; this often leads to resistant strains and masks underlying issues.[4]

    • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment used.[12]

    • Review Protocol: Re-evaluate your entire workflow for breaches in aseptic technique.

  • Symptoms: Cells, particularly immune cells like macrophages, may show signs of stress, altered morphology, or "activation" (e.g., cytokine release) even at non-toxic extract concentrations. In some sensitive cell lines, it can lead to reduced viability without the classic signs of bacterial growth (i.e., the media remains clear).[15]

  • Causality: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[16] They are shed during bacterial growth and death and are not removed by standard sterile filtration.[15] Endotoxins are potent immune stimulators and can trigger a wide range of cellular responses, confounding experimental results.[17] A study found that endotoxin was detectable in approximately 48% of field-collected plant extract samples.[2][18]

  • Diagnostic & Corrective Actions:

    • LAL Assay: Test your extract stock using a Limulus Amebocyte Lysate (LAL) assay, which is the gold standard for detecting and quantifying endotoxin levels.[15]

    • Source Control: The best solution is prevention. Use high-purity water and sterile, disposable labware during extract preparation.

    • Removal: If contamination is confirmed, endotoxin removal can be attempted using specialized affinity columns, though this may also remove parts of your extract.

  • Symptoms: Cell death is observed in a dose-dependent manner, even when microbial and endotoxin contamination are ruled out. The media remains clear.

  • Causality: The extract itself contains compounds that are inherently toxic to the cell line at the tested concentrations. Additionally, some natural products fall into a category known as Pan-Assay Interference Compounds (PAINS).[19] These are "promiscuous" molecules that can show activity in many different assays through non-specific mechanisms, such as membrane disruption or acting as chelating agents, which can sequester vital ions and reduce cell viability.[6][20]

  • Diagnostic & Corrective Actions:

    • Confirm with Dose-Response: A classic sigmoidal dose-response curve is a strong indicator of true bioactivity rather than a contamination artifact.

    • Literature Review: Research the known compounds in your plant source. Have they been identified as PAINS or known cytotoxic agents?

    • Modify Assay: If you suspect interference (e.g., with a fluorescence-based viability assay), use an orthogonal method to confirm the results. For example, supplement a colorimetric MTS assay with a direct cell counting method like Trypan Blue exclusion.[21]

G A Sudden Cell Death Observed B Microscopic Examination A->B C Turbid Media? Motile Rods/Yeast? B->C D Yes C->D E No C->E F Diagnosis: Microbial Contamination D->F H Perform Endotoxin Test (LAL Assay) E->H G Action: Discard, Decontaminate, Review Aseptic Technique F->G I Positive? H->I J Yes I->J K No I->K L Diagnosis: Endotoxin Contamination J->L N Perform Dose-Response & Check for PAINS K->N M Action: Use Endotoxin-Free Reagents, Consider Removal Column L->M O Dose-Dependent Effect? N->O P Yes O->P Q Diagnosis: Inherent Extract Cytotoxicity or PAINS Activity P->Q R Action: Adjust Concentration Range, Use Orthogonal Assays Q->R

Caption: Decision tree for diagnosing the cause of sudden cell death.

Section 3: Protocols & Methodologies
Protocol 1: Step-by-Step Guide to Preparing and Sterilizing a Natural Product Extract

This protocol provides a self-validating workflow to minimize contamination risk.

  • Reconstitution:

    • Accurately weigh the dried extract in a sterile container inside a clean biosafety cabinet.

    • Add the minimum required volume of a suitable, sterile solvent (e.g., 100% DMSO) to achieve a high-concentration primary stock (e.g., 50-100 mg/mL). Ensure complete dissolution.

  • Sterilization:

    • Draw the dissolved extract into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter (PVDF or other compatible material) to the syringe.

    • Carefully dispense the extract through the filter into a new sterile, labeled cryovial. This is your sterile primary stock.

  • Quality Control - Sterility Test:

    • In a separate, labeled tube, add ~2 mL of your complete cell culture medium.

    • Add 2-5 µL of your newly filtered primary stock to this medium.

    • Incubate this tube alongside your regular cell cultures for 48 hours.

    • Validation Gate: If the medium remains clear, your stock is sterile. If it becomes turbid, your filtration failed or your starting material has contamination not removed by filtration; discard the stock and re-prepare.

  • Aliquoting and Storage:

    • Once sterility is confirmed, create single-use aliquots of the primary stock to avoid repeated freeze-thaw cycles and minimize chances of contamination during subsequent use.

    • Store aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • For experiments, thaw a single aliquot.

    • Perform serial dilutions directly in sterile, complete cell culture medium to achieve your final desired concentrations.

G A Weigh Dry Extract (Aseptic Technique) B Reconstitute in 100% Sterile Solvent (e.g., DMSO) A->B C Sterile Filter (0.22 µm Syringe Filter) B->C D QC Step: Inoculate Broth with Aliquot C->D E Incubate 48h D->E F Check for Turbidity E->F G PASS: Stock is Sterile F->G Clear H FAIL: Contaminated F->H Turbid I Create & Store Single-Use Aliquots (-80°C) G->I J Discard Stock & Troubleshoot Protocol H->J

Caption: A self-validating workflow for preparing sterile extract stocks.

Data Summary Tables

Table 1: Comparison of Sterilization Methods for Natural Product Extracts

MethodPrincipleProsConsBest For
Sterile Filtration (0.22 µm) Physical removal of microbesPreserves heat-labile compounds; Fast and effective for small volumes.[11]Can clog with viscous/particulate-heavy extracts; May bind some compounds to the membrane.Most natural product extracts.
Autoclaving (Steam Heat) Denatures microbial proteinsHighly effective; Inexpensive.Degrades heat-labile bioactive compounds; Can alter chemical composition.[10]Heat-stable, simple compounds; Not recommended for complex extracts.
Gamma Irradiation DNA damage to microbesHigh penetration; No heat involved.Requires specialized facilities; Can generate free radicals that may alter compounds.[12]Large-scale industrial sterilization; Not typical for lab-scale research.

Table 2: Common Contaminants in Natural Product Extracts & Their Detection

ContaminantSourcePrimary Effect on CellsRecommended Detection Method
Bacteria Raw plant material, water, poor aseptic technique[1]Rapid cell death, pH drop, media turbidity.Visual/Microscopic inspection; Culture on agar plates.[14]
Fungi (Yeast/Mold) Airborne spores, raw plant material[12]Slower growth, visible filaments (mold) or budding cells (yeast).Visual/Microscopic inspection; Culture on Sabouraud agar.[14]
Endotoxins (LPS) Gram-negative bacteria[16]Pro-inflammatory responses, altered cell function, cytotoxicity.[15]Limulus Amebocyte Lysate (LAL) Assay.[18]
Mycoplasma Cross-contamination from other cell lines, lab personnelAltered metabolism, growth, and gene expression with no visible signs.[1]PCR-based detection kits or fluorescence staining (e.g., DAPI/Hoechst).[13][14]
Chemical (Solvents) Extraction/reconstitution processDose-dependent cytotoxicity.[5][8]Vehicle Control in cell-based assay.
Chemical (PAINS) Inherent in the natural product[19]Non-specific assay interference, cytotoxicity.[6]Orthogonal assays, literature search, computational screening.
References
  • Title: Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library Source: J-Stage URL: [Link]

  • Title: Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library Source: Biological and Pharmaceutical Bulletin URL: [Link]

  • Title: Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems Source: ACS Omega URL: [Link]

  • Title: Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon Source: PMC URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC URL: [Link]

  • Title: Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Source: PMC URL: [Link]

  • Title: Any suggestions on plant extract sterilization? Source: ResearchGate URL: [Link]

  • Title: Possible mechanisms of interference of natural products. Source: ResearchGate URL: [Link]

  • Title: Troubleshooting Common Cell Culture Contamination Issues Source: Lab Manager URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: Avicenna Journal of Medical Biochemistry URL: [Link]

  • Title: Rapid Detection of Microbial Contamination in Ghanaian Herbal Medicines by PCR Analysis Source: The Pan African Medical Journal URL: [Link]

  • Title: Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria Source: PMC URL: [Link]

  • Title: Effects of Sterilization on Bioactives of Jatropha dioica and Opuntia oligacantha Extracts, and on Antimicrobial Capacity against Streptococcus mutans Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity and Phytochemical Profiling of Natural Plant Extracts for Biological Control of Wash Water in the Agri-Food Industry Source: MDPI URL: [Link]

  • Title: Troubleshooting Cell Culture Contamination: A Comprehensive Guide Source: Creative Bioarray URL: [Link]

  • Title: Troubleshooting Guide for Cell Culture Contamination Source: Corning URL: [Link]

  • Title: Screening methods to determine antibacterial activity of natural products Source: ResearchGate URL: [Link]

  • Title: Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity Source: MDPI URL: [Link]

  • Title: Toxicity of some solvents and extractants towards Lactobacillus casei cells Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: ResearchGate URL: [Link]

  • Title: 9 Sterilization Techniques For Cell Culture Source: Visikol URL: [Link]

  • Title: Plant cell culture strategies for the production of natural products Source: PMC URL: [Link]

  • Title: Endotoxins and Cell Culture Source: Corning URL: [Link]

  • Title: Endotoxin: An Insidious Cell Culture Contaminant Source: FUJIFILM Wako - Pyrostar URL: [Link]

  • Title: Nuisance compounds in cellular assays Source: PMC URL: [Link]

  • Title: Controlling Endotoxin Contamination in Bioprocessing Source: GenScript URL: [Link]

Sources

Optimization

Technical Guide: Advanced NMR Interpretation of Chromane Derivatives

Introduction: The Chromane Challenge The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in drug discovery, forming the core of tocopherols, flavonoids, and various synthetic pharmacophores. How...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromane Challenge

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in drug discovery, forming the core of tocopherols, flavonoids, and various synthetic pharmacophores. However, its semi-flexible saturated ring creates a unique set of NMR challenges. Unlike rigid aromatic systems, the chromane ring undergoes "half-chair" ring inversions that average signals, and the stereocenters at C2 and C4 often yield ambiguous coupling constants (


) due to deviations from ideal dihedral angles.

This guide moves beyond basic assignment. It provides a causal, mechanistic framework for distinguishing diastereomers (cis/trans), resolving quaternary carbons, and troubleshooting dynamic conformational exchange.

Module 1: Stereochemical Assignment (The Cis/Trans Problem)

The Mechanistic Basis

The relative stereochemistry of substituents at C2 and C3 (or C2 and C4) is best determined by analyzing the vicinal coupling constant (


) between the methine protons. This relies on the Karplus relationship , which correlates the magnitude of 

to the dihedral angle (

) between the protons.[1]

In the dominant half-chair conformation :

  • Trans-diaxial protons have a dihedral angle

    
    , resulting in large 
    
    
    
    values.[1]
  • Cis-axial/equatorial protons have a dihedral angle

    
    , resulting in small 
    
    
    
    values.
Diagnostic Criteria[3][4][5][6][7]
RelationshipDihedral Angle (

)
Typical

(Hz)
NOE Correlation
Trans (diaxial)~160° - 180°10.0 – 13.0 Weak / Absent
Cis (ax-eq)~40° - 60°2.0 – 6.0 Strong
Geminal (

)
N/A-13.0 to -15.0N/A

Critical Note: If your measured


 value falls in the "grey zone" (6–9 Hz), the ring is likely undergoing rapid conformational flipping at room temperature. See Module 2.
Workflow Diagram: Stereochemical Decision Tree

Stereochemflow Start Start: Unassigned C2/C3 Stereochemistry Measure Measure 3J(H2,H3) Coupling Start->Measure LargeJ J > 10 Hz Measure->LargeJ SmallJ J < 6 Hz Measure->SmallJ Ambiguous J = 6-9 Hz Measure->Ambiguous Trans Assignment: TRANS Isomer (Diaxial orientation) LargeJ->Trans High Confidence Cis Assignment: CIS Isomer (Axial-Equatorial) SmallJ->Cis High Confidence VT_NMR Protocol: Low-Temp NMR (-40°C to -80°C) Ambiguous->VT_NMR Freeze Conformer NOE_Check Run 1D NOE / 2D NOESY Target: H2 <-> H3 Trans->NOE_Check Validation Cis->NOE_Check Validation VT_NMR->Measure Re-measure J

Caption: Logical workflow for assigning relative stereochemistry based on scalar coupling and NOE data.

Module 2: Conformational Dynamics & VT-NMR

The "Broad Signal" Artifact

Users often report broad or disappearing signals for H2 or H3. This is rarely due to shimming issues. It is caused by coalescence , where the chromane ring flips between two half-chair conformers (e.g.,





) at a rate comparable to the NMR time scale.
Protocol: Variable Temperature (VT) Analysis

To resolve this, you must slow the exchange rate to "freeze" the individual conformers.

  • Solvent Selection: Switch from CDCl

    
     to CD
    
    
    
    Cl
    
    
    (Dichloromethane-d2) or Toluene-d8 . These solvents remain liquid at low temperatures.
  • Temperature Sweep:

    • Start at 298 K (25°C).

    • Decrease in 10 K increments down to 193 K (-80°C).

  • Endpoint: At the "slow exchange limit," broad peaks will resolve into two distinct sets of sharp signals (major and minor conformers).

  • Analysis: Measure

    
     values on the cold spectrum. The major conformer usually places the bulkiest C2 substituent in the pseudo-equatorial position to minimize 1,3-diaxial strain.
    

Module 3: Quaternary Carbon Assignment (HMBC)[5]

Assigning the bridgehead carbons C4a (non-oxygenated) and C8a (oxygenated) is critical for defining the fused ring system.

The Connectivity Logic
  • C8a (Oxygenated): Resonates downfield (~150-160 ppm).

  • C4a (Aliphatic bridge): Resonates upfield (~115-130 ppm).

However, in substituted chromanes, chemical shifts shift. HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof.

HMBC Correlation Map

HMBC_Logic H2 H2 Proton (Ether adjacent) C8a C8a (Oxygenated Bridge) H2->C8a 3J (Strong) C4a C4a (Carbon Bridge) H2->C4a 4J (Rare/Weak) H4 H4 Proton (Benzylic) H4->C8a 3J (Medium) H4->C4a 2J (Strong)

Caption: Key HMBC correlations distinguishing the quaternary bridgehead carbons. H2 strongly correlates to C8a (3-bond), while H4 correlates strongly to C4a (2-bond).

Troubleshooting & FAQs

Q1: I see "virtual coupling" in the C3 methylene protons. They look like a complex multiplet instead of a dddd. Why?

Cause: This occurs when the chemical shift difference between the two C3 protons is small (


) and they are strongly coupled to each other. The system becomes higher-order (AA'BB' or ABX), distorting the expected multiplet.
Solution: 
  • Change Field Strength: Move from 400 MHz to 600 MHz or 800 MHz to increase Hz separation.

  • Solvent Shift: Change solvent to Benzene-d6 . The magnetic anisotropy of the benzene ring often induces significant shifts in the chromane methylene protons, resolving the overlap.

Q2: My NOESY spectrum shows a correlation between H2 and H4. Is this possible?

Analysis: In a perfect half-chair, H2 and H4 are on the same face (1,3-relationship).

  • Yes: If H2 and H4 are cis-1,3-diaxial , they are spatially close (< 5 Å) and will show an NOE.

  • Caution: Ensure this isn't "spin diffusion" (TOCSY artifact in NOESY). Use a shorter mixing time (e.g., 300 ms vs 800 ms) to confirm.

Q3: Can I distinguish enantiomers (e.g., R,R vs S,S) using standard NMR?

Answer: No. Enantiomers have identical NMR spectra in an achiral environment. Protocol: You must create a diastereomeric environment.

  • Chiral Solvating Agent (CSA): Add Pirkle's alcohol or Europium/Praseodymium shift reagents (e.g., Eu(hfc)

    
    ).
    
  • Observation: Look for "splitting" of the methyl signals or the H2 proton. If the signal splits into two 1:1 peaks, your sample is a racemate.

References

  • Karplus Relationship in Chromanes: Bolger, L., et al. "The NMR Spectra of Some Chroman Derivatives." Acta Chemica Scandinavica, vol. 25, 1971. (Foundational work establishing

    
     Hz and 
    
    
    
    Hz).
  • HMBC & Quaternary Assignment: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (General reference for HMBC long-range coupling logic).
  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • NOE vs. TOCSY Artifacts: "NOESY Spectra: Distinguishing Isomers." Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Proteasome Inhibitory Activity of Homoisoflavonoids

In the landscape of modern drug discovery, particularly in oncology, the ubiquitin-proteasome system (UPS) has emerged as a pivotal therapeutic target.[1][2] The 26S proteasome, the central protease of this system, is re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the ubiquitin-proteasome system (UPS) has emerged as a pivotal therapeutic target.[1][2] The 26S proteasome, the central protease of this system, is responsible for the degradation of a vast majority of intracellular proteins, thereby regulating critical cellular processes like cell cycle progression, apoptosis, and signal transduction.[2][3][4] Dysregulation of this system is a hallmark of various cancers, making proteasome inhibitors a cornerstone of treatment for diseases like multiple myeloma.[1][4] While synthetic inhibitors such as bortezomib and carfilzomib have seen clinical success, their associated toxicities and the development of resistance necessitate the exploration of new chemical scaffolds.[4][5]

Natural products, with their immense structural diversity, represent a promising reservoir for novel proteasome inhibitors.[1][2] Among these, flavonoids and their structural isomers have garnered significant attention.[6][7][8][9] This guide provides an in-depth comparison of the proteasome inhibitory activity of a specific subclass, the homoisoflavonoids, designed for researchers and drug development professionals. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for assessing their activity.

The 20S Proteasome: The Catalytic Core and Target for Inhibition

The proteolytic activity of the 26S proteasome resides within its 20S core particle.[10][11] This barrel-shaped structure is composed of four stacked rings and harbors three distinct peptidase activities, each associated with a specific catalytic β-subunit:[1][3]

  • Chymotrypsin-like (CT-L): Mediated by the β5 subunit, this is the primary activity targeted by most clinically approved inhibitors and is strongly associated with the induction of apoptosis in cancer cells.[1][2][7]

  • Trypsin-like (T-L): Mediated by the β2 subunit.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit.

Inhibition of the CT-L activity is often sufficient to disrupt proteasome function and trigger cell death, making it the principal focus of inhibitor screening campaigns.[1][7]

Comparative Analysis of Homoisoflavonoid Inhibitory Potency

While the broader class of flavonoids has been studied for proteasome inhibition, specific comparative data on homoisoflavonoids is emerging. Research has shown that subtle structural modifications can significantly impact inhibitory potency. The following table summarizes hypothetical inhibitory concentration (IC50) values for a selection of homoisoflavonoids against the chymotrypsin-like activity of the 20S proteasome, based on trends observed in related flavonoid studies.

CompoundStructureIC50 (µM) vs. Chymotrypsin-Like Activity
Scillascillin (Structure of Scillascillin)8.5
7-O-Methyl-3,9-dihydropunctatin (Structure of 7-O-Methyl-3,9-dihydropunctatin)12.2
Punctatin (Structure of Punctatin)25.0
Bortezomib (Control) (Structure of Bortezomib)0.005

Note: These values are illustrative and intended for comparative purposes. Actual IC50 values can vary based on experimental conditions.

Expert Insights on Structure-Activity Relationships (SAR):

Analysis of flavonoid structures suggests that the hydroxylation and methoxylation patterns on the aromatic rings play a crucial role in proteasome inhibition.[6][12] For instance, studies on flavones have indicated that 6-hydroxy and 7-methoxy substitutions can be important for targeting 26S proteasome activity.[6] It is hypothesized that these functional groups engage in hydrogen bonding or other non-covalent interactions within the catalytic pocket of the β5 subunit, thereby blocking substrate access. The increased potency of Scillascillin in our hypothetical data could be attributed to a substitution pattern that optimizes these interactions.

Experimental Protocol: In Vitro 20S Proteasome Inhibition Assay

To empirically determine and compare the inhibitory activity of different homoisoflavonoids, a robust and reproducible assay is essential. The in vitro 20S proteasome activity assay using a fluorogenic peptide substrate is the gold standard.[3][13]

Principle: This assay quantifies the chymotrypsin-like activity of purified 20S proteasome.[3] It utilizes a specific peptide substrate, such as Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC), which is conjugated to a fluorescent reporter, AMC.[3][13] Cleavage of this peptide by the proteasome liberates free AMC, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[3]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl).[10] Store at 4°C.

    • 20S Proteasome: Reconstitute purified 20S proteasome in assay buffer to a working concentration (e.g., 5-20 nM).[14] Prepare this solution fresh and keep it on ice.

    • Fluorogenic Substrate: Dissolve Suc-LLVY-AMC in DMSO to create a stock solution (e.g., 10 mM). Store at -80°C.[14] Dilute to a working concentration (e.g., 100 µM) in assay buffer just before use.

    • Test Compounds (Homoisoflavonoids): Prepare stock solutions in DMSO. Create a dilution series to test a range of concentrations.

    • Positive Control: Prepare a solution of a known proteasome inhibitor like MG132 or Bortezomib.[14][15]

    • Vehicle Control: Use DMSO at the same final concentration as the test compounds.[14]

  • Assay Procedure (96-well plate format):

    • Add 80 µL of assay buffer to each well of a black 96-well plate.

    • Add 10 µL of the test compound dilution (or control) to the appropriate wells.

    • Add 10 µL of the diluted 20S proteasome solution to all wells except the blank (which receives 10 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 15-30 minutes. This allows the inhibitors to interact with the enzyme.[14]

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 60 minutes at 37°C, with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-480 nm.[10][16]

    • Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow and Pathway Visualizations

Experimental Workflow: 20S Proteasome Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Buffer, Inhibitor, & 20S Proteasome P1->A1 P2 Dilute 20S Proteasome P2->A1 P3 Prepare Homoisoflavonoid Dilutions P3->A1 P4 Prepare Substrate (Suc-LLVY-AMC) A3 Add Fluorogenic Substrate P4->A3 A2 Pre-incubate at 37°C (15 min) A1->A2 A2->A3 D1 Kinetic Fluorescence Reading (Ex/Em: 380/460 nm) A3->D1 D2 Calculate Reaction Rates (V) D1->D2 D3 Calculate % Inhibition vs. Control D2->D3 D4 Determine IC50 Values D3->D4

Caption: Workflow for determining homoisoflavonoid IC50 values.

The Ubiquitin-Proteasome System and Induction of Apoptosis

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins.[7] A critical consequence is the stabilization of pro-apoptotic proteins and the inhibitor of NF-κB, IκBα.[2] The buildup of IκBα prevents the translocation of the pro-survival transcription factor NF-κB to the nucleus, tipping the cellular balance towards apoptosis.[4]

G cluster_pathway Cellular Protein Degradation Pathway cluster_inhibition Consequence of Inhibition Target Target Protein (e.g., IκBα, p53, Bax) Ub_Target Polyubiquitinated Target Protein Target->Ub_Target Ubiquitination (E1, E2, E3 Ligases) Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_Target->Proteasome Accumulation Accumulation of Pro-Apoptotic Proteins (IκBα, Bax) Ub_Target->Accumulation Blocked Degradation Peptides Degraded Peptides Proteasome->Peptides Homoiso Homoisoflavonoid Inhibitor Homoiso->Proteasome Inhibition Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Proteasome inhibition leads to apoptosis.

Conclusion and Future Directions

This guide establishes the framework for comparing the proteasome inhibitory activity of homoisoflavonoids. The provided experimental protocol offers a reliable method for generating the quantitative data necessary for direct comparison and SAR studies. While flavonoids have shown promise, the specific potential of homoisoflavonoids as a distinct chemical class of proteasome inhibitors warrants more extensive investigation. Future research should focus on synthesizing and screening a broader library of homoisoflavonoid analogs to build a comprehensive SAR model. Furthermore, moving beyond in vitro assays to cell-based models and eventually in vivo xenograft studies will be critical to validate their therapeutic potential and assess their selectivity for cancer cells over normal cells.[7][9] The exploration of these natural product-inspired scaffolds could lead to the development of next-generation proteasome inhibitors with improved efficacy and safety profiles.

References

  • Benchchem. Application Notes and Protocols for In Vitro Proteasome Activity Assay with Purified 20S Proteasome.
  • StressMarq Biosciences Inc. 20S Proteasome Activity Kit.
  • PMC.
  • Cayman Chemical. 20S Proteasome Assay Kit.
  • Merck Millipore. 20S Proteasome Activity Assay | APT280.
  • PubMed. Inhibitory effect of flavonoids on 26S proteasome activity.
  • PMC. Inhibition of proteasome activity by the dietary flavonoid apigenin is associated with growth inhibition in cultured breast cancer cells and xenografts.
  • MDPI. Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma.
  • PubMed. Dietary Flavonoids Inhibit the Anticancer Effects of the Proteasome Inhibitor Bortezomib.
  • Journal of Young Pharmacists. Inhibition of proteasome activity by the dietary flavonoid Quercetin associated with growth inhibition in cultured breast cancer cells and xenografts.
  • PMC.
  • PMC.
  • ResearchGate.
  • Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells.
  • Anti-Neurodegenerating Activity: Structure–Activity Rel
  • Labome. Proteasome Inhibitors.
  • PMC.

Sources

Comparative

Validation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane: Mechanism of Action &amp; Experimental Guide

Content Type: Technical Validation & Comparison Guide Target Audience: Drug Discovery Scientists, Orthopedic Researchers, and Medicinal Chemists.[1] Executive Summary: The Homoisoflavonoid Scaffold (3R)-7-hydroxy-3-(4-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Target Audience: Drug Discovery Scientists, Orthopedic Researchers, and Medicinal Chemists.[1]

Executive Summary: The Homoisoflavonoid Scaffold

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (hereafter referred to as 3R-HHC ) is a naturally occurring homoisoflavan isolated from Dracaena cochinchinensis (Dragon’s Blood) and Anemarrhena asphodeloides.[1] Unlike classical isoflavones (e.g., Genistein) which possess a 3-phenyl chromane skeleton, 3R-HHC features a 3-benzyl substitution.[1]

Core Value Proposition: Current research positions 3R-HHC as a specialized Osteogenic Small Molecule with a distinct dual mechanism:

  • Direct Osteoblast Differentiation: Significantly upregulates Alkaline Phosphatase (ALP) activity in Mesenchymal Stem Cells (MSCs).[1]

  • Proteasome Inhibition: Exhibits moderate inhibitory activity against the chymotrypsin-like activity of the 20S proteasome.[1]

This guide validates 3R-HHC as a non-steroidal alternative to Dexamethasone for osteo-induction and provides a comparative analysis against clinical proteasome inhibitors.[1]

Mechanistic Architecture: The Proteasome-Osteogenesis Axis[1]

To validate 3R-HHC, one must understand the causality between its two primary effects.[1] Proteasome inhibition is a known driver of bone formation; by inhibiting the degradation of key signaling proteins (such as


-catenin or BMPs), small molecules can potentiate osteoblast differentiation.[1]
The Signaling Pathway (Hypothesized & Validated)

The following diagram illustrates the proposed mechanism where 3R-HHC inhibition of the proteasome stabilizes osteogenic factors, leading to Runx2 activation and subsequent mineralization.[1]

G cluster_0 Mesenchymal Stem Cell (Cytosol/Nucleus) Compound (3R)-7-hydroxy-3- (4-hydroxybenzyl)chromane Proteasome 20S Proteasome (Chymotrypsin-like site) Compound->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Normally Promotes Stabilization Stabilization & Accumulation Proteasome->Stabilization Inhibition leads to Ubiquitin Ubiquitinated Osteogenic Factors (e.g., Beta-Catenin/BMPs) Ubiquitin->Proteasome Targets Ubiquitin->Degradation Runx2 Runx2 / Osterix Transcription Factors Stabilization->Runx2 Activates ALP ALP Upregulation (Early Marker) Runx2->ALP Promotes Mineralization Ca2+ Nodule Formation (Late Marker) ALP->Mineralization Leads to

Figure 1: The mechanistic cascade linking 3R-HHC's proteasome inhibition to downstream osteogenic differentiation markers (ALP and Mineralization).[1]

Comparative Analysis: 3R-HHC vs. Market Standards

This table objectively compares 3R-HHC against standard osteogenic agents and proteasome inhibitors.[1]

Feature3R-HHC (Homoisoflavan) Bortezomib (Velcade) Genistein (Isoflavone) Dexamethasone
Primary Class Natural HomoisoflavonoidSynthetic Boronic AcidPhytoestrogenSynthetic Glucocorticoid
Proteasome IC50 Moderate (µM range)Potent (nM range)Weak/NoneNone
Osteogenic Potency High (ALP Upregulation)High (but cytotoxic)ModerateHigh (Standard Control)
Cytotoxicity Low (Promotes differentiation w/o cell death)High (Apoptosis inducer)LowLow (at induction doses)
Mechanism Dual: Proteasome inhibition + Signaling modulationPure Proteasome InhibitionEstrogen Receptor (ER) BindingGlucocorticoid Receptor
Best Use Case Osteoporosis R&D (Anabolic bone agent)Oncology (Multiple Myeloma)Dietary Supplement ResearchIn Vitro Differentiation Control

Key Insight: While Bortezomib is a potent proteasome inhibitor, its high cytotoxicity makes it unsuitable for regenerative medicine.[1] 3R-HHC offers a "sweet spot" : sufficient proteasome inhibition to trigger osteogenesis without inducing apoptosis in MSCs.[1]

Experimental Validation Protocols

To validate the MOA of 3R-HHC in your lab, follow these two sequential protocols. These are designed to prove the Upstream Cause (Proteasome Inhibition) and the Downstream Effect (Osteogenesis).[1]

Protocol A: Validation of Proteasome Inhibition (Upstream)

Objective: Quantify the inhibitory effect on the chymotrypsin-like activity of the 20S proteasome.[1]

Materials:

  • Purified 20S Proteasome (Human or Murine).[1]

  • Fluorogenic Substrate: Suc-LLVY-AMC (Specific for chymotrypsin-like activity).[1]

  • Positive Control: MG-132 (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[1]

Workflow:

  • Preparation: Dilute 3R-HHC in DMSO to create a concentration gradient (0.1 µM – 100 µM).

  • Incubation: Mix 0.5 µg of 20S proteasome with 3R-HHC in 90 µL Assay Buffer. Incubate at 37°C for 15 minutes to allow binding.

  • Reaction Trigger: Add 10 µL of Suc-LLVY-AMC (Final concentration 50 µM).

  • Measurement: Monitor fluorescence release (AMC) kinetically for 60 minutes at 37°C (Ex: 380 nm / Em: 460 nm).

  • Validation Criteria: A dose-dependent reduction in fluorescence slope compared to the DMSO control confirms mechanism.

Protocol B: Validation of Osteogenic Differentiation (Downstream)

Objective: Confirm the functional outcome of the mechanism via Alkaline Phosphatase (ALP) activity.[1]

Materials:

  • Cells: C3H10T1/2 or Bone Marrow-derived MSCs.[1]

  • Osteogenic Media (OM): DMEM + 10% FBS + 50 µg/mL Ascorbic Acid + 10 mM

    
    -Glycerophosphate.[1]
    
  • Lysis Buffer: 1% Triton X-100 in PBS.[1]

  • Substrate: p-Nitrophenyl Phosphate (pNPP).[1]

Workflow:

  • Seeding: Plate MSCs at

    
     cells/cm² in 24-well plates. Allow attachment (24h).
    
  • Treatment: Replace media with Osteogenic Media containing 3R-HHC (1 – 10 µM).[1]

    • Negative Control:[1] OM + DMSO.[1]

    • Positive Control:[1] OM + BMP-2 (100 ng/mL).[1]

  • Differentiation: Culture for 7 days , refreshing media/compound every 3 days.

  • Lysis: Wash cells with PBS, add Lysis Buffer, and perform 2 freeze-thaw cycles.

  • Quantification: Incubate lysate with pNPP substrate at 37°C for 30 minutes. Stop reaction with 3M NaOH.[1]

  • Readout: Measure Absorbance at 405 nm. Normalize to total protein content (BCA Assay).

  • Validation Criteria: 3R-HHC treated wells must show statistically significant (

    
    ) increase in ALP activity vs. DMSO control.
    
Troubleshooting & Optimization
  • Solubility: 3R-HHC is lipophilic.[1] Ensure DMSO stock is

    
     10 mM.[1] Do not exceed 0.1% DMSO in cell culture to avoid non-specific cytotoxicity.[1]
    
  • Chirality: Ensure you are using the (3R) enantiomer.[1] The biological activity of homoisoflavonoids can be stereoselective; the (3S) enantiomer may exhibit significantly lower potency.[1]

  • Proliferation vs. Differentiation: 3R-HHC typically promotes differentiation at the expense of proliferation.[1] Do not mistake reduced cell count for toxicity; normalize all ALP data to total protein or DNA content.[1]

References
  • Isolation and Activity in MSCs: Title: Isolation and characterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells.[1] Source:Journal of Pharmaceutical and Biomedical Analysis, 2016.[1][2] Link:[Link]

  • Proteasome Inhibition & Neurotrophic Effects: Title: 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin B: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors.[1] Source:Biological & Pharmaceutical Bulletin, 2005.[1] Link:[Link]

Sources

Validation

A Researcher's Guide to Evaluating the Kinase Cross-Reactivity of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

For researchers, scientists, and drug development professionals, understanding the target specificity of a novel compound is paramount. This guide provides an in-depth technical comparison and experimental framework for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the target specificity of a novel compound is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the kinase cross-reactivity of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a homoisoflavonoid with demonstrated pro-osteogenic properties.[1] While its primary molecular targets are not fully elucidated, its known biological activity in promoting mesenchymal stem cell osteogenesis suggests potential interaction with signaling kinases that regulate bone formation.

This document will navigate the rationale for investigating kinase inhibition, propose a hypothetical primary target based on existing literature, and offer a detailed experimental plan to profile this compound against a panel of kinases, comparing its activity with known kinase inhibitors.

The Rationale for Kinase Cross-Reactivity Screening

Kinases are a large family of enzymes that play critical roles in virtually all cellular processes, making them a major class of drug targets. However, the ATP-binding site, which is the target of most small-molecule kinase inhibitors, is highly conserved across the kinome. This conservation can lead to off-target inhibition, resulting in unexpected pharmacological effects or toxicity. Therefore, early-stage characterization of a compound's selectivity is a critical step in drug development. For (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, which promotes osteogenic differentiation and increases alkaline phosphatase (ALP) activity[1], it is plausible that its mechanism involves the modulation of kinases central to these processes.

Proposing a Hypothetical Primary Target: Kinases in Osteogenesis

Given that (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane stimulates osteogenesis, a logical starting point for investigation is the kinases known to regulate this process. Several signaling pathways are crucial for osteoblast differentiation, including the mitogen-activated protein kinase (MAPK) pathways.[1][2][3] Specifically, the p38 MAPK pathway has been shown to regulate ALP activity in response to certain stimuli in osteoblast-like cells.[4][5] Additionally, receptor tyrosine kinases such as MERTK have been identified as regulators of bone production.[6][7] Therefore, a reasonable hypothesis is that p38 MAPK or MERTK could be a primary target for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

Comparative Compounds for Context

To properly evaluate the selectivity of our compound of interest, it is essential to include relevant comparators in our kinase assays.

  • Structurally Related Flavonoids: Other flavonoids have demonstrated kinase inhibitory activity. For instance, Morelloflavone has been shown to inhibit migration-related kinases like FAK, c-Src, and ERK.[8] Including such a compound can provide insights into the structure-activity relationships of this chemical class.

  • Broad-Spectrum Kinase Inhibitors (Positive Controls):

    • Staurosporine: A potent, non-selective protein kinase inhibitor that inhibits a wide range of kinases, including PKC, PKA, and p60v-src, typically in the low nanomolar range.[9][10][11][12][13] It serves as a robust positive control for kinase inhibition.

    • Dasatinib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy, known to inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGF-receptor.[14][15][16] Its well-defined but broad profile provides a clinically relevant benchmark.

Experimental Design: A Step-by-Step Guide to Kinase Profiling

A comprehensive assessment of kinase cross-reactivity involves screening the compound against a diverse panel of kinases. The following workflow outlines a robust approach using a widely accessible and reliable assay platform.

G cluster_0 Preparation cluster_1 Kinase Assay Execution (e.g., ADP-Glo™) cluster_2 Data Acquisition & Analysis A Compound Dilution Series ((3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, Comparators, Controls) B Kinase Panel Selection (e.g., p38, MERTK, Src, ERK, PKA, etc.) A->B C Reagent Preparation (Kinase, Substrate, ATP, Assay Buffers) B->C D Dispense Compounds into 384-well plate C->D E Add Kinase and Substrate/ATP Mix D->E F Incubate to allow Kinase Reaction E->F G Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) F->G H Add Kinase Detection Reagent (Converts ADP to ATP, generates light) G->H I Read Luminescence H->I J Data Normalization (vs. Positive/Negative Controls) I->J K IC50 Curve Fitting J->K L Comparative Analysis K->L

Caption: Experimental workflow for kinase cross-reactivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[17][18][19][20]

Materials:

  • (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane and comparator compounds

  • Purified recombinant kinases (panel of interest)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration might be 100 µM. Also, prepare positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution or control.

    • Prepare a 2X kinase/substrate/ATP reaction mix in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2 µL of the 2X reaction mix to each well to initiate the kinase reaction. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

The raw luminescence data should be normalized to the controls (0% inhibition for DMSO, 100% inhibition for a potent inhibitor) and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value for each compound against each kinase.

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in µM)

Kinase Target(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromaneMorelloflavoneStaurosporineDasatinib
p38α (MAPK14) 0.5 2.10.0040.025
MERTK 0.8 >100.0090.001
SRC 5.21.50.0060.0005
ERK2 (MAPK1) 8.90.90.0150.250
PKA >20>200.007>10
CDK2 15.612.40.0030.030
VEGFR2 >209.80.0850.009

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • Potency: The lower the IC50 value, the more potent the compound is at inhibiting the kinase. In this hypothetical example, our compound shows sub-micromolar potency against p38α and MERTK.

  • Selectivity: By comparing the IC50 values across the panel, we can assess selectivity. A compound is considered selective if it is significantly more potent against its intended target(s) than against other kinases. In our example, the compound is more potent against p38α and MERTK than against SRC, ERK2, and other kinases, suggesting a degree of selectivity. The comparison with Staurosporine, which inhibits most kinases at low nanomolar concentrations, highlights this selectivity. Dasatinib also shows a distinct, albeit broad, profile.

Visualizing the Impact on Cellular Signaling

Understanding where a compound acts within a signaling pathway provides a mechanistic context for its biological effects. The diagram below illustrates a simplified MAPK signaling pathway involved in osteoblast differentiation, highlighting the potential points of inhibition for our test compound.

G GF Growth Factors (e.g., FGF, BMP) Receptor Receptor Tyrosine Kinase (e.g., FGFR, MERTK) GF->Receptor RAS RAS Receptor->RAS TAK1 TAK1 Receptor->TAK1 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RUNX2 RUNX2 ERK1_2->RUNX2 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 p38->RUNX2 Osteogenesis Osteogenic Gene Expression (e.g., Alkaline Phosphatase) RUNX2->Osteogenesis TestCompound (3R)-7-hydroxy-3- (4-hydroxybenzyl)chromane TestCompound->Receptor Potential Off-Target Inhibition (e.g., MERTK) TestCompound->p38 Primary Inhibition (Hypothesized)

Caption: Hypothetical inhibition points in an osteogenesis signaling pathway.

This diagram illustrates how the inhibition of p38 MAPK or an upstream receptor like MERTK by (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane could lead to the modulation of the transcription factor RUNX2, a master regulator of osteoblast differentiation, ultimately affecting osteogenic gene expression.[2][8][21]

Conclusion

While (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane shows promise as a pro-osteogenic agent, a thorough understanding of its mechanism of action requires a comprehensive evaluation of its kinase inhibitory profile. The experimental framework detailed in this guide provides a robust strategy for determining its potency and selectivity. By comparing its activity to structurally related compounds and broad-spectrum inhibitors, researchers can gain crucial insights into its potential as a therapeutic agent and identify any potential off-target liabilities early in the development process. This systematic approach embodies the principles of scientific integrity and is essential for advancing novel compounds from the laboratory to the clinic.

References

  • MLK3 silence suppressed osteogenic differentiation and delayed bone formation via influencing the bone metabolism and disturbing MAPK signaling. National Institutes of Health. [Link]

  • Enzyme inhibition promotes bone formation and curbs the development of bone metastases. German Cancer Research Center. [Link]

  • Inflammation-mediated age-dependent effects of casein kinase 2-interacting protein-1 on osteogenesis in mesenchymal stem cells. National Institutes of Health. [Link]

  • Signaling network regulating osteogenesis in mesenchymal stem cells. National Institutes of Health. [Link]

  • Tyrosine Kinase Src Is a Regulatory Factor of Bone Homeostasis. PubMed. [Link]

  • Effects of tyrosine kinase inhibition on bone metabolism: untargeted consequences of targeted therapies. Endocrine-Related Cancer. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • The Extracellular Signal-Regulated Kinase Mitogen- Activated Protein Kinase Pathway in Osteoblasts. eScholarship@UMassChan. [Link]

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  • Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications. MDPI. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Regulation of alkaline phosphatase promoter activity by forkhead transcription factor FKHR. PubMed. [Link]

  • Dasatinib | C22H26ClN7O2S | CID 3062316. PubChem - National Institutes of Health. [Link]

  • The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts. National Institutes of Health. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

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  • p38 MAPK Signaling in Osteoblast Differentiation. Frontiers. [Link]

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  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]

  • Serine/threonine phosphatases in osteoclastogenesis and bone resorption. PubMed - National Institutes of Health. [Link]

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  • Erk5 in Bone Marrow Mesenchymal Stem Cells Regulates Bone Homeostasis by Preventing Osteogenesis in Adulthood. Oxford Academic. [Link]

  • Osteoclastic bone resorption through receptor tyrosine kinase and extracellular signal-regulated kinase signaling in mature osteoclasts. Modern Rheumatology - Oxford Academic. [Link]

  • Signaling Pathways Involved in Osteogenesis and Their Application for Bone Regenerative Medicine. ResearchGate. [Link]

  • Extracellular Signal-Regulated Kinases Play Essential but Contrasting Roles in Osteoclast Differentiation. MDPI. [Link]

  • Multi-pathway Kinase Signatures of Multipotent Stromal Cells are Predictive for Osteogenic Differentiation. National Institutes of Health. [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib... ResearchGate. [Link]

  • Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway. eLife. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed. [Link]

  • Protein kinase A-dependent inhibition of alkaline phosphatase release by SaOS-2 human osteoblastic cells. National Institutes of Health. [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

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Comparative

A Comparative Guide to the In Vivo Validation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane's Osteogenic Effects

This guide provides a comprehensive framework for the in vivo validation of the osteogenic potential of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a homoisoflavonoid identified as a promising agent for bone regeneration...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the osteogenic potential of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a homoisoflavonoid identified as a promising agent for bone regeneration.[1] Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis against established osteogenic agents and details the rigorous experimental methodologies required to substantiate therapeutic claims. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices to ensure the generation of robust and reproducible data.

Introduction: The Clinical Need and a Novel Candidate

Osteoporosis and critical-sized bone defects represent significant clinical challenges, driving the search for novel therapeutics that can safely and effectively stimulate new bone formation. While biologics like Bone Morphogenetic Proteins (BMPs) are potent, concerns regarding cost, supraphysiological dosing, and potential side effects have spurred interest in osteoinductive small molecules.

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has emerged from this search, with preliminary in vitro studies demonstrating its capacity to promote the osteogenic differentiation of mesenchymal stem cells (MSCs).[1][2] These studies show a significant increase in alkaline phosphatase (ALP) activity, a critical early marker of osteoblast differentiation, without impacting MSC proliferation.[1][2] However, translating these promising in vitro findings into a viable therapeutic requires rigorous in vivo validation. This guide outlines the critical steps for such validation, comparing the compound's performance with both a standard osteogenic cocktail and a naturally derived alternative.

Comparative Landscape: Positioning a Novel Chromane Derivative

To establish the therapeutic potential of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, its performance must be benchmarked against relevant alternatives. We propose a three-arm study comparing our lead compound against a negative control and a well-characterized osteogenic agent, Resveratrol.

Compound/Treatment Proposed Mechanism of Action Known Advantages Known Limitations/Challenges
Vehicle Control (e.g., PBS/DMSO) Inert; serves as a baseline for normal healing.Establishes the baseline for comparison.No therapeutic effect.
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Promotes osteoblast differentiation via upregulation of Alkaline Phosphatase (ALP) activity.[1][2] The precise upstream pathway is under investigation but is hypothesized to integrate with core osteogenic signaling cascades.Small molecule, potentially orally bioavailable; specific pro-osteogenic effect without altering cell proliferation.[1]In vivo efficacy, optimal dosage, and long-term safety are not yet established.
Resveratrol A natural polyphenol known to activate SIRT1, which can influence key osteogenic pathways like Wnt/β-catenin and BMP signaling, promoting osteoblast differentiation and mineralization.[3]Well-characterized natural compound with known pleiotropic health benefits.Can have complex, dose-dependent effects; bioavailability can be a concern.

The In Vivo Validation Workflow: From Model Selection to Analysis

The credibility of in vivo data hinges on a meticulously planned experimental workflow. The choice of animal model is critical and should reflect the intended clinical application. For systemic conditions like osteoporosis, the ovariectomized (OVX) rat or mouse model is the gold standard.[4][5] For localized bone regeneration, a critical-sized calvarial defect model is highly reproducible and widely used.[6]

This guide will focus on a critical-sized calvarial defect model in rats to assess localized bone healing, a common application for novel osteogenic agents.

G cluster_0 Phase 1: Pre-Clinical & Surgical cluster_1 Phase 2: Healing & Monitoring cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (Sprague-Dawley Rats, 10-12 weeks old) B Randomization into 3 Groups: 1. Vehicle Control 2. Chromane Derivative 3. Resveratrol A->B C Surgical Procedure: Creation of 5mm Calvarial Defect B->C D Scaffold Implantation (Collagen sponge loaded with test compound) C->D E Post-Operative Care (Analgesia & Health Monitoring) D->E F Healing Period (8 weeks) E->F G In-life Serum Collection (Weeks 2, 4, 8 for biomarker analysis) F->G H Euthanasia & Calvaria Harvest G->H I Micro-CT Analysis (Quantitative 3D Assessment) H->I J Histological Processing (Fixation, Decalcification, Sectioning) H->J K Histology & IHC Staining (Qualitative & Semi-Quantitative Assessment) J->K

Caption: High-level experimental workflow for in vivo validation.

Authoritative Protocols for Osteogenesis Assessment

The following sections provide detailed, step-by-step protocols for the key analytical methods used to validate osteogenic efficacy.

Micro-Computed Tomography (Micro-CT) Analysis

Micro-CT is the gold standard for non-destructive, three-dimensional assessment of bone microarchitecture.[7] It provides precise quantitative data on the volume and structure of newly formed bone within the defect site.

Protocol:

  • Sample Preparation: Following euthanasia at the 8-week endpoint, harvest the entire calvaria. Remove soft tissue and fix samples in 10% neutral buffered formalin for 48 hours. After fixation, transfer samples to 70% ethanol for storage.

  • Scanning: Scan each calvaria using a high-resolution micro-CT system (e.g., Scanco μCT 40 or similar).

    • Scan Parameters: Use an isotropic voxel size of ~10-15 μm, an energy setting of 55-70 kVp, and an integration time of 200-400 ms. These settings provide a good balance between resolution and scan time.

  • Region of Interest (ROI) Definition: Define a cylindrical ROI that precisely matches the original 5mm defect dimensions. This ensures that only new bone formation within the defect is quantified.

  • Image Segmentation: Apply a global threshold to distinguish mineralized bone tissue from the non-mineralized background. This step is critical and the same threshold value must be applied across all samples to ensure comparability.

  • 3D Quantitative Analysis: From the segmented ROI, calculate the following key parameters:

    • Bone Volume Fraction (BV/TV, %): The primary outcome measure, representing the percentage of the defect volume filled with new bone.[7]

    • Trabecular Thickness (Tb.Th, mm): Average thickness of the newly formed bone trabeculae.

    • Trabecular Number (Tb.N, 1/mm): A measure of the density of trabeculae.

    • Trabecular Separation (Tb.Sp, mm): The average distance between trabeculae.

Histological and Immunohistochemical (IHC) Analysis

Histology provides the ground truth for micro-CT findings, allowing for direct visualization of tissue morphology, cell types, and the expression of key osteogenic proteins.

Protocol:

  • Decalcification: Following micro-CT scanning, decalcify the calvaria in a 10-14% EDTA solution (pH 7.4) for 2-3 weeks, with the solution changed every 2-3 days. Test for endpoint of decalcification to prevent tissue damage.

  • Processing and Embedding: Dehydrate the specimens through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 μm thick sections through the center of the original defect using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): Perform standard H&E staining to visualize the overall tissue architecture, cellular infiltration, and identify new bone matrix.[8][9]

    • Masson's Trichrome: Use this stain to differentiate between collagenous bone matrix (stains blue/green) and surrounding soft tissues and cells (stains red/pink).[6] This is excellent for visualizing the maturity of the newly formed bone.

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval on deparaffinized sections.

    • Incubate with primary antibodies against key osteogenic markers, such as:

      • Runx2: A master transcription factor for osteoblast differentiation.[10]

      • Collagen Type I (COL1A1): The primary protein component of the bone matrix.[11]

      • Osteocalcin (OCN): A late-stage marker of mature, mineralizing osteoblasts.[11]

    • Use an appropriate secondary antibody and detection system (e.g., DAB) to visualize positive staining.

    • Counterstain with hematoxylin.

  • Analysis: Qualitatively and semi-quantitatively analyze the stained sections under a light microscope to assess the extent of bone formation, cellular activity, and the spatial expression of osteogenic markers.

Serum Biochemical Marker Analysis

Analysis of bone turnover markers in serum provides a dynamic, systemic readout of bone metabolism in response to the treatment.[12][13]

Protocol:

  • Sample Collection: Collect blood via tail vein or saphenous vein puncture at baseline and at 2, 4, and 8 weeks post-surgery. Ensure samples are collected at the same time of day and from fasting animals to minimize circadian and dietary variability.[12]

  • Serum Preparation: Allow blood to clot at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot the resulting serum and store at -80°C until analysis.

  • Immunoassays: Use commercially available ELISA kits specific for rat serum to quantify the following bone formation markers:

    • Alkaline Phosphatase (ALP): A key enzyme expressed by active osteoblasts. While total ALP can be measured, bone-specific ALP (BAP) assays are preferred for higher specificity.[14][15]

    • Osteocalcin (OCN): A protein secreted by mature osteoblasts that is incorporated into the bone matrix.[12]

    • Procollagen Type I N-terminal Propeptide (PINP): A highly specific marker of new Type I collagen synthesis by osteoblasts, considered a reference marker for bone formation.[14]

Data Interpretation and Expected Outcomes

The collective data from these analyses will provide a multi-faceted validation of the compound's osteogenic efficacy.

Table 1: Hypothetical Quantitative Outcomes (8-Week Endpoint)

Parameter Vehicle Control (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane Resveratrol
BV/TV (%) 5 - 10%30 - 40% 20 - 25%
Tb.Th (mm) 0.04 - 0.060.07 - 0.09 0.06 - 0.08
Serum PINP (ng/mL) Baseline↑ 1.5-2.0 fold ↑ 1.2-1.5 fold
Serum OCN (ng/mL) Baseline↑ 1.8-2.5 fold ↑ 1.4-1.8 fold
*Denotes expected statistically significant difference compared to Vehicle Control.

Successful validation would be characterized by the chromane derivative group showing significantly higher BV/TV, improved trabecular microarchitecture, robust positive IHC staining for osteogenic markers, and elevated levels of serum bone formation markers compared to both the vehicle control and the resveratrol group.

Mechanistic Insights: Visualizing the Signaling Pathway

While the precise mechanism of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is still under investigation, its known effect on ALP allows us to position it within the established osteoblast differentiation pathway. This contrasts with agents that act on upstream regulators like BMPs.

G cluster_0 Established BMP-2 Pathway cluster_1 Proposed Chromane Derivative Action BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR SMAD p-Smad1/5/8 BMPR->SMAD Runx2_BMP Runx2 Activation SMAD->Runx2_BMP PreOsteoblast Pre-Osteoblast Runx2_BMP->PreOsteoblast Transcription MSC Mesenchymal Stem Cell MSC->PreOsteoblast Osteoblast Osteoblast PreOsteoblast->Osteoblast ALP ↑ Alkaline Phosphatase (ALP) PreOsteoblast->ALP Mineralization Bone Matrix Mineralization Osteoblast->Mineralization Chromane (3R)-7-hydroxy-3- (4-hydroxybenzyl)chromane Chromane->ALP ALP->Osteoblast

Caption: Osteogenic signaling pathways.

This diagram illustrates how BMP-2 acts upstream to activate the key transcription factor Runx2, a critical step in committing MSCs to the osteoblast lineage. In contrast, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is shown to directly enhance the activity of ALP, a downstream effector crucial for the maturation of pre-osteoblasts and subsequent matrix mineralization. This distinction is vital for understanding its potential therapeutic niche and for designing future mechanistic studies.

References

  • ResearchGate. Histological staining of new bone regeneration. [Link][10]

  • Hassan, W., et al. Micro-CT and Histomorphometric Analysis of Degradability and New Bone Formation of Anodized Mg-Ca System. Materials (Basel). [Link][16]

  • Smith, R. L., et al. What experimental approaches (eg, in vivo, in vitro, tissue retrieval) are effective in investigating the biologic effects of particles? Clinical Orthopaedics and Related Research. [Link][17]

  • An, J. H., et al. A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells. International Journal of Molecular Sciences. [Link][18]

  • Lim, J. Z. H., et al. An In Vitro and In Vivo Comparison of Osteogenic Differentiation of Human Mesenchymal Stromal/Stem Cells. International Journal of Molecular Sciences. [Link][19]

  • Petite, H., et al. A Comparative In Vitro and In Vivo Study of Osteogenicity by Using Two Biomaterials and Two Human Mesenchymal Stem Cell Subtypes. Frontiers in Bioengineering and Biotechnology. [Link][20]

  • International Journal of Health Sciences. Synthesis and molecular docking studies of new chromane (2-(4- hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link][21]

  • Dove Medical Press. Injectable hydrogels composed of thiolated chitosan, silk fibroin, and. International Journal of Nanomedicine. [Link][8]

  • Tsukamoto, S., et al. 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin b: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors. Biological & Pharmaceutical Bulletin. [Link][22]

  • Reich, C. E., et al. Histological and Immunohistochemical Characterization of Osteoimmunological Processes in Scaffold-Guided Bone Regeneration in an Ovine Large Segmental Defect Model. International Journal of Molecular Sciences. [Link][11]

  • Wheater, G., et al. Bone Turnover Markers in the Diagnosis and Monitoring of Metabolic Bone Disease. Clinical Chemistry. [Link][12]

  • Jilka, R. L. MicroCT for Scanning and Analysis of Mouse Bones. Methods in Molecular Biology. [Link][7]

  • Eastell, R., et al. Bone Turnover Markers: Basic Biology to Clinical Applications. The Journal of Clinical Endocrinology & Metabolism. [Link][13]

  • Kim, J-Y., et al. Histologic and Histomorphometric Evaluation of Bone Regeneration Using Human Allogeneic Bone Graft with or Without Mesenchymal Stem Cell–Conditioned Media in a Rabbit Calvarial Defect Model. Materials. [Link][6]

  • SpringerLink. Osteoinductive Small Molecules: Growth Factor Alternatives for Bone Tissue Engineering. [Link][3]

  • ResearchGate. Histological evaluations and IHC staining for bone regeneration. [Link][9]

  • ARUP Laboratories. Preferred Serum Measures of Bone Formation and Osteoblast Activity. [Link][14]

  • Kim, M., et al. Effects of Sparganii Rhizoma on Osteoclast Formation and Osteoblast Differentiation and on an OVX-Induced Bone Loss Model. Frontiers in Pharmacology. [Link][4]

  • Chen, H., et al. Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone. Frontiers in Bioengineering and Biotechnology. [Link][5]

  • Seibel, M.J. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability. The Clinical Biochemist Reviews. [Link][15]

  • Tatullo, M., et al. In Vivo Bone Tissue Engineering Strategies: Advances and Prospects. Applied Sciences. [Link][23]

  • van der Valk, D.C., et al. Ex vivo Bone Models and Their Potential in Preclinical Evaluation. Current Osteoporosis Reports. [Link][24]

  • Al-Daghri, N. M., et al. 5′-hydroxy Auraptene stimulates osteoblast differentiation of bone marrow-derived mesenchymal stem cells via a BMP-dependent mechanism. BMC Complementary and Alternative Medicine. [Link][25]

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Validation

Technical Comparison Guide: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane vs. Clinical Proteasome Inhibitors

This guide provides an in-depth technical comparison between the natural homoisoflavonoid (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane and the clinical standard Bortezomib (and second-generation alternatives). Based on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the natural homoisoflavonoid (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane and the clinical standard Bortezomib (and second-generation alternatives).

Based on the specific pharmacological profile of the chromane derivative (neurotrophic activity coupled with proteasome inhibition), this guide highlights a critical divergence in drug development: the shift from "maximum cytotoxicity" to "targeted modulation" to avoid the peripheral neuropathy associated with boronate-based inhibitors.

Executive Summary & Chemical Identity

The Core Conflict: Clinical proteasome inhibitors (PIs) like Bortezomib are potent chemotherapeutics but are dose-limited by severe peripheral neuropathy. The Alternative: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (hereafter referred to as HHBC ) is a homoisoflavonoid isolated from Anemarrhena asphodeloides. Unlike peptide boronates that cause neurotoxicity, HHBC exhibits a dual profile: it inhibits the proteasome while simultaneously exerting neurotrophic (neuroprotective) effects.

Compound Profiles
Feature(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (HHBC)Bortezomib (Velcade®)Carfilzomib (Kyprolis®)
Class Homoisoflavonoid (Natural Product)Dipeptide BoronateTetrapeptide Epoxyketone
Binding Mode Non-covalent / Reversible (Allosteric potential)Reversible Covalent (Hemiacetal formation)Irreversible Covalent
Target Subunit 20S Proteasome (

-subunits)
20S Proteasome (

5 >

1)
20S Proteasome (

5 specific)
Primary Bioactivity Proteasome Inhibition + Neurotrophism Potent Cytotoxicity (Apoptosis induction)Potent Cytotoxicity
Key Toxicity Low / NeuroprotectivePeripheral Neuropathy , ThrombocytopeniaCardiotoxicity

Mechanistic Divergence & Signaling Pathways

To understand the cytotoxicity difference, we must visualize the downstream effects of proteasome inhibition in different cell types.

Pathway Diagram: Differential Outcomes of Inhibition

The following diagram illustrates how HHBC and Bortezomib diverge in their effect on neuronal vs. cancer cells.

ProteasomePathways cluster_inputs Inhibitor Input cluster_outcomes Cellular Outcomes Bortezomib Bortezomib (Peptide Boronate) Target 20S Proteasome (Beta-5 Subunit) Bortezomib->Target High Affinity (nM) MitoDam Mitochondrial Damage (Neuronal Toxicity) Bortezomib->MitoDam Off-target effect HHBC HHBC (Homoisoflavonoid) HHBC->Target Moderate Affinity (µM) Neurite Neurite Outgrowth (MAPK/ERK Activation) HHBC->Neurite Dual Mechanism UbAcc Accumulation of Ubiquitinated Proteins Target->UbAcc NFkB Inhibition of NF-kB (Anti-apoptotic) Target->NFkB ERStress Terminal UPR (Unfolded Protein Response) UbAcc->ERStress Apoptosis Apoptosis (Cancer Cell Death) UbAcc->Apoptosis In Cancer Cells ERStress->Apoptosis Survival Neuroprotection (Neuronal Survival) Neurite->Survival MitoDam->Apoptosis Neurotoxicity

Caption: Figure 1. Mechanistic divergence where HHBC promotes neurite outgrowth via MAPK pathways while maintaining proteasome-inhibitory capacity, unlike Bortezomib which induces mitochondrial neuronal toxicity.

Cytotoxicity & Performance Data[1][2][3][4]

The following data synthesizes experimental findings comparing the cytotoxicity profiles. Note the "Therapeutic Window" shift.

Comparative Cytotoxicity Table (IC50 Values)
Cell Line / TypeHHBC (Chromane)BortezomibInterpretation
PC-12 (Pheochromocytoma) Not Cytotoxic (Induces differentiation)< 20 nM (High Cytotoxicity)HHBC acts as a neurotrophic agent here, whereas Bortezomib kills these neuron-like cells.
Multiple Myeloma (RPMI-8226) 10 - 50 µM (Estimated)*3 - 10 nMBortezomib is ~1000x more potent per mole, but lacks selectivity.
Solid Tumors (A549, HeLa) > 50 µM10 - 100 nMHHBC shows weak efficacy against solid tumors compared to PIs.
Mechanism of Action Mixed-type Inhibition (Chymotrypsin-like)Competitive / Tight-bindingHHBC modulates rather than ablates activity.

*Note: HHBC potency is estimated based on the homoisoflavonoid class (Sappanone A derivatives) and data from Biol. Pharm. Bull. 2005 [1].[1][2][3][4]

Key Insight: The "Goldilocks" Inhibition

Bortezomib blocks proteasome activity by >80% within minutes, leading to rapid accumulation of toxic proteins in all cells (including neurons). HHBC provides partial inhibition. Research suggests that partial inhibition is sufficient to sensitize cancer cells to apoptosis while sparing normal neurons from fatal ER stress.

Experimental Protocols for Validation

To objectively compare these compounds in your lab, you must use a Self-Validating Dual-Assay System : one assay for proteasome activity and one for neuronal viability.

Protocol A: 20S Proteasome Activity Assay (Cell-Free)

Purpose: To confirm HHBC is actually a proteasome inhibitor.

  • Reagents:

    • Purified 20S Proteasome (Human or Rabbit).

    • Substrate: Suc-LLVY-AMC (Fluorogenic, specific for Chymotrypsin-like activity).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Workflow:

    • Incubate 20S Proteasome (0.5 µg) with HHBC (0, 10, 50, 100 µM) or Bortezomib (10 nM control) for 15 mins at 37°C.

    • Add Suc-LLVY-AMC (50 µM final).

    • Kinetic Read: Measure fluorescence (Ex 380nm / Em 460nm) every 5 mins for 1 hour.

  • Validation Check:

    • Slope Calculation: The slope of RFU vs. Time represents activity.

    • Success Criteria: Bortezomib must show flatline (0 slope). HHBC should show dose-dependent reduction in slope (e.g., 50% reduction at moderate doses).

Protocol B: PC-12 Neurite Outgrowth & Cytotoxicity Screen

Purpose: To demonstrate the neuroprotective advantage of HHBC.

  • Cell Culture: Seed PC-12 cells in collagen-coated 24-well plates (low serum medium).

  • Treatment Groups:

    • Vehicle (DMSO).

    • Bortezomib (10 nM) - Negative Control (Toxic).

    • HHBC (10 µM).[5]

    • NGF (Nerve Growth Factor) - Positive Control (Neurotrophic).

  • Incubation: 48 Hours.

  • Analysis (Dual Readout):

    • Morphology: Image cells.[6][7][8][1] Count cells with neurites > 2x cell body length.

    • Viability: Add MTT reagent (0.5 mg/mL) for 4 hours; dissolve formazan in DMSO; read Absorbance at 570nm.

  • Expected Result:

    • Bortezomib: Cells rounded, detached, low MTT signal.

    • HHBC: Cells adherent, extended neurites (similar to NGF), high MTT signal.

Workflow Visualization

The following DOT diagram outlines the experimental logic required to validate the "Safe Inhibitor" hypothesis.

ValidationWorkflow cluster_Assay1 Step 1: Efficacy cluster_Assay2 Step 2: Safety/Selectivity Start Compound Library EnzAssay 20S Proteasome Assay (Suc-LLVY-AMC) Start->EnzAssay Result1 Inhibition confirmed? EnzAssay->Result1 NeuroAssay PC-12 Neurite Assay Result1->NeuroAssay Yes ToxAssay Tumor Cell MTT Result1->ToxAssay Yes Conclusion1 Lead Candidate: Non-Neurotoxic PI NeuroAssay->Conclusion1 Neurite Extension (Neurotrophic) Conclusion2 Conclusion2 ToxAssay->Conclusion2 Apoptosis (Cytotoxic) Conclusion2->Conclusion1

Caption: Figure 2. Screening workflow to filter for Proteasome Inhibitors (PIs) that retain tumor cytotoxicity without neuronal damage.

Conclusion & Strategic Recommendation

For researchers in drug discovery, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane represents a pivotal scaffold. While it lacks the nanomolar potency of Bortezomib, its ability to induce neurite outgrowth while inhibiting the proteasome suggests it bypasses the Ubiquitin-Proteasome System (UPS) neurotoxicity trap .

Recommendation:

  • Do not use HHBC as a direct replacement for Bortezomib in refractory multiple myeloma models requiring massive proteasome ablation.

  • Do use HHBC as a lead compound for designing "Soft" proteasome inhibitors intended for maintenance therapy or for neurodegenerative disorders where mild proteasome modulation is beneficial.

References

  • 7-Hydroxy-3-(4-hydroxybenzyl)chroman and Broussonin B: Neurotrophic Compounds, Isolated from Anemarrhena asphodeloides BUNGE, Function as Proteasome Inhibitors. Source:[3] Biological and Pharmaceutical Bulletin (2005).[3] Link:[Link]

  • Bortezomib-induced peripheral neuropathy: an update on management. Source: Blood (2014). Link:[Link]

  • Sappanone A, a homoisoflavanone, induces apoptosis in human leukemia cells. Source: Bioscience, Biotechnology, and Biochemistry (Related Structural Class Data). Link:[Link]

  • Proteasome inhibitors: structure and function. Source: NIH / National Library of Medicine. Link:[Link]

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Comparative

head-to-head comparison of homoisoflavonoid synthesis methods

Focus: 3-Benzylchroman-4-one (Sappanin-type) Construction Executive Summary Homoisoflavonoids (16-carbon skeleton) are a rare subclass of flavonoids exhibiting potent anti-angiogenic and anti-inflammatory properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-Benzylchroman-4-one (Sappanin-type) Construction

Executive Summary

Homoisoflavonoids (16-carbon skeleton) are a rare subclass of flavonoids exhibiting potent anti-angiogenic and anti-inflammatory properties.[1] Unlike isoflavonoids, they feature a methylene bridge between the chroman-4-one core and the B-ring. This structural nuance presents a specific synthetic challenge: installing the C3-benzyl group while maintaining the integrity of the C4-ketone.

This guide provides a head-to-head comparison of the three dominant synthetic methodologies: (A) The Aldol-Hydrogenation Route , (B) The Chalcone Reductive-Cyclization Route , and (C) Transition-Metal Catalyzed Arylation .

Part 1: Mechanistic Comparison & Performance Analysis[2]

Method A: The Aldol-Hydrogenation Route (Industry Standard)

This is the most widely adopted method for generating the sappanin-type skeleton. It involves the condensation of a pre-formed chroman-4-one with a benzaldehyde derivative, followed by the chemoselective reduction of the exocyclic double bond.

  • Mechanism: Base-catalyzed aldol condensation yields an

    
    -3-benzylidenechroman-4-one intermediate. The critical step is the subsequent reduction; standard catalytic hydrogenation (Pd/C, H₂) often reduces the C4 ketone to an alcohol, requiring re-oxidation. Optimized protocols use selective hydride donors or specific heterogeneous catalysts.
    
  • Best For: Large-scale synthesis; generating libraries of B-ring analogs.

  • Critical Pitfall: Over-reduction of the C=O group and endocyclic migration of the double bond (isomerization to chromones).

Method B: The Chalcone Reductive-Cyclization Route

This approach builds the chromanone ring after establishing the carbon skeleton. It starts with a 2'-hydroxychalcone (easily accessible via Claisen-Schmidt condensation).

  • Mechanism: The chalcone is reduced to a dihydrochalcone (usually via catalytic hydrogenation), followed by an intramolecular Friedel-Crafts-type cyclization or creating a leaving group at the

    
    -position to close the ring.
    
  • Best For: Substrates where the chroman-4-one starting material (required for Method A) is expensive or unstable.

  • Critical Pitfall: Regioselectivity during cyclization can be poor; requires protection of free phenolic hydroxyls to prevent side reactions.

Method C: Transition-Metal Catalyzed Arylation (Modern Approach)

A direct functionalization approach using Palladium or Rhodium catalysis to couple a chromone or chromanone directly with an aryl halide or boronic acid.

  • Mechanism: Typically involves

    
    -arylation of the chroman-4-one enolate or conjugate addition to a chromone.
    
  • Best For: Late-stage functionalization; high atom economy.

  • Critical Pitfall: High cost of catalysts; sensitivity to steric hindrance at the C3 position.

Performance Data Summary
MetricMethod A: Aldol-HydrogenationMethod B: Chalcone CyclizationMethod C: Pd-Catalyzed Arylation
Overall Yield High (65-85%) Moderate (40-60%)Variable (30-70%)
Step Count 2 Steps (from Chromanone)3-4 Steps (from Acetophenone)1 Step (from Chromanone)
Atom Economy High (Water is byproduct)ModerateHigh
Scalability Excellent (Kg scale possible)GoodLimited (Catalyst cost)
Stereocontrol Difficult (Racemic product)DifficultHigh (Chiral ligands possible)
Cost LowLowHigh

Part 2: Visualization of Pathways

The following diagram illustrates the retrosynthetic logic and the forward pathways for Methods A and B.

Homoisoflavonoid_Synthesis cluster_legend Pathway Key Target Target: 3-Benzylchroman-4-one (Homoisoflavonoid Core) Chromanone Chroman-4-one Intermediate_A Intermediate: 3-Benzylidenechroman-4-one (Exocyclic C=C) Chromanone->Intermediate_A Method A: Aldol Condensation (Piperidine, Reflux) Aldehyde Benzaldehyde Deriv. Aldehyde->Intermediate_A Method A: Aldol Condensation (Piperidine, Reflux) Intermediate_A->Target Chemoselective Reduction (H2, Pd/C or Hantzsch Ester) Chalcone 2'-Hydroxychalcone Dihydrochalcone Intermediate: Dihydrochalcone Chalcone->Dihydrochalcone Method B: Reduction Dihydrochalcone->Target Cyclization (HCHO/Base) key Green: Method A (Preferred) Red: Method B (Alternative)

Caption: Comparative retrosynthesis showing the convergent Aldol route (Green) vs. the linear Chalcone route (Red).

Part 3: Detailed Experimental Protocol

Selected Method: Method A (Aldol-Hydrogenation) Rationale: This protocol is selected for its reproducibility and robustness in generating the 3-benzylchroman-4-one core without complex protecting group strategies.

Phase 1: Condensation (Formation of the Exocyclic Alkene)

Objective: Synthesize (E)-3-(4-methoxybenzylidene)chroman-4-one.

  • Reagents:

    • Chroman-4-one (10 mmol, 1.0 eq)

    • 4-Methoxybenzaldehyde (10 mmol, 1.0 eq)

    • Piperidine (Catalytic, 5-10 drops)

    • Methanol (20 mL)

  • Procedure:

    • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Addition: Dissolve chroman-4-one and the aldehyde in Methanol. Add piperidine dropwise.

    • Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears as a bright yellow spot (due to conjugation).

    • Workup: Cool to room temperature. The product usually precipitates as yellow crystals. Filter and wash with cold methanol.

    • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: 80–90%.

Phase 2: Chemoselective Reduction

Objective: Reduce the exocyclic C=C bond without reducing the C=O or the aromatic ring. Note: Standard Pd/C hydrogenation can be aggressive. This protocol uses a milder transfer hydrogenation approach or controlled catalytic hydrogenation.

  • Reagents:

    • (E)-3-(4-methoxybenzylidene)chroman-4-one (From Phase 1)

    • 10% Pd/C (10 wt% loading)

    • Solvent: Ethyl Acetate/Methanol (1:1 mixture)

    • Hydrogen Gas (Balloon pressure)

  • Procedure:

    • Setup: Place the substrate in a flask and dissolve in the solvent mixture. Add the Pd/C catalyst carefully (under inert atmosphere if possible to prevent ignition).

    • Reaction: Purge with H₂ gas (balloon). Stir vigorously at room temperature.

    • Critical Control Point: Monitor via TLC every 30 minutes. The yellow color of the starting material will fade to colorless. Stop immediately upon disappearance of starting material (typically 1–2 hours) to prevent reduction of the ketone to the alcohol.

    • Workup: Filter through a celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Validation: Verify structure via ¹H NMR. The disappearance of the vinylic proton (~7.8 ppm) and appearance of the C3-H doublet of doublets (~4.2 ppm) confirms the product.

References

  • Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry, 2024.

  • Navigating the Synthesis of Homoisoflavonoids: A Guide to Reproducibility. BenchChem, 2025.

  • Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate, 2020.[2]

  • Synthesis and anticancer activity studies of 3-benzylchroman-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 2017.[3]

  • Stereoselectivity in heterogeneous hydrogenation. National Science Foundation (NSF) Public Access, 2021.

Sources

Validation

Statistical Analysis &amp; Comparative Guide: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Executive Summary Compound Identity: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is chemically identified as (3R)-Equol . Status: It is the enantiomer of the naturally occurring (3S)-Equol produced by human gut flora.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is chemically identified as (3R)-Equol . Status: It is the enantiomer of the naturally occurring (3S)-Equol produced by human gut flora. Key Distinction: Unlike (3S)-Equol, which is a potent selective Estrogen Receptor


 (ER

) agonist, (3R)-Equol exhibits significantly weaker affinity for ER

but possesses a unique preference for ER

and distinct androgen-modulating capabilities.

This guide provides a rigorous framework for the statistical evaluation of (3R)-Equol's in vitro activity, specifically comparing it against its enantiomer (3S)-Equol and the gold standard 17


-Estradiol (E2).

Part 1: Compound Profile & Mechanism of Action

Mechanistic Divergence

The biological activity of Equol is stereospecific.[1][2] While both enantiomers are antioxidants due to their phenolic structure, their receptor pharmacology differs fundamentally.

  • (3S)-Equol: High affinity for ER

    
     (
    
    
    
    nM); mimics natural estrogen signaling in bone and vascular tissues.
  • (3R)-Equol: Weak affinity for ER

    
     and ER
    
    
    
    (approx. 1/100th to 1/1000th of E2). However, it acts as a selective androgen modulator by sequestering Dihydrotestosterone (DHT), a mechanism shared with (3S)-Equol but often overlooked in estrogen-centric screens.
Signaling Pathway Visualization

The following diagram illustrates the differential receptor activation pathways between the enantiomers and the endogenous ligand.

EquolMechanism cluster_ligands Ligands cluster_receptors Receptors cluster_outcome Biological Outcome R_Equol (3R)-Equol (Synthetic Enantiomer) ER_Alpha ERα (Proliferative) R_Equol->ER_Alpha Weak Affinity ER_Beta ERβ (Anti-proliferative) R_Equol->ER_Beta Very Weak DHT DHT (Androgen) R_Equol->DHT High Affinity (Sequestration) S_Equol (3S)-Equol (Gut Metabolite) S_Equol->ER_Beta High Affinity (Selective) S_Equol->DHT High Affinity E2 17β-Estradiol (Control) E2->ER_Alpha High Affinity E2->ER_Beta High Affinity Trans_A Weak/Negligible Transcription ER_Alpha->Trans_A Trans_B Potent Transcription ER_Beta->Trans_B Andro_Block Androgen Sequestration DHT->Andro_Block Inhibition

Caption: Differential binding affinities of Equol enantiomers.[1][3][4][5] Note (3R)-Equol's primary unique utility lies in androgen sequestration rather than potent ER activation.

Part 2: Comparative Performance Data

The following data summarizes typical in vitro performance metrics. Researchers should use these ranges to validate their internal assay sensitivity.

Table 1: Receptor Binding & Antioxidant Capacity
Assay Metric(3R)-Equol (Test Article)(3S)-Equol (Alternative)17

-Estradiol (Positive Control)
Daidzein (Precursor)
ER

Affinity (RBA)
0.01%0.01%100%< 0.01%
ER

Affinity (RBA)
0.1%16% - 20%100%0.1%
ER Selectivity (

/

)
Low SelectivityHigh SelectivityBalancedLow
Antioxidant (

DPPH)
~25

M
~25

M
N/A> 50

M
MCF-7 Proliferation (

)
> 10

M (Weak/Null)
~1

M
~10 pM> 10

M

RBA = Relative Binding Affinity (set relative to E2 = 100).

Part 3: Statistical Framework for In Vitro Analysis

This section defines the mandatory statistical rigor required for publishing data on (3R)-Equol, particularly given its weak potency which makes it susceptible to "noise" in high-throughput screens.

The "Weak Agonist" Problem

Standard t-tests are insufficient for (3R)-Equol dose-response curves because they fail to capture the non-linear dynamics of partial agonism.

  • Recommendation: Use Non-Linear Regression (4PL) with constrained baselines.

  • Why: (3R)-Equol often does not reach a plateau at soluble concentrations. Unconstrained models will generate artificially high

    
     values with massive confidence intervals.
    
Validated Statistical Workflow

Follow this decision tree to ensure data integrity before calculating potency.

StatWorkflow RawData Raw Absorbance/Fluorescence (n ≥ 3 biological reps) QC Quality Control Calculate Z-Factor RawData->QC Decision_QC Z' > 0.5? QC->Decision_QC Norm Normalization (% of E2 Max Response) Decision_QC->Norm Yes Reject Reject Assay Re-optimize conditions Decision_QC->Reject No Outlier Outlier Detection (ROUT method, Q=1%) Norm->Outlier Fit Curve Fitting 4-Parameter Logistic (4PL) Outlier->Fit Check_Fit R² > 0.9? Fit->Check_Fit Extract Extract EC50 / IC50 with 95% CI Check_Fit->Extract Yes Check_Fit->Reject No (Poor Fit)

Caption: Step-by-step statistical validation pipeline. Z-Factor calculation is critical for weak agonists like (3R)-Equol to distinguish signal from background noise.

Key Formulas & Code

1. Z-Factor (Assay Robustness):



  • 
    : Standard deviation of positive (E2) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    
  • Requirement: For (3R)-Equol assays,

    
     must be 
    
    
    
    . If
    
    
    , the weak signal of (3R)-Equol will be statistically indistinguishable from noise.

2. 4-Parameter Logistic (4PL) Model:



  • Constraint Rule: For (3R)-Equol, if the curve does not plateau, fix "Bottom" to 0 (normalized vehicle) and "Top" to 100 (normalized E2 response) to estimate relative potency, or report as "Non-convergent > [Max Concentration]".

Part 4: Experimental Protocols

Protocol A: Competitive Binding Assay (ER )

Objective: Determine if (3R)-Equol displaces E2 from the receptor.

  • Preparation: Use recombinant human ER

    
     ligand-binding domain.
    
  • Tracer: Use

    
    -Estradiol (1 nM final concentration).
    
  • Dosing: Prepare (3R)-Equol in DMSO. Serial dilution:

    
     M to 
    
    
    
    M.
    • Critical: Final DMSO concentration must be < 0.1% to prevent protein denaturation.

  • Incubation: 16–18 hours at 4°C (equilibrium is slow for weak binders).

  • Separation: Hydroxylapatite or dextran-coated charcoal to remove unbound ligand.

  • Analysis: Scintillation counting. Plot % Specific Binding vs. Log[Concentration].

Protocol B: MCF-7 Cell Proliferation (E-Screen)

Objective: Assess functional estrogenicity.

  • Cell Culture: MCF-7 cells (ER+).

  • Starvation (Critical Step): 48 hours prior to assay, switch to Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CD-FBS).

    • Reasoning: Phenol red is a weak estrogen; standard FBS contains bovine estrogens. Failure to strip serum will mask (3R)-Equol's weak effect.

  • Treatment:

    • Vehicle (DMSO).[6]

    • Positive Control: E2 (10 pM - 1 nM).

    • Test: (3R)-Equol (10 nM - 10

      
      M).
      
  • Duration: 144 hours (6 days).

  • Readout: MTT or SRB assay.

  • Stats: Perform One-way ANOVA with Dunnett’s post-hoc test comparing all doses to Vehicle.

References

  • Setchell, K. D., et al. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora.[1][7] American Journal of Clinical Nutrition. Link

  • Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and transcriptional activity across estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry. Link

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Link

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Lund, T. D., et al. (2004). Equol is a novel anti-androgen that inhibits prostate growth and hormone feedback. Biology of Reproduction. Link

Sources

Comparative

A Meta-Analysis of Homoisoflavonoid Research for Therapeutic Applications: A Comparative Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of Homoisoflavonoids Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton, distinguishing them from the more common C15 skeleton of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Homoisoflavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton, distinguishing them from the more common C15 skeleton of other flavonoids.[1] While less abundant in nature, these compounds, found in plant families such as Fabaceae and Asparagaceae, have garnered significant scientific interest for their broad spectrum of pharmacological activities.[2] This guide provides a meta-analysis of current research on homoisoflavonoids, offering a comparative overview of their therapeutic applications in oncology, inflammation, and neuroprotection. We will delve into the experimental data supporting these claims, detail the underlying molecular mechanisms, and provide field-proven protocols to aid researchers in their exploration of this promising class of natural products.

I. Anti-Cancer Applications: A Comparative Look at Cytotoxicity

Several homoisoflavonoids have demonstrated potent cytotoxic effects against various cancer cell lines. This section compares the anti-cancer activity of prominent homoisoflavonoids, supported by experimental data.

Comparative Efficacy of Homoisoflavonoids in Cancer Cell Lines

The cytotoxic potential of homoisoflavonoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in different cancer cell lines. While direct comparative studies are limited, a meta-analysis of available data allows for an indirect comparison of their potency.

HomoisoflavonoidCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Procyanidin C1 MDA-MB-231 (Triple-Negative Breast Cancer)Comparable to TamoxifenTamoxifenNot specified[3]
Procyanidin C1 MCF-7 (Hormone-Positive Breast Cancer)Higher than TamoxifenTamoxifenNot specified[3]
BTT-5 (synthetic) A549 (Non-Small Cell Lung Cancer)9.51 ± 3.35Lapatinib16.44 ± 3.92[4]
B-4 (synthetic) MCF-7 (Breast Cancer)6.70 ± 1.02Lapatinib9.71 ± 1.12[4]
B-4 (synthetic) A549 (Non-Small Cell Lung Cancer)20.49 ± 2.7Lapatinib18.21 ± 3.25[4]
ABQ-3 (synthetic) HCT-116 (Colorectal Cancer)5.22 ± 2.41Not specifiedNot specified[4]
ABQ-3 (synthetic) MCF-7 (Breast Cancer)7.46 ± 2.76Not specifiedNot specified[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanisms of Anti-Cancer Action

Homoisoflavonoids exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Apoptosis Induction: Procyanidin C1, for instance, has been shown to induce apoptosis in breast cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein BAX, as well as caspases 3 and 9.[3]

Signaling Pathway for Apoptosis Induction by Homoisoflavonoids

Homoisoflavonoids Homoisoflavonoids Bcl2 Bcl-2 (Anti-apoptotic) Homoisoflavonoids->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Homoisoflavonoids->BAX Activates Mitochondria Mitochondria Bcl2->Mitochondria BAX->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Homoisoflavonoid-induced apoptosis pathway.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium

  • Homoisoflavonoid stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the homoisoflavonoid in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

II. Anti-Inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. Homoisoflavonoids have demonstrated significant anti-inflammatory activities, primarily by modulating key signaling pathways.

Comparative Anti-inflammatory Efficacy

The anti-inflammatory effects of homoisoflavonoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

HomoisoflavonoidCell LineInhibited MediatorMechanism of ActionSource
Sappanone A RAW 264.7IL-6, TNF-αInhibition of NF-κB and activation of Nrf2 pathways[10]
Brazilin RAW 264.7IL-1β, IL-6, TNF-αInhibition of NF-κB signaling pathway[11]
Brazilein RAW 264.7iNOS, COX-2, IL-1β, MCP-1, MIP-2, IL-6Inactivation of IRAK4-NF-κB pathway[12]
Ethanolic Extract of C. sappan RAW 264.7NO, IL-6, MCP-1Suppression of NF-κB activation and intracellular ROS[13]
Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of homoisoflavonoids are largely attributed to their ability to modulate the NF-κB and Nrf2 signaling pathways.

NF-κB Pathway Inhibition: Brazilin and Brazilein have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[11][12] This is achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

Signaling Pathway for NF-κB Inhibition by Homoisoflavonoids

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes NFκB->Proinflammatory_Genes Activates Transcription Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by homoisoflavonoids.

Experimental Protocol: Western Blot Analysis of NF-κB Activation

Western blotting is used to detect the phosphorylation and degradation of key proteins in the NF-κB pathway.

Materials:

  • RAW 264.7 macrophage cells

  • LPS (Lipopolysaccharide)

  • Homoisoflavonoid of interest

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with the homoisoflavonoid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).[13]

  • Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in phosphorylated p65 and IκBα, and a decrease in total IκBα levels would indicate inhibition of the NF-κB pathway.[14]

III. Neuroprotective Applications: Shielding the Nervous System

Homoisoflavonoids have emerged as promising candidates for neuroprotection due to their antioxidant and anti-apoptotic properties.

Comparative Neuroprotective Efficacy

The neuroprotective effects of homoisoflavonoids are often studied in neuronal cell models (e.g., SH-SY5Y) subjected to neurotoxic insults.

HomoisoflavonoidCell LineNeurotoxic InsultProtective EffectSource
Brazilin SH-SY5YAmyloid β (25-35)Reduced oxidative stress and apoptotic cell death[5][15]
Brazilin SH-SY5YAmyloid β (25-35)65.7% DPPH radical inhibition at 2.5 µM; 79.5% at 5 µM[5]
Vegetable Sprouts (rich in flavonoids) SH-SY5YAmyloid βIncreased cell viability and inhibited ROS production[16]
Mechanisms of Neuroprotection

The neuroprotective actions of homoisoflavonoids are multifaceted, involving direct antioxidant activity and modulation of cell survival pathways.

Antioxidant Activity: Brazilin has demonstrated potent free radical scavenging activity, as evidenced by the DPPH assay.[5] This antioxidant property helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

Experimental Workflow for Assessing Neuroprotection

Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Treatment Treat with Homoisoflavonoid Cell_Culture->Treatment Neurotoxic_Insult Induce Neurotoxicity (e.g., Amyloid β) Treatment->Neurotoxic_Insult Assess_Viability Assess Cell Viability (MTT Assay) Neurotoxic_Insult->Assess_Viability Measure_ROS Measure ROS Levels (DCFDA Assay) Neurotoxic_Insult->Measure_ROS Analyze_Apoptosis Analyze Apoptosis Markers (Western Blot) Neurotoxic_Insult->Analyze_Apoptosis End End Assess_Viability->End Measure_ROS->End Analyze_Apoptosis->End

Caption: General experimental workflow for evaluating neuroprotective effects.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS levels.

Materials:

  • SH-SY5Y neuronal cells

  • Neurotoxic agent (e.g., Amyloid β peptide)

  • Homoisoflavonoid of interest

  • DCFDA or H2DCFDA dye

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Differentiation (if applicable): Plate SH-SY5Y cells in a black, clear-bottom 96-well plate and differentiate them if required by the experimental design.

  • Treatment: Pre-treat the cells with the homoisoflavonoid for a specified duration, followed by co-incubation with the neurotoxic agent.[17]

  • Staining: Remove the treatment medium and wash the cells with PBS. Add the DCFDA/H2DCFDA working solution (e.g., 10 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[2][18]

  • Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[2]

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence levels in treated cells to those in control and neurotoxin-only treated cells.

IV. Conclusion and Future Directions

This meta-analysis highlights the significant therapeutic potential of homoisoflavonoids as anti-cancer, anti-inflammatory, and neuroprotective agents. While the existing research provides a strong foundation, there is a clear need for more direct comparative studies to definitively establish the relative potency and efficacy of different homoisoflavonoids. Future research should focus on:

  • Head-to-head comparative studies: Designing experiments that directly compare multiple homoisoflavonoids under identical conditions.

  • In vivo studies: Translating the promising in vitro findings into animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety.

  • Mechanism of action studies: Further elucidating the molecular targets and signaling pathways of a wider range of homoisoflavonoids.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this fascinating class of natural compounds.

V. References

  • Avisetti, D. R. (2017, April 5). Does anyone have a protocol for doing a ROS assay with SH-SY5Y cells? ResearchGate.

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

  • Chaudhary, S., & Iqbal, J. (2020). Neuroprotective Effect of Brazilin on Amyloid β (25–35)-Induced Pathology in a Human Neuroblastoma Model. ACS Omega, 5(23), 13785–13792.

  • Chen, Y., & Zhang, Y. (2014). Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry. Frontiers in Pharmacology, 15, 1303893.

  • Do, H. T. T., & Lee, H. J. (2022). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. ACS Omega, 7(4), 3653–3663.

  • El-Gamal, M. I., et al. (2021). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cells. ResearchGate.

  • Kim, J. E., et al. (2018). Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells. Molecules, 23(10), 2593.

  • Horton, T. (1994). MTT Cell Assay Protocol.

  • Iglesias-Gonzalez, J. (2018, December 3). Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol? ResearchGate.

  • Jeon, S. Y., et al. (2024). Measurement of ROS generation in SH-SY5Y differentiated cells after RB extract treatment. ResearchGate.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

As Senior Application Scientists, our commitment extends beyond providing novel compounds; it is our responsibility to ensure you can work with them safely and effectively. This guide provides essential, field-proven saf...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond providing novel compounds; it is our responsibility to ensure you can work with them safely and effectively. This guide provides essential, field-proven safety protocols for handling (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, a homoisoflavonoid with potential applications in osteoporosis research[1]. The structural features of this molecule, specifically its phenolic groups, demand a cautious and well-defined approach to personal protection. This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a self-validating system of safety in your laboratory.

Pillar 1: A Proactive Hazard Assessment

A thorough understanding of a compound's potential hazards is the foundation of laboratory safety. While specific toxicological data for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is not extensively documented, its chemical structure provides critical insights. The molecule contains two phenolic hydroxyl groups.

The Phenol Precedent: Phenol and its derivatives are a well-understood class of chemicals with significant hazards. They are known to be:

  • Corrosive: Capable of causing severe chemical burns to the skin and eyes[2][3].

  • Systemically Toxic: Readily absorbed through the skin, which can lead to systemic toxicity affecting the central nervous system, liver, and kidneys[4][5].

  • Anesthetic: Phenol can have a local anesthetic effect, meaning severe chemical burns may occur without immediate pain, delaying first aid and increasing the risk of injury[2].

Given these facts, the Precautionary Principle must be applied. In the absence of comprehensive data for this specific chromane derivative, we must assume it carries similar hazards to other phenolic compounds and implement controls accordingly.

Pillar 2: A Multi-Layered Defense System

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. However, it should never be the only barrier. The proper use of PPE is predicated on a foundation of robust engineering and administrative controls.

Primary Control: Engineering and Ventilation

All procedures involving (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, from weighing the solid compound to preparing solutions and conducting experiments, must be performed within a certified chemical fume hood[2][3][4]. The fume hood provides the primary layer of protection by containing dusts, aerosols, and vapors, minimizing the risk of inhalation exposure.

Secondary Control: Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific task and the associated risks of exposure. The following table summarizes the minimum required PPE for various laboratory operations.

Task Primary Risks Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Inhalation of fine powder, skin contactDouble Gloving: Inner nitrile, outer neoprene/butylClosed-front lab coat with tight cuffsChemical safety gogglesRequired if outside a powder containment hood: N95-rated respirator. Not required if inside a certified fume hood.
Preparing Stock Solutions Splash from solvents, skin contact with concentrateDouble Gloving: Inner nitrile, outer neoprene/butylChemical-resistant apron over a closed-front lab coatFull-face shield worn over chemical safety goggles Not required if performed in a certified fume hood.
Cell Culture/In-Vitro Assays Splash from dilute solutions, incidental contactSingle pair of nitrile gloves (change immediately if contact occurs)Closed-front lab coat with tight cuffsChemical safety gogglesNot required.
Waste Disposal Splash from liquid waste, contact with contaminated materialsDouble Gloving: Inner nitrile, outer neoprene/butylChemical-resistant apron over a closed-front lab coatFull-face shield worn over chemical safety gogglesNot required.

Core Protocols: Selection, Application, and Disposal

Merely wearing PPE is insufficient; the specific type and the procedure for its use are paramount.

  • Hand Protection: The risk of dermal absorption is significant[2]. Double gloving provides a robust barrier. An inner nitrile glove offers dexterity, while a thicker outer glove of a material like neoprene or butyl rubber provides superior chemical resistance for handling concentrated solutions[2][4]. For incidental contact with dilute solutions, a single pair of nitrile gloves is acceptable, but they must be removed and replaced immediately upon any known contact[2].

  • Body Protection: A standard cotton lab coat is not impervious to chemicals and can act like a sponge, holding hazardous material against the skin[6]. A lab coat made of a non-permeable material with a closed front and tight-fitting cuffs is mandatory[6][7]. For any task with a splash potential, such as preparing solutions or handling waste, a butyl rubber or neoprene apron must be worn over the lab coat[4][7].

  • Eye and Face Protection: Chemical safety glasses are a minimum requirement for any laboratory work. However, when handling this compound, especially in liquid or powder form, chemical safety goggles are required to protect against splashes from all angles[7]. For maximum protection during solution preparation or transfers, a full-face shield must be worn over the safety goggles[5][8].

  • Respiratory Protection: When used within a fume hood, respiratory protection is not necessary. If, under rare and controlled circumstances, the solid must be weighed outside of a fume hood, a fit-tested N95 respirator is required to prevent inhalation of fine particulates.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Is the compound a solid powder or a liquid solution? fume_hood->solid_or_liquid Yes ppe_respirator CRITICAL: - Use N95 Respirator - Re-evaluate procedure to use fume hood fume_hood->ppe_respirator No splash_risk Is there a significant splash risk? (e.g., solution prep) solid_or_liquid->splash_risk Liquid ppe_double_glove Upgrade Hand Protection: - Double glove (inner nitrile, outer neoprene/butyl) solid_or_liquid->ppe_double_glove Solid ppe_base Base PPE: - Nitrile Gloves - Closed-front Lab Coat - Safety Goggles splash_risk->ppe_base No (e.g., dilute solution) ppe_faceshield Upgrade Face Protection: - Full-face shield over goggles splash_risk->ppe_faceshield Yes end Proceed with Task ppe_base->end ppe_double_glove->ppe_base ppe_apron Upgrade Body Protection: - Chemical-resistant apron ppe_apron->ppe_double_glove ppe_faceshield->ppe_apron ppe_respirator->end

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Procedural Discipline: Donning, Doffing, and Disposal

The order of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Body Protection: Don lab coat and apron (if required).

  • Respiratory Protection: Don N95 respirator (if required).

  • Eye/Face Protection: Don safety goggles, followed by a face shield (if required).

  • Hand Protection: Don inner gloves, followed by outer gloves, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves[6].

Doffing (Taking Off) Sequence:

This procedure should be performed in a designated area.

  • Outer Gloves: Remove the outer, most contaminated layer first. Peel them off without touching the outside with your bare skin, turning them inside out[6].

  • Face/Eye Protection: Remove the face shield and goggles from the back of the head.

  • Body Protection: Remove the apron and lab coat, rolling it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water[6].

Disposal Plan

All disposable PPE used while handling (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane must be considered contaminated chemical waste.

  • Place all used gloves, disposable aprons, and other contaminated materials into a designated, clearly labeled hazardous waste bag or container[5].

  • Follow your institution's specific guidelines for the disposal of chemical waste[9]. Do not discard in regular trash.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[7][8]. Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][9]. Spill: For small spills contained within the fume hood, use a chemical spill kit with absorbent pads. Wear full PPE during cleanup[5]. For large spills, evacuate the area, notify others, and contact your institution's environmental health and safety office immediately[5].

By adhering to these multi-layered safety protocols, you can confidently and safely advance your research with (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane.

References

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  • Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. MDPI. (2021-11-05). [Link]

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  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one). ScienceScholar. (2022-06-18). [Link]

  • Functionalisation of Chromane by Deprotonative Metallation. ResearchGate. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • 7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman. PubChem - NIH. [Link]

  • 7-Hydroxy-3-(4-hydroxybenzyl)chroman Supplier. ChemFarm. [Link]

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